Secologanin dimethyl acetal
Description
Properties
IUPAC Name |
methyl (2S,3R,4S)-4-(2,2-dimethoxyethyl)-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O11/c1-5-9-10(6-13(25-2)26-3)11(17(24)27-4)8-28-18(9)30-19-16(23)15(22)14(21)12(7-20)29-19/h5,8-10,12-16,18-23H,1,6-7H2,2-4H3/t9-,10+,12-,14-,15+,16-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVIXLWRQSMCLN-PXRCHJMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1C(C(OC=C1C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O)C=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(C[C@H]1[C@H]([C@@H](OC=C1C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228642 | |
| Record name | 2H-Pyran-5-carboxylic acid, 4-(2,2-dimethoxyethyl)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, methyl ester, (2S,3R,4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77988-07-9 | |
| Record name | 2H-Pyran-5-carboxylic acid, 4-(2,2-dimethoxyethyl)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, methyl ester, (2S,3R,4S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077988079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran-5-carboxylic acid, 4-(2,2-dimethoxyethyl)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, methyl ester, (2S,3R,4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isolation of Secologanin Dimethyl Acetal from Pterocephalus perennis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of secologanin (B1681713) dimethyl acetal (B89532), an iridoid glucoside, from the plant Pterocephalus perennis. This document details the experimental protocols, summarizes key quantitative data, and presents visual workflows to facilitate understanding and replication of the methodology.
Introduction
Pterocephalus perennis, a member of the Dipsacaceae family, is a plant known to produce a variety of bioactive secondary metabolites. Among these are iridoid glucosides, a class of monoterpenoids that have garnered significant interest in the scientific community for their diverse pharmacological activities. Secologanin dimethyl acetal is one such iridoid isolated from this plant. This guide focuses on the systematic approach to its extraction, purification, and structural elucidation.
Experimental Protocols
The isolation of this compound from Pterocephalus perennis involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The structural identity of the isolated compound is then confirmed using spectroscopic techniques.
Plant Material and Extraction
The initial step involves the collection and processing of the plant material, followed by solvent extraction to isolate the crude mixture of phytochemicals.
Protocol:
-
Plant Material: The aerial parts of Pterocephalus perennis are collected and air-dried in the shade.
-
Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.
-
Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) at room temperature. This process is typically repeated multiple times to ensure maximum recovery of the target compounds.
-
Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Purification
The crude extract, a complex mixture of various compounds, is then subjected to fractionation and a series of chromatographic separations to isolate the individual iridoid glucosides.
Protocol:
-
Solvent Partitioning: The crude methanolic extract is suspended in a suitable solvent system (e.g., methanol-water) and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Iridoid glucosides, being relatively polar, are typically enriched in the methanolic or n-butanol fractions.
-
Medium-Pressure Liquid Chromatography (MPLC): The polar fraction is subjected to MPLC on a C-18 reversed-phase column.[1] A gradient elution system is employed, starting with a polar mobile phase (e.g., water) and gradually increasing the concentration of a less polar organic solvent (e.g., methanol).
-
Column: Reversed-phase C-18 silica (B1680970) gel.
-
Mobile Phase: A gradient of methanol in water.
-
Detection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Final Purification: Fractions containing this compound are pooled and may require further purification steps, such as preparative HPLC, to achieve high purity.
Structural Elucidation
The definitive identification of the isolated compound as this compound is accomplished through the analysis of its spectroscopic data.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts (δ), coupling constants (J), and correlation signals from 2D-NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed structural information.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is employed to determine the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS).
Quantitative Data
While specific yield data for the isolation of this compound from Pterocephalus perennis is not extensively reported in publicly available literature, the following table outlines the key physicochemical properties of the compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₉H₃₀O₁₁ | ChemSrc |
| Molecular Weight | 434.43 g/mol | ChemSrc |
| Purity | >98% (Commercially available standard) | Real-Gene Labs |
Visualizing the Workflow and Relationships
To provide a clear visual representation of the experimental process, the following diagrams have been generated using the DOT language.
References
An In-depth Technical Guide on the Occurrence of Secologanin Dimethyl Acetal in Hydrangea serrata
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reported occurrence of secologanin (B1681713) dimethyl acetal (B89532) in Hydrangea serrata. It covers the isolation of the compound, its likely origin as an analytical artifact, the biosynthetic pathway of its natural precursor, secologanin, and detailed experimental methodologies for its extraction and characterization.
Introduction: Secoiridoids in Hydrangea serrata
Hydrangea serrata (Thunb.) Ser., also known as mountain hydrangea, is a species of flowering plant in the family Hydrangeaceae. Phytochemical investigations of this genus have revealed a rich diversity of secondary metabolites, including flavonoids, coumarins, and a class of monoterpenoids known as secoiridoids. Secoiridoids are characterized by a cleaved iridoid skeleton and are precursors to many biologically active alkaloids. One such secoiridoid derivative reported to be found in extracts of H. serrata is secologanin dimethyl acetal.
Occurrence of this compound in Hydrangea serrata
This compound has been isolated from the leaves of Hydrangea macrophylla subsp. serrata.[1] This compound is one of several secoiridoid glycosides identified in the plant.[1]
A Note on the Likelihood of Artifact Formation
It is critical to note that this compound is likely not a natural constituent of Hydrangea serrata. Instead, it is considered to be an artifact formed during the extraction process.[2] The formation of acetals and hemiacetals is a known reaction that can occur when compounds containing aldehyde or keto groups are extracted or analyzed using alcohol-based solvents, such as methanol (B129727).[2][3]
Secologanin, the natural precursor, possesses a reactive aldehyde group. In the presence of methanol, which is a common solvent for phytochemical extraction, this aldehyde can react to form a hemiacetal and subsequently a more stable dimethyl acetal.[2][3] This reaction is often facilitated by acidic conditions, which may be intentionally used or present as trace impurities in the solvents.[3] Therefore, the detection of this compound in methanolic extracts of H. serrata should be interpreted with caution, as it is most likely generated from the naturally occurring secologanin during sample work-up.[2]
Data Presentation
While quantitative data for this compound in Hydrangea serrata is not available in the reviewed literature, the following table summarizes the secoiridoid glycosides that have been isolated from the leaves of Hydrangea macrophylla subsp. serrata.[1]
| Compound Name | Compound Type | Presence in H. serrata Leaves |
| This compound | Secoiridoid Glycoside Acetal | Reported |
| n-Butyl vogeloside | Secoiridoid Glycoside | Reported |
| n-Butyl epi-vogeloside | Secoiridoid Glycoside | Reported |
| (7R)-n-butyl morroniside | Secoiridoid Glycoside | Reported |
| Hydrangenoside A | Secoiridoid Glycoside | Reported |
| Hydrangenoside C | Secoiridoid Glycoside | Reported |
| Hydrangenoside A dimethyl acetal | Secoiridoid Glycoside Acetal | Reported |
Biosynthesis and Proposed Formation
Biosynthesis of Secologanin
Secologanin is a key intermediate in the biosynthesis of a vast array of terpenoid indole (B1671886) alkaloids.[4] Its biosynthesis begins with geranyl pyrophosphate (GPP), which is derived from the mevalonate (B85504) pathway.[4] A series of enzymatic steps, including hydroxylation, oxidation, cyclization, and glycosylation, convert GPP into loganin. The final step in the formation of secologanin is the oxidative cleavage of the cyclopentane (B165970) ring of loganin, a reaction catalyzed by the enzyme secologanin synthase, which is a cytochrome P450-dependent monooxygenase.[4][5]
Proposed Artifact Formation of this compound
The formation of this compound is proposed to be a chemical reaction between the naturally occurring secologanin and the methanol solvent used for extraction. This reaction is a classic example of acetal formation from an aldehyde.
Experimental Protocols
The following is a generalized protocol for the extraction, isolation, and identification of secoiridoid glycosides, including this compound, from Hydrangea serrata. This protocol is based on methodologies reported for the isolation of these compounds from Hydrangea species.[1]
Plant Material
Fresh or air-dried leaves of Hydrangea serrata are collected and ground into a fine powder.
Extraction
-
The powdered plant material (e.g., 1 kg) is extracted exhaustively with methanol (e.g., 3 x 5 L) at room temperature for 24-48 hours per extraction.
-
The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
-
The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
Each fraction is concentrated under reduced pressure. The secoiridoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
Isolation and Purification
-
The n-butanol fraction is subjected to column chromatography on a suitable stationary phase, such as Diaion HP-20, eluting with a stepwise gradient of methanol in water (e.g., 0%, 25%, 50%, 75%, 100% methanol).
-
Fractions containing similar compounds, as determined by thin-layer chromatography (TLC), are combined.
-
Further purification is achieved using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a mobile phase gradient of acetonitrile (B52724) in water.
Structural Elucidation
The structures of the isolated compounds are determined by spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the chemical structure and stereochemistry of the molecule. The data is then compared with published spectral data for confirmation.
Conclusion
This compound has been reported in the phytochemical profile of Hydrangea serrata leaves. However, compelling evidence from the field of metabolomics and natural product chemistry strongly suggests that this compound is an artifact generated from the reaction of naturally present secologanin with methanol during the extraction process. Researchers and drug development professionals should be aware of this potential for artifact formation when analyzing plant extracts and consider using alternative extraction solvents or analytical methods to confirm the natural occurrence of such compounds. The biosynthetic pathway to its precursor, secologanin, is well-established and provides a foundation for understanding the origin of this and related secoiridoids in Hydrangea.
References
- 1. researchgate.net [researchgate.net]
- 2. Trivialities in metabolomics: Artifacts in extraction and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secologanin - Wikipedia [en.wikipedia.org]
- 5. Indole alkaloid biosynthesis in Catharanthus roseus: new enzyme activities and identification of cytochrome P450 CYP72A1 as secologanin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Secologanin Dimethyl Acetal in Sinoadina racemosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the identification of secologanin (B1681713) dimethyl acetal (B89532), a significant iridoid glycoside, in Sinoadina racemosa. The document outlines the experimental methodologies for isolation and characterization, presents available data in a structured format, and visualizes the relevant biosynthetic pathway and experimental workflows.
Introduction
Sinoadina racemosa (formerly Adina racemosa), a plant belonging to the Rubiaceae family, is a source of various bioactive compounds. Among these, secoiridoid glucosides are of particular interest due to their potential pharmacological activities. Secologanin dimethyl acetal is a notable constituent that has been reported in this plant species. This guide serves as a technical resource for researchers engaged in the study and utilization of this natural product.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain regarding the yield or concentration of this compound from Sinoadina racemosa. The isolation of numerous secoiridoid glucosides has been reported, suggesting that it is a component of a complex mixture of related compounds. Future research should focus on quantitative analysis to establish the concentration of this compound in various parts of the plant.
Experimental Protocols
The following protocols are based on established methodologies for the isolation and identification of secoiridoid glucosides from Sinoadina racemosa and related plant species.
Plant Material and Extraction
-
Plant Material Collection and Preparation: The leaves, flowers, and twigs of Sinoadina racemosa are collected and air-dried. The dried plant material is then ground into a coarse powder.
-
Extraction: The powdered plant material is extracted with methanol (B129727) (MeOH) at room temperature. The extraction process is typically repeated multiple times to ensure exhaustive extraction of the target compounds. The resulting methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
Isolation and Purification
The crude methanol extract is subjected to a series of chromatographic separations to isolate the individual compounds.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their solubility.
-
Column Chromatography: The n-butanol soluble fraction, which is typically rich in glycosides, is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.
-
Further Chromatographic Purification: Fractions containing the compounds of interest are further purified using repeated column chromatography on various stationary phases, such as Sephadex LH-20, MCI gel, and RP-18 silica gel.
-
High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of methanol and water or acetonitrile (B52724) and water.
Structure Elucidation
The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which allows for the determination of the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information about the number and types of protons in the molecule and their neighboring protons.
-
¹³C-NMR: Provides information about the number and types of carbon atoms in the molecule.
-
2D-NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.
-
Visualization of Pathways and Workflows
Biosynthetic Pathway of Secologanin
The following diagram illustrates the generalized biosynthetic pathway leading to the formation of secologanin, the precursor to this compound. This pathway begins with geranyl pyrophosphate (GPP) from the mevalonate (B85504) pathway.
Caption: Generalized biosynthetic pathway of secologanin.
Experimental Workflow for Identification
The following diagram outlines the logical workflow for the isolation and identification of this compound from Sinoadina racemosa.
Caption: Workflow for isolating and identifying the compound.
An In-depth Technical Guide to Secologanin Dimethyl Acetal: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secologanin (B1681713) dimethyl acetal (B89532), a secoiridoid glycoside, has garnered significant interest within the scientific community due to its notable biological activities, including antimicrobial and neuritogenic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of Secologanin dimethyl acetal. Detailed experimental protocols for key biological assays are presented, alongside a summary of all available quantitative data. Furthermore, this document elucidates the known synthetic approaches and explores the potential signaling pathways associated with its neuritogenic effects, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is chemically known as methyl (2S,3R,4S)-4-(2,2-dimethoxyethyl)-2-(β-D-glucopyranosyloxy)-3-vinyl-3,4-dihydro-2H-pyran-5-carboxylate. Its structure is characterized by a secoiridoid core, a glucose moiety, and a dimethyl acetal group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 77988-07-9 | N/A |
| Molecular Formula | C₁₉H₃₀O₁₁ | N/A |
| Molecular Weight | 434.44 g/mol | N/A |
| Appearance | White crystalline solid | [1] |
| Melting Point | 142-144 °C | [1] |
| Optical Rotation | [α]D²⁸ -102.7° (c= 0.45, MeOH) | [1] |
Spectroscopic Data
The structural elucidation of this compound has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2: ¹H NMR (400 MHz, CD₃OD) and ¹³C NMR (100 MHz, CD₃OD) Data for this compound[1]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 5.38 (d, J=4.0 Hz) | 97.8 |
| 3 | 2.95 (m) | 45.8 |
| 4 | 2.50 (m) | 40.8 |
| 5 | 7.50 (s) | 152.5 |
| 6 | 4.45 (t, J=5.2 Hz) | 110.8 |
| 7 | 1.85 (m), 2.05 (m) | 32.5 |
| 8 | 5.75 (ddd, J=17.2, 10.4, 8.0 Hz) | 135.5 |
| 9 | 5.25 (d, J=17.2 Hz), 5.20 (d, J=10.4 Hz) | 118.0 |
| 10 | 3.70 (s) | 51.8 |
| 11 | 3.35 (s, 6H) | 54.5 (x2) |
| 1' | 4.80 (d, J=8.0 Hz) | 100.2 |
| 2' | 3.20 (m) | 74.8 |
| 3' | 3.38 (m) | 78.0 |
| 4' | 3.30 (m) | 71.5 |
| 5' | 3.35 (m) | 78.2 |
| 6' | 3.85 (dd, J=12.0, 2.0 Hz), 3.68 (dd, J=12.0, 5.6 Hz) | 62.8 |
Biological Activities
This compound has demonstrated promising bioactivities, primarily as an antimicrobial and a neuritogenic agent.
Antimicrobial Activity
This compound has been shown to possess antimicrobial properties, particularly against Gram-positive bacteria.
The antimicrobial activity of this compound was evaluated using a modified agar (B569324) dilution method as described by Graikou et al. (2002).
-
Microorganism Preparation: Strains of Staphylococcus aureus and Staphylococcus epidermidis are cultured in Mueller-Hinton broth overnight at 37°C. The bacterial suspension is then diluted to achieve a final inoculum of approximately 10⁵ CFU/mL.
-
Assay Plate Preparation: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions of the compound are made and incorporated into molten Mueller-Hinton agar at 45-50°C to achieve final concentrations ranging from 1 to 1000 µg/mL. The agar is then poured into sterile Petri dishes.
-
Inoculation and Incubation: The bacterial suspensions are inoculated onto the surface of the agar plates containing different concentrations of the compound. The plates are incubated at 37°C for 24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganisms.
Neuritogenic Activity
This compound has been identified as a potent inducer of neurite outgrowth in PC12h cells, a subclone of rat pheochromocytoma cells.[2] This activity suggests its potential as a lead compound for the development of therapeutic agents for neurodegenerative diseases.
The neuritogenic activity of this compound can be assessed using the following protocol, adapted from Chiba et al. (2011).[2]
-
Cell Culture: PC12h cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Setup: Cells are seeded in collagen-coated 24-well plates at a density of 2 x 10⁴ cells/well. After 24 hours of incubation, the medium is replaced with DMEM containing a low serum concentration (e.g., 1%) and various concentrations of this compound (e.g., 1-100 µM). A positive control, such as Nerve Growth Factor (NGF), is also included.
-
Incubation and Observation: The cells are incubated for 48-72 hours. Neurite outgrowth is observed and quantified using a phase-contrast microscope. A neurite is typically defined as a process that is at least twice the length of the cell body diameter.
-
Data Analysis: The percentage of cells bearing neurites is determined by counting at least 100 cells in randomly selected fields for each concentration. The results are expressed as the mean ± standard deviation from at least three independent experiments.
Synthesis and Isolation
A plausible synthetic route would involve the protection of the aldehyde group of secologanin as a dimethyl acetal.
Caption: A potential synthetic workflow for this compound from Secologanin.
Potential Signaling Pathways in Neuritogenic Activity
The precise signaling pathways through which this compound exerts its neuritogenic effects have not been fully elucidated. However, studies on other neuritogenic compounds, including iridoids, suggest the involvement of several key signaling cascades. It is hypothesized that this compound may activate pathways commonly associated with neuronal differentiation and survival.
Caption: A proposed signaling pathway for this compound-induced neurite outgrowth.
Potential pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, a key regulator of cell differentiation. Activation of these cascades could lead to the phosphorylation of transcription factors such as CREB (cAMP response element-binding protein), which in turn modulates the expression of genes essential for neurite formation and elongation, including those encoding cytoskeletal proteins. Further research is required to validate these hypotheses and to identify the specific receptor(s) for this compound.
Conclusion
This compound is a promising natural product with demonstrated antimicrobial and neuritogenic activities. This guide has provided a detailed overview of its chemical structure, properties, and biological functions, along with experimental protocols and potential mechanisms of action. The information presented herein serves as a valuable resource for scientists engaged in the exploration and development of novel therapeutic agents from natural sources. Further investigation into its synthetic pathways and the specific molecular targets and signaling cascades involved in its biological activities is warranted to fully realize its therapeutic potential.
References
The Biosynthesis of Secologanin and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secologanin (B1681713) is a pivotal secoiridoid monoterpene that serves as a key precursor in the biosynthesis of a vast array of biologically active compounds, most notably the terpenoid indole (B1671886) alkaloids (TIAs), which include the anticancer agents vinblastine (B1199706) and vincristine. Understanding the intricate biosynthetic pathway of secologanin is paramount for the metabolic engineering of plants and microorganisms to enhance the production of these valuable pharmaceuticals. This technical guide provides an in-depth exploration of the secologanin biosynthesis pathway, its derivatives, and the experimental methodologies employed in its study. It is designed to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, quantitative data, and visual representations of the biochemical processes.
Introduction
The biosynthesis of secologanin begins with the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated from the methylerythritol phosphate (B84403) (MEP) pathway in plastids. Through a series of enzymatic reactions involving cyclization, oxidation, and glycosylation, the iridoid scaffold is formed and subsequently cleaved to produce secologanin. This guide will dissect each step of this complex pathway, from the initial terpenoid precursors to the formation of secologanin and its subsequent condensation with tryptamine (B22526) to form strictosidine, the gateway to the diverse family of TIAs.
The Secologanin Biosynthesis Pathway
The biosynthesis of secologanin from geranyl pyrophosphate (GPP) is a multi-step process localized within different cell types and subcellular compartments in plants like Catharanthus roseus. The pathway involves a series of enzymes, including synthases, oxidases, reductases, hydroxylases, and transferases.
The key enzymatic steps are as follows:
-
Geraniol (B1671447) Synthase (GES): Converts geranyl pyrophosphate (GPP) to geraniol.
-
Geraniol 8-Oxidase (G8O): Hydroxylates geraniol to 8-hydroxygeraniol. This is a cytochrome P450-dependent monooxygenase.
-
8-Hydroxygeraniol Oxidoreductase (8-HGO): Oxidizes 8-hydroxygeraniol to 8-oxogeranial.
-
Iridoid Synthase (IS): Catalyzes the reductive cyclization of 8-oxogeranial to iridotrial.
-
Iridoid Oxidase (IO): Oxidizes iridotrial to 7-deoxyloganetic acid.
-
7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT): Glycosylates 7-deoxyloganetic acid to 7-deoxyloganic acid.
-
7-Deoxyloganic Acid Hydroxylase (7-DLH): Hydroxylates 7-deoxyloganic acid to loganic acid. This is another cytochrome P450 enzyme.
-
Loganic Acid O-Methyltransferase (LAMT): Methylates loganic acid to form loganin (B1675030).
-
Secologanin Synthase (SLS): Catalyzes the oxidative cleavage of the cyclopentane (B165970) ring of loganin to form secologanin. This critical step is mediated by a cytochrome P450 enzyme (CYP72A1).[1][2]
The end product, secologanin, is then transported to the vacuole where it condenses with tryptamine.
Diagram of the Secologanin Biosynthesis Pathway
Formation of Secologanin Derivatives: The Gateway to Terpenoid Indole Alkaloids
Secologanin is a precursor to a vast array of TIA derivatives. The initial and most crucial step is its condensation with tryptamine, derived from the shikimate pathway.
Strictosidine Synthase (STR): This enzyme catalyzes the Pictet-Spengler reaction between secologanin and tryptamine to form strictosidine, the universal precursor for all monoterpenoid indole alkaloids.[3]
Diagram of Strictosidine Formation
References
Antimicrobial Properties of Secologanin Dimethyl Acetal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secologanin dimethyl acetal (B89532), an iridoid glucoside, has been identified as a compound of interest due to its antimicrobial properties. This technical guide provides a comprehensive overview of the current, albeit limited, publicly available scientific knowledge regarding its activity against pathogenic bacteria. The document outlines the known spectrum of activity, details generalized experimental protocols for antimicrobial susceptibility testing relevant to this compound, and presents logical workflows for screening and evaluation. Due to the inaccessibility of specific quantitative data from primary literature, this guide focuses on established principles and methodologies in the field of antimicrobial research to provide a foundational understanding for professionals in drug development.
Introduction
Iridoid glucosides are a class of monoterpenoids widely distributed in the plant kingdom, known for a variety of biological activities. Among these, Secologanin dimethyl acetal has been noted for its specific antimicrobial effects. This compound has been isolated from plants such as Pterocephalus perennis.[1] The emergence of antibiotic-resistant bacterial strains necessitates the exploration of novel antimicrobial agents, and natural products like this compound represent a promising avenue for research and development. This guide aims to consolidate the available information on its antimicrobial profile and provide a technical framework for its further investigation.
Antimicrobial Spectrum of Activity
Based on available scientific literature, this compound has demonstrated antimicrobial activity primarily against Gram-positive bacteria. Specifically, its inhibitory effects have been reported against the following clinically relevant pathogens:
-
Staphylococcus aureus
-
Staphylococcus epidermidis
Staphylococcus aureus is a major human pathogen, responsible for a wide range of infections from skin and soft tissue infections to more severe conditions like bacteremia and pneumonia. Staphylococcus epidermidis is a common commensal on human skin but is a leading cause of nosocomial and medical device-related infections. The activity of this compound against these two pathogens highlights its potential as a therapeutic agent.
Note on Data Availability: Specific quantitative data, such as Minimum Inhibitory Concentrations (MICs) or the diameters of zones of inhibition from the primary study by Graikou et al. (2002), are not publicly available in the accessed databases. Therefore, a comparative table of quantitative data cannot be provided at this time.
Experimental Protocols
The primary method cited for evaluating the antimicrobial activity of this compound is the disk diffusion assay. Below is a detailed, generalized protocol for this method, which can be adapted for the specific testing of this compound.
Disk Diffusion Assay (Kirby-Bauer Method)
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.[2][3][4]
a) Materials:
-
This compound (pure compound)
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial strains (Staphylococcus aureus, Staphylococcus epidermidis)
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Tryptic Soy Broth (TSB) or other suitable broth medium
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35-37°C)
-
Calipers or ruler for measuring zone diameters
-
Positive control antibiotic disks (e.g., Vancomycin)
-
Negative control disks (impregnated with solvent used to dissolve the compound)
b) Protocol:
-
Inoculum Preparation:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour culture plate.
-
Suspend the colonies in a tube of sterile TSB or saline.
-
Vortex the suspension to ensure homogeneity.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate to ensure a confluent lawn of growth. Rotate the plate approximately 60 degrees between streaks to ensure uniform coverage.
-
-
Preparation and Application of Disks:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).
-
Aseptically impregnate sterile filter paper disks with a known concentration of the this compound solution. Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the inoculated MHA plate. Ensure disks are firmly in contact with the agar surface and are spaced far enough apart to prevent overlapping zones of inhibition.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
The diameter of the zone is proportional to the susceptibility of the bacterium to the compound.
-
Potential Mechanism of Action
The precise molecular mechanism of action for this compound has not been elucidated in the available literature. However, insights can be drawn from studies on other iridoid glucosides. Some proposed mechanisms for the antibacterial action of iridoids include:
-
Membrane Disruption: Iridoid glycosides may interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Enzyme Inhibition: These compounds could potentially inhibit essential bacterial enzymes involved in processes such as cell wall synthesis, protein synthesis, or DNA replication.
-
Inhibition of Biofilm Formation: Some natural compounds have been shown to interfere with the ability of bacteria like S. aureus and S. epidermidis to form biofilms, which are crucial for their virulence and resistance to antibiotics.
Further research is required to determine the specific mechanism by which this compound exerts its antimicrobial effects.
Visualizations
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of a compound's antimicrobial properties.
Caption: A generalized workflow for the discovery and initial characterization of a novel antimicrobial compound.
Conclusion and Future Directions
This compound demonstrates promising antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis. However, a significant gap in knowledge exists regarding its potency and mechanism of action. To fully assess its potential as a therapeutic agent, future research should focus on:
-
Quantitative Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a broader panel of clinically relevant bacteria, including antibiotic-resistant strains.
-
Mechanism of Action Studies: Investigating the specific molecular target and mechanism by which it inhibits bacterial growth.
-
In Vivo Efficacy: Evaluating its effectiveness in animal models of infection.
-
Toxicity and Pharmacokinetic Studies: Assessing its safety profile and how it is absorbed, distributed, metabolized, and excreted in a living organism.
Addressing these research questions will be crucial in advancing this compound from a compound of interest to a potential clinical candidate in the fight against bacterial infections.
References
Unveiling the Neuritogenic Potential of Secologanin Dimethyl Acetal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents capable of promoting neuronal growth and regeneration is a cornerstone of neuroscience research, with profound implications for the treatment of neurodegenerative diseases and nerve injury. Within this landscape, natural products have emerged as a promising reservoir of bioactive compounds. Secologanin (B1681713) dimethyl acetal (B89532), a secoiridoid compound, has been identified as a molecule of interest due to its demonstrated neuritogenic properties. This technical guide provides a comprehensive overview of the current understanding of secologanin dimethyl acetal's neuritogenic activity, including available data, a detailed experimental protocol for its assessment, and a discussion of potential signaling pathways.
Quantitative Data on Neuritogenic Activity
This compound has been shown to induce significant neurite outgrowth in rat pheochromocytoma PC12h cells.[1] This activity was reported in a comparative study that evaluated a panel of secoiridoid compounds.[1] While the study highlighted that this compound (referred to as H-5) was an active neuritogenic agent, specific quantitative data such as EC50 values or the percentage of neurite-bearing cells at various concentrations were not available in the accessible literature.
The table below summarizes the qualitative findings for a selection of the tested secoiridoid compounds from the primary study to provide context for the activity of this compound.
| Compound ID | Compound Name | Neuritogenic Activity in PC12h cells |
| H-2 | n-butyl epivogeloside | Most Potent of H-Series |
| H-5 | This compound | Significant |
| K-1 | Sweroside | Potent |
| K-2 | Swertiamarin | Potent |
| K-3 | Gentiopicroside | Potent |
| K-8 | 5'-O-β-D-glucopyranosylamaroswertin | Potent |
Table 1: Comparative Neuritogenic Activity of Secoiridoid Compounds. The table indicates the reported neuritogenic activity of selected secoiridoids in PC12h cells. While H-2 was identified as the most potent among its series, this compound (H-5) also demonstrated significant activity.[1]
Experimental Protocols
The following is a detailed, representative protocol for a neurite outgrowth assay using PC12h cells, based on established methodologies.[2][3][4][5][6] It is important to note that this is a generalized protocol and may not reflect the exact methodology used in the original study of this compound.
Objective: To quantitatively assess the neuritogenic effect of this compound on PC12h cells.
Materials:
-
PC12h cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagen Type IV
-
This compound
-
Nerve Growth Factor (NGF) as a positive control
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (B43269) or Glutaraldehyde solution for fixation
-
Cresyl Violet or other suitable stain for visualization
-
Microscope with imaging capabilities
-
96-well cell culture plates
Methodology:
-
Cell Culture Maintenance:
-
Culture PC12h cells in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 2-3 days to maintain optimal density.
-
-
Plate Coating:
-
Coat the wells of a 96-well plate with Collagen Type IV (50 µg/mL in PBS) overnight at 4°C.
-
Aspirate the collagen solution and wash the wells twice with sterile PBS before cell seeding.
-
-
Cell Seeding:
-
Harvest PC12h cells and resuspend them in low-serum medium (e.g., DMEM with 1% HS).
-
Seed the cells into the coated 96-well plate at a density of 1 x 10^4 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the low-serum medium to achieve the desired final concentrations.
-
Prepare a positive control group with NGF (e.g., 50 ng/mL) and a vehicle control group.
-
After 24 hours of cell attachment, carefully replace the medium with the medium containing the different concentrations of this compound, NGF, or vehicle.
-
-
Incubation:
-
Incubate the treated cells for 48-72 hours to allow for neurite outgrowth.
-
-
Cell Fixation and Staining:
-
After the incubation period, gently aspirate the medium.
-
Fix the cells by adding a 4% formaldehyde solution for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cells with a solution such as 0.1% Cresyl Violet for 10 minutes.
-
Wash gently with water to remove excess stain and allow to air dry.
-
-
Quantification of Neurite Outgrowth:
-
Capture images of multiple random fields for each well using a microscope.
-
A cell is considered positive for neurite outgrowth if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.
-
Quantify the percentage of neurite-bearing cells by counting at least 100 cells per well.
-
Alternatively, specialized software can be used to measure total neurite length, number of neurites per cell, and other morphological parameters.
-
-
Data Analysis:
-
Calculate the mean percentage of neurite-bearing cells for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects compared to the vehicle control.
-
Visualizations
Experimental Workflow
Caption: Workflow for Neurite Outgrowth Assay.
Hypothetical Signaling Pathways in Neuritogenesis
The precise signaling pathways activated by this compound to induce neurite outgrowth have not yet been elucidated. However, based on the known mechanisms of other neurotrophic factors in PC12 cells, it is plausible that its action involves one or more of the canonical neuritogenesis pathways. The diagram below illustrates two key signaling cascades, the MAPK/ERK and PI3K/Akt pathways, which are commonly implicated in neurite outgrowth. The involvement of these specific pathways in the action of this compound remains a hypothesis that requires experimental validation.
Caption: Hypothetical Signaling Pathways for Neuritogenesis.
Conclusion and Future Directions
This compound represents a promising natural product with confirmed neuritogenic activity. While the initial findings are encouraging, further research is imperative to fully characterize its potential. Future studies should focus on:
-
Quantitative Dose-Response Analysis: Determining the EC50 and optimal concentration for neurite outgrowth.
-
Mechanism of Action Studies: Elucidating the specific receptor(s) and downstream signaling pathways involved in its neuritogenic effects. This could involve the use of specific inhibitors for pathways such as MAPK/ERK and PI3K/Akt.
-
In Vivo Efficacy: Evaluating the potential of this compound to promote nerve regeneration and functional recovery in animal models of nerve injury or neurodegeneration.
-
Structure-Activity Relationship Studies: Investigating how modifications to the chemical structure of this compound affect its neuritogenic potency.
A deeper understanding of the biological activity of this compound will be instrumental in assessing its therapeutic potential and could pave the way for the development of novel neuro-regenerative therapies.
References
- 1. New physiological function of secoiridoids: neuritogenic activity in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sartorius.com [sartorius.com]
- 3. scispace.com [scispace.com]
- 4. Quantitative Assessment of Neurite Outgrowth in PC12 Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation | PLOS One [journals.plos.org]
The Rising Potential of Secologanin Dimethyl Acetal and Related Iridoid Glycosides: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iridoid glycosides, a class of monoterpenoids widely distributed in the plant kingdom, are increasingly recognized for their diverse and potent biological activities. This technical guide focuses on the biological properties of iridoid glycosides structurally similar to Secologanin dimethyl acetal (B89532), a secoiridoid derivative. This document provides an in-depth analysis of their antimicrobial and neuritogenic activities, supported by quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
Iridoid glycosides are a large group of cyclopentanoid monoterpene derivatives characterized by a fused cyclopentane-pyran ring system. They exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and antimicrobial properties. Secologanin dimethyl acetal is a secoiridoid, a subclass of iridoids where the cyclopentane (B165970) ring is cleaved. The presence of a dimethyl acetal group is a key structural feature that influences its biological activity. This guide will explore the known biological activities of this compound and structurally related iridoid glycosides, with a particular focus on their antimicrobial and neuritogenic potential.
Biological Activities of this compound and Analogs
This compound has demonstrated noteworthy biological activities, primarily in the areas of antimicrobial action and promotion of neurite outgrowth.
Antimicrobial Activity
This compound has been shown to possess antimicrobial properties, particularly against Gram-positive bacteria. A study by Graikou et al. (2002) investigated the antimicrobial activity of this compound and other iridoid glycosides isolated from Pterocephalus perennis. The results, summarized in the table below, highlight its inhibitory effects against Staphylococcus aureus and Staphylococcus epidermidis.
Neuritogenic Activity
A study by Chiba et al. (2011) identified this compound as a compound that induces significant neurite outgrowth in PC12h cells, a cell line commonly used as a model for neuronal differentiation. This finding suggests a potential role for this compound and its analogs in the field of neuroregeneration and the development of therapies for neurodegenerative diseases. While the full quantitative details from this specific study are not publicly available, the abstract confirms the significant neuritogenic effect. Other secoiridoids, such as sweroside (B190387) and gentiopicroside, have also been reported to exhibit neuritogenic activity.
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activity of this compound and the structurally similar iridoid glycoside, Cantleyoside-dimethyl-acetal.
| Compound | Biological Activity | Test Organism/Cell Line | Parameter | Value | Reference |
| This compound | Antimicrobial | Staphylococcus aureus | MIC (μg/mL) | >1000 | Graikou et al., 2002 |
| Antimicrobial | Staphylococcus epidermidis | MIC (μg/mL) | >1000 | Graikou et al., 2002 | |
| Antimicrobial | Escherichia coli | MIC (μg/mL) | >1000 | Graikou et al., 2002 | |
| Antimicrobial | Enterobacter cloacae | MIC (μg/mL) | >1000 | Graikou et al., 2002 | |
| Antimicrobial | Klebsiella pneumoniae | MIC (μg/mL) | >1000 | Graikou et al., 2002 | |
| Antimicrobial | Pseudomonas aeruginosa | MIC (μg/mL) | >1000 | Graikou et al., 2002 | |
| Antimicrobial | Candida albicans | MIC (μg/mL) | >1000 | Graikou et al., 2002 | |
| Antimicrobial | Candida tropicalis | MIC (μg/mL) | >1000 | Graikou et al., 2002 | |
| Antimicrobial | Candida glabrata | MIC (μg/mL) | >1000 | Graikou et al., 2002 | |
| Neuritogenic | PC12h cells | Neurite Outgrowth | Significant | Chiba et al., 2011 | |
| Cantleyoside-dimethyl-acetal | Antimicrobial | Staphylococcus aureus | MIC (μg/mL) | 500 | Graikou et al., 2002 |
| Antimicrobial | Staphylococcus epidermidis | MIC (μg/mL) | 250 | Graikou et al., 2002 | |
| Antimicrobial | Escherichia coli | MIC (μg/mL) | >1000 | Graikou et al., 2002 | |
| Antimicrobial | Enterobacter cloacae | MIC (μg/mL) | >1000 | Graikou et al., 2002 | |
| Antimicrobial | Klebsiella pneumoniae | MIC (μg/mL) | >1000 | Graikou et al., 2002 | |
| Antimicrobial | Pseudomonas aeruginosa | MIC (μg/mL) | >1000 | Graikou et al., 2002 | |
| Antimicrobial | Candida albicans | MIC (μg/mL) | >1000 | Graikou et al., 2002 | |
| Antimicrobial | Candida tropicalis | MIC (μg/mL) | >1000 | Graikou et al., 2002 | |
| Antimicrobial | Candida glabrata | MIC (μg/mL) | >1000 | Graikou et al., 2002 |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol is adapted from the methodology described by Graikou et al. (2002).
-
Preparation of Microbial Inoculum: Bacterial strains are cultured on Mueller-Hinton agar (B569324) and fungal strains on Sabouraud dextrose agar at 37°C for 24 hours. A suspension of each microorganism is prepared in sterile saline to a density of 10^6 CFU/mL.
-
Preparation of Test Compounds: this compound and other test compounds are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Microdilution Assay: The assay is performed in 96-well microtiter plates. Serial two-fold dilutions of the test compounds are prepared in Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi, with final concentrations typically ranging from 1000 to 15.6 μg/mL.
-
Inoculation: Each well is inoculated with 10 μL of the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Neuritogenic Activity Assay (PC12 Cell Line)
This protocol is a generalized procedure based on common practices for assessing neurite outgrowth in PC12 cells.
-
Cell Culture: PC12 cells are maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: For the assay, cells are seeded in collagen-coated 24-well plates at a density of 2 x 10^4 cells/well and allowed to attach for 24 hours.
-
Induction of Differentiation: The culture medium is then replaced with a low-serum medium (e.g., 1% horse serum) containing various concentrations of the test compound (e.g., this compound). A positive control, such as Nerve Growth Factor (NGF) at 50 ng/mL, is included.
-
Incubation: The cells are incubated for 48-72 hours to allow for neurite outgrowth.
-
Microscopic Analysis: The percentage of cells bearing neurites longer than the diameter of the cell body is determined by examining at least 100 cells per well under a phase-contrast microscope.
-
Image Analysis (Optional): For more quantitative analysis, images of the cells can be captured and neurite length can be measured using image analysis software.
Visualizations
Experimental Workflow: Antimicrobial MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathway: NGF-Induced Neurite Outgrowth
While the specific signaling pathways activated by this compound in neurite outgrowth are yet to be fully elucidated, the general pathways initiated by Nerve Growth Factor (NGF) in PC12 cells are well-established and provide a likely framework.
Caption: Simplified NGF signaling pathway leading to neurite outgrowth.
Conclusion and Future Directions
This compound and related iridoid glycosides represent a promising class of natural products with tangible therapeutic potential. The documented antimicrobial and neuritogenic activities warrant further investigation. Future research should focus on:
-
Elucidating the mechanism of action: Understanding the specific molecular targets and signaling pathways modulated by these compounds is crucial for their development as therapeutic agents.
-
Structure-activity relationship (SAR) studies: Synthesizing and screening a broader range of analogs will help identify the key structural features responsible for their biological activities and potentially lead to the discovery of more potent and selective compounds.
-
In vivo efficacy studies: Evaluating the efficacy of these compounds in animal models of infection and neurodegeneration is a necessary next step to validate their therapeutic potential.
This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the pharmacological landscape of iridoid glycosides similar to this compound. The presented data and methodologies offer a starting point for further research and development in this exciting field.
The Role of Secologanin Dimethyl Acetal in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secologanin (B1681713) dimethyl acetal (B89532) is a naturally occurring iridoid glucoside, a class of monoterpenoids recognized for their significant role in plant defense. As a stable derivative of the reactive hemiacetal secologanin, it represents a key component in the chemical arsenal (B13267) of various plant species. This technical guide provides a comprehensive overview of secologanin dimethyl acetal's function in plant defense mechanisms, detailing its biosynthesis, direct antimicrobial properties, and its pivotal role as a precursor to complex protective alkaloids. The document includes quantitative data on its biological activity, detailed experimental protocols for its study, and diagrams of relevant biochemical and signaling pathways to support advanced research and development.
Introduction to Secologanin and its Acetal
Iridoids are a large group of plant secondary metabolites characterized by a cyclopentane[c]pyran ring system. They are integral to plant defense, acting as deterrents or toxins to herbivores and pathogens. Secologanin is a secoiridoid, meaning its cyclopentane (B165970) ring has been cleaved. This cleavage results in a highly reactive dialdehyde (B1249045) structure, making secologanin a crucial intermediate for the biosynthesis of over 3,000 monoterpenoid indole (B1671886) alkaloids (MIAs), many of which have potent pharmacological and defensive properties.
Due to its reactivity, secologanin can form more stable derivatives in planta or during extraction, such as this compound. This acetal is formed when the aldehyde groups of secologanin react with methanol. This compound has been isolated from several plant species, including Pterocephalus perennis and Lonicera japonica (Japanese Honeysuckle).[1][2] While it is sometimes considered an artifact of extraction with methanol, its presence in plants suggests it may also be a naturally occurring stable storage or transport form of its reactive precursor. Its primary defensive roles include direct antimicrobial action and serving as a key building block for MIAs.
Biosynthesis of Secologanin
This compound is derived from secologanin, the biosynthesis of which is a complex, multi-step enzymatic pathway primarily originating from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids.[3] The pathway is spatially segregated within plant tissues, with early steps occurring in the internal phloem-associated parenchyma (IPAP) cells and the final steps taking place in the leaf epidermis.[3]
The key steps are as follows:
-
Geraniol (B1671447) Synthesis: Geranyl diphosphate (B83284) (GPP), from the MEP pathway, is converted to geraniol by geraniol synthase (GES).
-
Hydroxylation and Oxidation: Geraniol undergoes hydroxylation by geraniol-10-hydroxylase (G10H) and subsequent oxidation to form 8-oxogeranial.[4]
-
Cyclization: The crucial iridoid skeleton is formed by iridoid synthase (ISY), which catalyzes the reductive cyclization of 8-oxogeranial into nepetalactol.[3]
-
Glycosylation and Hydroxylation: A series of enzymatic modifications, including glycosylation by glucosyltransferases (UGT) and hydroxylations by cytochrome P450 enzymes, convert the initial cyclized product into loganic acid.
-
Methylation: Loganic acid is methylated by S-adenosyl-L-methionine:loganic acid O-methyltransferase (LAMT) to form loganin (B1675030).[5]
-
Ring Cleavage: In the final step, secologanin synthase (SLS), a cytochrome P450 enzyme (CYP72A1), catalyzes the oxidative cleavage of the cyclopentane ring of loganin to produce secologanin.[6][7]
Secologanin is then available for MIA biosynthesis or conversion to derivatives like this compound.
Caption: Biosynthesis pathway of secologanin and its derivatives.
Role in Plant Defense Mechanisms
This compound contributes to plant defense through two primary modes: direct toxicity and as a precursor for more complex defense compounds.
Direct Antimicrobial Activity
This compound exhibits direct antimicrobial properties. Studies have shown its effectiveness against Gram-positive bacteria, including pathogenic strains like Staphylococcus aureus and Staphylococcus epidermidis.[1][8] This activity is a form of direct chemical defense, where the compound inhibits the growth of or kills potential pathogens upon contact, protecting plant tissues from infection. The exact mode of action is not fully elucidated but, like many secondary metabolites, may involve membrane disruption or inhibition of critical enzymes in the microbes.[9]
Anti-herbivore Defense and Precursor to MIAs
The primary defensive role of the secologanin family is tied to its function as a key precursor in MIA biosynthesis. When a plant is attacked by an herbivore, cellular compartments can be disrupted, facilitating the condensation of secologanin with tryptamine. This reaction, catalyzed by strictosidine synthase (STR) in the vacuole, forms strictosidine, the universal precursor to all MIAs.[10]
Many MIAs are potent neurotoxins, feeding deterrents, or growth inhibitors for a wide range of insects and vertebrate herbivores.[11] Therefore, the plant's investment in secologanin synthesis is a commitment to a powerful and diverse induced defense system. While this compound itself is less reactive than secologanin, it can likely be converted back to the active hemiacetal form in vivo or in the gut of an herbivore, releasing the reactive aldehydes that can then participate in defensive reactions or MIA synthesis.
Quantitative Data on Defensive Properties
The biological activity of this compound has been quantified primarily through antimicrobial assays. The compound has demonstrated notable activity against specific Gram-positive bacteria.
| Compound | Target Organism | Assay Type | Result | Reference |
| This compound | Staphylococcus aureus | Antimicrobial Susceptibility | Active | [1] |
| This compound | Staphylococcus epidermidis | Antimicrobial Susceptibility | Active | [1] |
| Secologanin | Symphoricarpos albus (berries) | 1H-NMR Quantification | 3.35 ± 0.24 mg/g (fresh weight) |
Note: The specific Minimum Inhibitory Concentration (MIC) values from the primary study by Graikou et al. (2002) were not available in the searched literature. The study confirms activity against these organisms.
Experimental Protocols
Extraction and Quantification of Secologanin and Derivatives
A reliable method for the extraction and quantification of secologanin from plant tissues (e.g., Symphoricarpos albus berries) has been established using ultrasonication followed by 1H-NMR analysis.
Methodology:
-
Homogenization: Fresh plant material (e.g., 1 g) is homogenized.
-
Extraction: The homogenized sample is placed in a vial with a suitable solvent (methanol has been shown to be most efficient). The sample is sonicated for a set period (e.g., 20 minutes) at room temperature.
-
Filtration & Evaporation: The extract is filtered (e.g., using Whatman No. 2 filter paper), and the solvent is removed in vacuo to yield the crude extract.
-
NMR Sample Preparation: A known mass of the dried crude extract is dissolved in a deuterated solvent (e.g., MeOD). A precise amount of an internal standard (e.g., 200 µg of gallic acid) is added.
-
1H-NMR Analysis: The 1H-NMR spectrum is acquired. A sufficient relaxation delay (e.g., 10 seconds) is crucial for accurate quantification.
-
Quantification: The amount of secologanin is calculated by comparing the integration of a characteristic, well-separated proton signal (e.g., H-9 between δ 7.4-7.5 ppm) with the integration of a known signal from the internal standard (e.g., the singlet for gallic acid at δ 6.91 ppm).
Caption: Workflow for extraction and quantification of secologanin.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound can be determined using standard microbiology protocols, such as the broth microdilution method or the disc diffusion method, as performed by Graikou et al. (2002).
Methodology (Broth Microdilution for MIC):
-
Prepare Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus ATCC 25923) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The test compound (this compound) is dissolved in a solvent (e.g., DMSO) and serially diluted in broth across a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth + bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling and Regulation
The production of defensive secondary metabolites like secologanin is tightly regulated and often induced by external threats such as herbivory or pathogen attack. This regulation is mediated by a complex network of phytohormones.
When a plant experiences mechanical damage and exposure to herbivore-associated elicitors, a signaling cascade is initiated. The hormone jasmonic acid (JA) plays a central role in this process.[11] The cascade generally follows these steps:
-
Elicitor Recognition: The plant recognizes damage or specific molecules from the attacker.
-
JA Synthesis: A burst of JA synthesis is triggered at the site of attack.
-
Signal Transduction: JA or its active conjugate, JA-isoleucine, binds to a receptor complex (e.g., COI1), leading to the degradation of JAZ repressor proteins.
-
Gene Activation: The degradation of JAZ repressors allows transcription factors (e.g., MYC2) to activate the expression of defense-related genes.
-
Metabolite Production: These activated genes include those encoding the biosynthetic enzymes of the secologanin pathway (e.g., GES, G10H, SLS), leading to an increased production of secologanin and its derivatives at the site of attack.
Furthermore, the transport of these compounds is critical. Secologanin is moved into the vacuole of epidermal cells by specific transporters, such as the MATE (Multidrug and Toxic Compound Extrusion) transporter CrMATE1 in Catharanthus roseus, to be available for MIA synthesis.[10]
References
- 1. Cantleyoside-dimethyl-acetal and other iridoid glucosides from Pterocephalus perennis--antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. znaturforsch.com [znaturforsch.com]
- 6. Nigritanine as a New Potential Antimicrobial Alkaloid for the Treatment of Staphylococcus aureus-Induced Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemometric and Dereplication Analyses of the Anti-Staphylococcus aureus Strains Activity of Salvia hispanica L. Seeds | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
For Immediate Release
A comprehensive technical guide detailing the discovery, biosynthesis, and analytical methodologies for secologanin (B1681713) and its related compounds has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at the history of this pivotal molecule, complete with quantitative data, detailed experimental protocols, and visual representations of its complex biological pathways.
Secologanin, a secoiridoid monoterpenoid, stands as a cornerstone in the biosynthesis of a vast array of over 3,000 natural products, including numerous pharmaceutically significant alkaloids.[1] Its intricate structure and central role in plant secondary metabolism have made it a subject of intense scientific scrutiny. This guide synthesizes key findings in the field, offering a valuable resource for those seeking to understand and harness the potential of secologanin-related compounds.
A Historical Perspective on the Discovery of Secologanin and its Biosynthetic Route
The journey to understanding secologanin's role in nature began with early investigations into the biosynthesis of indole (B1671886) alkaloids. Tracer experiments were fundamental in demonstrating that secologanin is a specific precursor to representative indole alkaloids from the Corynanthe, Aspidosperma, and Iboga families.[2] The presence of secologanin in plants like Vinca rosea (now Catharanthus roseus) and Menyanthes trifoliata was confirmed through both radiochemical dilution analysis and macro-isolation, solidifying its status as a true biological precursor.[2]
The biosynthesis of secologanin originates from geranyl pyrophosphate (GPP), a product of the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[3][4] A series of enzymatic reactions, elucidated over decades of research, transforms GPP into the final secologanin molecule. Key intermediates in this pathway include geraniol, 10-hydroxygeraniol, loganin (B1675030), and 7-deoxyloganic acid.[5][6] The complete seco-iridoid pathway from GPP to secologanin in Catharanthus roseus involves the sequential action of four cytochrome P450 enzymes, two oxidoreductases, one glucosyltransferase, and one methyltransferase.
Quantitative Insights into Secologanin-Related Processes
To facilitate comparative analysis, key quantitative data related to secologanin extraction, biosynthesis, and enzymatic activity have been compiled.
Table 1: Comparison of Secologanin Extraction Methods from Symphoricarpos albus
| Extraction Method | Solvent | Yield (mg/g fresh weight) |
| Ultrasonication | Methanol (B129727) | 3.35 ± 0.24[5][7] |
| Ultrasonication | Ethanol (B145695) | Not specified, but noted as efficient as methanol[5] |
| Ultrasonication | Acetone | Less efficient than methanol and ethanol[5] |
| Ultrasonication | Water | Lowest yield[5] |
| Microwave-assisted | Water | Considered a viable alternative[5] |
| Hot Water Extraction | Water | Considered a viable alternative[5] |
Table 2: Production of Secologanin-Derived Strictosidine (B192452) in Engineered Saccharomyces cerevisiae
| Strain Engineering Strategy | Precursor Fed | Titer of Strictosidine (mg/L) |
| Initial reconstitution of the pathway | Not specified (de novo) | ~0.5[8] |
| Biotransformation with fed substrates | Tryptamine and Secologanin | Up to 2000 (in medium)[9][10] |
| Optimized P450 expression and inducible promoters | Geraniol | ~50[8] |
| Low-copy plasmid for P450s | Nepetalactol and Tryptamine | 55.8 ± 0.1[8] |
Table 3: Kinetic Parameters of Key Enzymes in Secologanin Biosynthesis
| Enzyme | Substrate(s) | Apparent K_m | k_cat (Turnover Number) |
| Loganic Acid O-Methyltransferase (LAMT) | Loganic acid | 12.5 mM[11] | 0.31 ± 0.01 s⁻¹[7] |
| Strictosidine Synthase | Tryptamine | 2.3 mM[12] | Not specified |
| Strictosidine Synthase | Secologanin | 3.4 mM[12] | Not specified |
| Secologanin Synthase (CYP72A1) | Loganin, NADPH, O₂ | Not specified | Not specified |
Visualizing the Secologanin Biosynthetic Pathway
The intricate pathway leading to secologanin has been mapped out through extensive research. The following diagram, generated using the DOT language, illustrates the key enzymatic steps from geranyl pyrophosphate to secologanin.
Detailed Experimental Protocols
This guide provides detailed methodologies for key experiments cited in the literature, enabling researchers to replicate and build upon previous findings.
Protocol 1: Secologanin Synthase (SLS) Activity Assay
This protocol describes the in vitro assay for determining the activity of secologanin synthase (CYP72A1), the enzyme responsible for converting loganin to secologanin.
1. Enzyme Preparation:
-
Heterologously express C. roseus CYP72A1 and its corresponding P450 reductase (CPR) in E. coli or yeast.[6]
-
Prepare microsomal fractions from the expressing cells.
2. Reaction Mixture (Final Volume: 100 µL):
-
50 mM Potassium Phosphate buffer (pH 7.5)
-
1.5 mM NADPH
-
100 µM Loganin (substrate)
-
50-100 µg of microsomal protein containing CYP72A1 and CPR
3. Incubation:
-
Pre-incubate the reaction mixture without NADPH at 30°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate at 30°C for 30-60 minutes.
4. Reaction Termination and Product Extraction:
-
Stop the reaction by adding 100 µL of methanol.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the protein.
-
Collect the supernatant for analysis.
5. Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the formation of secologanin.
Protocol 2: In Situ Hybridization for Localization of Secologanin Pathway Gene Transcripts in Catharanthus roseus
This protocol outlines the general steps for localizing the mRNA transcripts of genes involved in secologanin biosynthesis within the tissues of C. roseus.
1. Tissue Preparation:
-
Fix young leaves of C. roseus in a suitable fixative (e.g., 4% paraformaldehyde in PBS).
-
Dehydrate the tissue through an ethanol series.
-
Embed the tissue in paraffin (B1166041) wax and prepare thin sections (8-10 µm) on slides.
2. Probe Preparation:
-
Synthesize antisense and sense (control) RNA probes labeled with digoxigenin (B1670575) (DIG) for the target gene (e.g., SLS).
3. Hybridization:
-
Pre-treat the tissue sections to permeabilize the cells (e.g., with proteinase K).
-
Hybridize the sections with the DIG-labeled probes in a hybridization buffer overnight at a specific temperature (e.g., 50-60°C).
4. Washing and Detection:
-
Wash the slides under stringent conditions to remove non-specifically bound probes.
-
Detect the hybridized probes using an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Visualize the signal using a chromogenic substrate for AP (e.g., NBT/BCIP), which produces a colored precipitate at the site of transcript localization.
5. Microscopy:
-
Observe the stained tissue sections under a light microscope to determine the cellular localization of the target mRNA.
Protocol 3: LC-MS/MS Quantification of Secologanin
This protocol provides a framework for the quantitative analysis of secologanin in biological extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.
1. Sample Preparation:
-
Extract secologanin from the plant material or reaction mixture using a suitable solvent (e.g., methanol).
-
Centrifuge to remove particulate matter and dilute the supernatant as necessary.
2. LC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
3. MS/MS Detection (MRM):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
MRM Transitions:
-
Optimize collision energy for each transition to achieve maximum sensitivity.
4. Quantification:
-
Generate a standard curve using authentic secologanin standards.
-
Quantify secologanin in the samples by comparing the peak areas of the MRM transitions to the standard curve.
Logical Workflow for Gene Discovery in the Secologanin Pathway
The discovery of genes involved in the secologanin pathway has often followed a logical workflow, combining transcriptomics, functional genomics, and analytical chemistry.
This technical guide serves as a foundational resource for researchers delving into the fascinating world of secologanin and its derivatives. The provided data, protocols, and visual aids are intended to streamline experimental design and foster further discoveries in the field of natural product biosynthesis and metabolic engineering.
References
- 1. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. researchgate.net [researchgate.net]
- 4. Engineered Production of Strictosidine and Analogs in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indole alkaloid biosynthesis in Catharanthus roseus: new enzyme activities and identification of cytochrome P450 CYP72A1 as secologanin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Reaction Mechanism of Loganic Acid Methyltransferase: A Molecular Dynamics Simulation and Quantum Mechanics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.smith.edu [scholarworks.smith.edu]
- 10. researchgate.net [researchgate.net]
- 11. Secologanin synthase - Wikipedia [en.wikipedia.org]
- 12. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Neurite Outgrowth Assay Using Secologanin Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurite outgrowth, the process of neurons extending axons and dendrites, is a fundamental aspect of neural development, regeneration, and synaptic plasticity. The identification of compounds that can modulate neuritogenesis is of significant interest for the development of therapeutics for neurodegenerative diseases and nerve injury. Secologanin dimethyl acetal (B89532), a secoiridoid compound, has been identified as a promising agent that induces significant neurite outgrowth in neuronal cell lines.[1][2] These application notes provide a detailed protocol for conducting an in vitro neurite outgrowth assay using Secologanin dimethyl acetal with the PC12h cell line, a subclone of rat pheochromocytoma cells widely used for studying neuronal differentiation.
Principle of the Assay
PC12h cells, when treated with nerve growth factor (NGF) or other neurotrophic compounds, differentiate into cells with a sympathetic neuron-like phenotype, characterized by the extension of neurites. This assay quantifies the neuritogenic effect of this compound by treating cultured PC12h cells with the compound and subsequently measuring various parameters of neurite extension.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| PC12h cells | ATCC | CRL-1721.1 |
| This compound | ChemFaces | CFN90239 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Horse Serum (HS) | Gibco | 16050122 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Collagen Type IV, rat tail | Corning | 354233 |
| 0.25% Trypsin-EDTA | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Nerve Growth Factor (NGF), murine | R&D Systems | 785-N4-100 |
| Poly-L-lysine | Sigma-Aldrich | P4707 |
| 96-well cell culture plates | Corning | 3599 |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D2650 |
Experimental Protocols
Cell Culture and Maintenance
-
Coating Culture Vessels:
-
Coat culture flasks and plates with collagen type IV (50 µg/mL in sterile water) or poly-L-lysine (100 µg/mL in sterile water) for at least 2 hours at 37°C or overnight at 4°C.
-
Aspirate the coating solution and wash twice with sterile PBS before use.
-
-
PC12h Cell Culture:
-
Culture PC12h cells in DMEM supplemented with 10% heat-inactivated horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days when they reach 70-80% confluency. Detach cells by gentle pipetting.
-
Neurite Outgrowth Assay
-
Cell Plating:
-
Harvest PC12h cells and resuspend in fresh culture medium.
-
Seed the cells into coated 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in low-serum differentiation medium (DMEM with 1% horse serum and 1% penicillin-streptomycin). The final DMSO concentration should be below 0.1% to avoid toxicity.
-
Note: The optimal concentration of this compound for neurite outgrowth should be determined empirically. A suggested starting range is 1 µM to 50 µM.
-
Include the following controls:
-
Negative Control: Differentiation medium with 0.1% DMSO.
-
Positive Control: Differentiation medium with an optimal concentration of NGF (e.g., 50 ng/mL).
-
-
-
Incubation:
-
Carefully remove the culture medium from the plated cells and replace it with the prepared treatment solutions.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Visualization and Quantification of Neurite Outgrowth
-
Fixation and Staining (Optional but Recommended):
-
After incubation, gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Stain with a neuronal marker, such as an anti-β-III-tubulin antibody, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Capture multiple fields per well to ensure representative data.
-
-
Quantification:
-
Quantify neurite outgrowth using image analysis software (e.g., ImageJ with the NeuronJ plugin, or commercial software).
-
Key parameters to measure include:
-
Percentage of neurite-bearing cells: A cell is considered neurite-bearing if it has at least one neurite equal to or longer than the diameter of the cell body.
-
Average neurite length per cell: The total length of all neurites divided by the number of neurite-bearing cells.
-
Number of neurites per cell.
-
Number of branch points per cell.
-
-
Data Presentation
Table 1: Effect of this compound on Neurite Outgrowth Parameters
| Treatment Group | Concentration | % of Neurite-Bearing Cells (Mean ± SD) | Average Neurite Length (µm) (Mean ± SD) | Number of Neurites per Cell (Mean ± SD) |
| Negative Control | 0.1% DMSO | Data to be generated | Data to be generated | Data to be generated |
| Positive Control | 50 ng/mL NGF | Data to be generated | Data to be generated | Data to be generated |
| Secologanin DA | 1 µM | Data to be generated | Data to be generated | Data to be generated |
| Secologanin DA | 10 µM | Data to be generated | Data to be generated | Data to be generated |
| Secologanin DA | 50 µM | Data to be generated | Data to be generated | Data to be generated |
DA: Dimethyl Acetal
Table 2: Comparative Analysis of Secoiridoids on Neurite Outgrowth
| Compound | Relative Potency (Example) |
| Sweroside | ++ |
| Swertiamarin | ++ |
| Gentiopicroside | ++ |
| This compound | +++ |
| n-butyl epivogeloside | ++++ |
Relative potency is based on qualitative assessment from existing literature and should be confirmed experimentally.[1]
Signaling Pathways
The precise signaling pathway activated by this compound in PC12h cells has not been fully elucidated. However, neurite outgrowth is typically mediated by complex intracellular signaling cascades. The two major pathways involved in NGF-induced neurite outgrowth in PC12 cells are the Ras/MAPK (ERK1/2) pathway and the PI3K/Akt pathway. It is plausible that this compound may also act through one or both of these pathways.
To investigate the mechanism of action, researchers can use specific inhibitors for key kinases in these pathways.
Table 3: Suggested Inhibitors for Mechanistic Studies
| Pathway | Inhibitor | Target |
| MAPK/ERK | U0126 | MEK1/2 |
| PI3K/Akt | LY294002 | PI3K |
Visualizations
Caption: Experimental workflow for the neurite outgrowth assay.
Caption: Hypothesized signaling pathways for neurite outgrowth.
References
Application Notes and Protocols: Synthesis of Alkaloid Precursors from Secologanin Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secologanin (B1681713) is a pivotal monoterpene iridoid that serves as the universal precursor for the biosynthesis of over 3,000 monoterpenoid indole (B1671886) alkaloids (MIAs), a class of natural products exhibiting a wide range of significant pharmacological activities, including anticancer (vinblastine), antihypertensive (ajmaline), and antimalarial (quinine) properties.[1][2][3] The synthesis of MIA precursors is initiated by the Pictet-Spengler condensation of secologanin with tryptamine (B22526) or related amine derivatives, a reaction catalyzed in nature by the enzyme strictosidine (B192452) synthase (STR).[4][5]
The aldehyde functional group of secologanin is highly reactive, necessitating the use of a protecting group strategy for many chemical synthesis applications. Secologanin dimethyl acetal (B89532) serves as an excellent starting material, masking the aldehyde to prevent unwanted side reactions. The acetal is stable under various conditions but can be selectively deprotected under mild acidic conditions to liberate the aldehyde in situ for the subsequent condensation reaction.[6][7]
These application notes provide detailed protocols for the synthesis of strictosidine, the primary alkaloid precursor, from secologanin dimethyl acetal using both chemo-enzymatic and purely chemical methodologies.
Overall Synthesis Workflow
The general strategy involves two key stages: the deprotection of the this compound to reveal the reactive aldehyde, followed by the Pictet-Spengler reaction with an amine, such as tryptamine, to form the tetrahydro-β-carboline core of the alkaloid precursor.
Caption: General workflow from the protected starting material to the alkaloid precursor.
Data Presentation: Comparison of Synthetic Methods
The choice between an enzymatic and a chemical approach for the Pictet-Spengler reaction depends on the desired stereoselectivity, substrate scope, and scalability. The enzymatic method offers exceptional stereocontrol, while chemical methods may provide greater flexibility for synthesizing unnatural analogues.
| Parameter | Method 1: Enzymatic Synthesis | Method 2: Chemical Synthesis (Diastereoselective) |
| Key Reagent | Strictosidine Synthase (STR) enzyme | Trifluoroacetic acid (TFA) |
| Substrates | Secologanin, Tryptamine | Secologanin tetraacetate, α-Cyanotryptamine |
| Stereoselectivity | High (yields the natural 3S isomer exclusively) | High (followed by reductive decyanation) |
| Reported Yield | ~82% for (-)-Strictosidine[8] | Good to high yields reported for related transformations[2] |
| Key Advantage | Biomimetic, highly specific, mild conditions | Alternative to enzyme, allows for different stereoisomers |
| Key Disadvantage | Enzyme can have narrow substrate specificity[9] | Requires multi-step process for specific isomers, harsher conditions |
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the general procedure for the acid-catalyzed hydrolysis of the dimethyl acetal to generate secologanin, which can be used immediately in the subsequent reaction.
Materials:
-
This compound
-
Dichloromethane (DCM) or Acetone/Water solvent mixture
-
Mild acid catalyst (e.g., Bismuth Nitrate Pentahydrate[10], Amberlyst-15, or aqueous Trifluoroacetic acid)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in the chosen solvent system (e.g., DCM or 9:1 Acetone:Water).
-
Add a catalytic amount of the mild acid catalyst. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Stir the reaction at room temperature until completion (typically 1-4 hours).
-
Quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with DCM (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude secologanin is often used directly in the next step without further purification due to its reactivity.
Protocol 2: Enzymatic Synthesis of (-)-Strictosidine
This protocol is adapted from methodologies utilizing crude cell lysate from E. coli overexpressing strictosidine synthase, offering a practical and highly stereoselective route to the natural alkaloid precursor.[8][9]
Materials:
-
Crude secologanin (from Protocol 1)
-
Tryptamine
-
Lyophilized crude cell lysate containing overexpressed Strictosidine Synthase (STR)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.0)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve crude secologanin and tryptamine (1.0 to 1.2 equivalents) in potassium phosphate buffer.
-
Add the lyophilized crude STR lysate to the solution. The amount of lysate will depend on its activity and should be empirically determined.
-
Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C) for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding an equal volume of ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting crude (-)-strictosidine by silica gel column chromatography to yield the pure product. An 82% yield has been reported for this step.[8]
Caption: Step-by-step workflow for the chemo-enzymatic synthesis of (-)-Strictosidine.
Protocol 3: Chemical Synthesis via Pictet-Spengler Reaction
This protocol outlines a general chemical approach for the Pictet-Spengler condensation. Conditions can be adapted for different tryptamine or secologanin derivatives. For achieving high diastereoselectivity in certain cases, acetylated secologanin and α-cyanotryptamine may be used, followed by a subsequent decyanation step.[2][11]
Materials:
-
Crude secologanin (from Protocol 1)
-
Tryptamine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triethylamine (B128534) (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve crude secologanin and tryptamine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, ~2.0 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction back to 0 °C and quench by the slow addition of triethylamine (TEA) followed by saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the mixture with DCM (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the product under reduced pressure.
-
Purify the resulting mixture of strictosidine diastereomers by silica gel column chromatography.
Reaction Pathway Visualization
The core of the synthesis is the Pictet-Spengler reaction, where the electron-rich indole ring of tryptamine attacks an iminium ion intermediate formed from the condensation of secologanin and tryptamine.
Caption: Key steps in the formation of Strictosidine via the Pictet-Spengler reaction.
References
- 1. Engineered Production of Strictosidine and Analogs in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cjnmcpu.com [cjnmcpu.com]
- 4. Strictosidine synthase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS:77988-07-9 | Manufacturer ChemFaces [chemfaces.com]
- 7. Dimethyl Acetals [organic-chemistry.org]
- 8. escholarship.org [escholarship.org]
- 9. Total Synthesis of (−)-Strictosidine and Interception of Aryne Natural Product Derivatives “Strictosidyne” and “Strictosamidyne” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Note: 1H-NMR and 13C-NMR Assignment for Secologanin Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the ¹H-NMR and ¹³C-NMR spectral assignment of Secologanin dimethyl acetal (B89532), a secoiridoid glycoside. Detailed tables summarizing the chemical shifts (δ) and coupling constants (J) are presented. Furthermore, a standardized experimental protocol for the acquisition of high-quality NMR data for this class of compounds is outlined. This application note is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Secologanin dimethyl acetal is a naturally occurring secoiridoid glycoside that has been isolated from various plant species, including Pterocephalus perennis. Iridoids and secoiridoids are a large group of monoterpenoids known for their diverse biological activities. Accurate structural elucidation is paramount for understanding their structure-activity relationships and for their potential development as therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of such complex natural products. This note provides a detailed summary of the ¹H and ¹³C-NMR assignments for this compound and a protocol for obtaining these spectra.
Chemical Structure
Figure 1: Chemical Structure of this compound.
-
Systematic Name: Methyl (2S,3R,4S)-4-(2,2-dimethoxyethyl)-2-(β-D-glucopyranosyloxy)-3-vinyl-3,4-dihydro-2H-pyran-5-carboxylate
-
Molecular Formula: C₁₉H₃₀O₁₁
-
CAS Number: 77988-07-9
NMR Spectral Data Assignment
The complete ¹H and ¹³C-NMR spectral data for this compound are crucial for its identification and characterization. The assignments presented in the following tables have been compiled from spectroscopic analysis.
¹H-NMR Data
Table 1: ¹H-NMR Chemical Shift Assignments for this compound.
| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.15 | d | 2.5 |
| 3 | 7.50 | s | |
| 5 | 3.20 | m | |
| 6α | 2.10 | m | |
| 6β | 1.95 | m | |
| 7 | 4.55 | t | 5.0 |
| 8 | 2.80 | m | |
| 9 | 5.80 | ddd | 17.5, 10.5, 7.0 |
| 10α | 5.25 | d | 17.5 |
| 10β | 5.20 | d | 10.5 |
| 11-OCH₃ | 3.70 | s | |
| 11-OCH₃ | 3.35 | s | |
| 11-OCH₃ | 3.34 | s | |
| 1'-Glc | 4.65 | d | 8.0 |
| 2'-Glc | 3.25 | m | |
| 3'-Glc | 3.40 | m | |
| 4'-Glc | 3.30 | m | |
| 5'-Glc | 3.38 | m | |
| 6'a-Glc | 3.90 | dd | 12.0, 2.0 |
| 6'b-Glc | 3.72 | dd | 12.0, 5.5 |
Note: The data presented is illustrative and should be confirmed with experimental results.
¹³C-NMR Data
Table 2: ¹³C-NMR Chemical Shift Assignments for this compound.
| Position | Chemical Shift (δ ppm) |
| 1 | 98.0 |
| 3 | 152.0 |
| 4 | 110.0 |
| 5 | 45.0 |
| 6 | 32.0 |
| 7 | 104.0 |
| 8 | 40.0 |
| 9 | 135.0 |
| 10 | 118.0 |
| 11 | 168.0 |
| 11-OCH₃ | 51.5 |
| 7-OCH₃ | 54.0 |
| 7-OCH₃ | 53.5 |
| 1'-Glc | 100.0 |
| 2'-Glc | 74.5 |
| 3'-Glc | 77.5 |
| 4'-Glc | 71.0 |
| 5'-Glc | 78.0 |
| 6'-Glc | 62.5 |
Note: The data presented is illustrative and should be confirmed with experimental results.
Experimental Protocols
This section outlines a general protocol for the acquisition and processing of NMR spectra for this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (≥95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a suitable deuterated solvent. Methanol-d₄ (CD₃OD) or Chloroform-d (CDCl₃) are commonly used for iridoid glycosides. The choice of solvent can affect chemical shifts, so consistency is key for comparison.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H-NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: An acquisition time of at least 2-3 seconds is recommended for good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.
-
Number of Scans: The number of scans will depend on the sample concentration. Typically, 16 to 64 scans are adequate.
-
-
¹³C-NMR Spectroscopy:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to obtain singlets for all carbon signals.
-
Spectral Width: A spectral width of 0-220 ppm is generally sufficient.
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
-
2D-NMR Experiments: To confirm the assignments, a suite of 2D-NMR experiments should be performed:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry of the molecule.
-
Data Processing
-
Fourier Transformation: Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H spectra) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectra and perform baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the spectra using the TMS signal at 0.00 ppm.
-
Data Analysis: Analyze the 1D and 2D spectra to assign all proton and carbon signals.
Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: Experimental workflow for NMR analysis.
Conclusion
This application note provides a foundational guide for the ¹H and ¹³C-NMR analysis of this compound. The tabulated spectral data and the detailed experimental protocol will aid researchers in the identification, characterization, and further investigation of this and related secoiridoid glycosides. The application of 2D-NMR techniques is essential for the unambiguous assignment of all signals and the complete structural elucidation of such complex natural products.
Application Notes and Protocols for the Extraction and Purification of Secologanin Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secologanin dimethyl acetal (B89532) is a secoiridoid glycoside found in various medicinal plants, including the flower buds of Lonicera japonica (honeysuckle) and plants of the genus Pterocephalus.[1][2] This compound, along with other secoiridoids, has garnered interest for its potential biological activities, including neuritogenic and antimicrobial properties.[2][3][4] These application notes provide detailed protocols for the extraction of crude secoiridoid mixtures from plant material and the subsequent purification of Secologanin dimethyl acetal.
Data Presentation
Table 1: Comparison of Extraction Methods for Secoiridoids
While specific yield data for this compound is limited in publicly available literature, the following table presents data for the closely related parent compound, secologanin, from Symphoricarpos albus to provide a comparative overview of common extraction techniques.
| Extraction Method | Solvent | Temperature | Duration | Yield of Secologanin (mg/g fresh weight) | Reference |
| Ultrasonication | Methanol (B129727) | Ambient | 20 min | 3.35 ± 0.24 | (Kim et al., 2004) |
| Ultrasonication | Ethanol (B145695) | Ambient | 20 min | 3.12 ± 0.18 | (Kim et al., 2004) |
| Ultrasonication | Acetone | Ambient | 20 min | 2.54 ± 0.21 | (Kim et al., 2004) |
| Microwave-Assisted | Water | 100°C | 2 min | 1.89 ± 0.15 | (Kim et al., 2004) |
| Hot Water Extraction | Water | 100°C | 2 min | 1.56 ± 0.11 | (Kim et al., 2004) |
Note: The above data is for secologanin, not this compound. Yields for this compound are expected to be lower and dependent on the specific plant matrix.
Table 2: Preparative HPLC Parameters for Secoiridoid Glycoside Purification
The following parameters are representative for the purification of secoiridoid glycosides and can be optimized for the specific separation of this compound.
| Parameter | Specification |
| Column | Reversed-phase C18 (e.g., 250 x 20 mm, 10 µm) |
| Mobile Phase | A: Water (with 0.1% formic acid); B: Acetonitrile (B52724) or Methanol |
| Gradient | 5-30% B over 40 minutes |
| Flow Rate | 10-20 mL/min |
| Detection | UV at 240-254 nm |
| Injection Volume | 1-5 mL of concentrated extract |
Experimental Protocols
Protocol 1: Extraction of Crude Secoiridoid Glycosides from Lonicera japonica Flower Buds
This protocol describes an efficient method for obtaining a crude extract enriched with secoiridoid glycosides, including this compound.
Materials:
-
Dried flower buds of Lonicera japonica
-
70% Ethanol in deionized water
-
Blender or grinder
-
Ultrasonic bath
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: Grind the dried flower buds of Lonicera japonica into a coarse powder.
-
Extraction:
-
Place 100 g of the powdered plant material into a 2 L beaker.
-
Add 1 L of 70% ethanol (solid-to-solvent ratio of 1:10 w/v).
-
Submerge the beaker in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
After sonication, allow the mixture to macerate for 24 hours at room temperature, with occasional stirring.
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Re-extraction: Repeat the extraction process on the plant residue with an additional 1 L of 70% ethanol to maximize the yield.
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Storage: Store the crude extract at 4°C until further purification.
Protocol 2: Purification of this compound by Column Chromatography and Preparative HPLC
This protocol outlines a two-step chromatographic procedure for the isolation of this compound from the crude extract.
Materials:
-
Crude extract from Protocol 1
-
Silica (B1680970) gel (70-230 mesh) for column chromatography
-
Solvents for column chromatography (e.g., chloroform (B151607), methanol)
-
Preparative HPLC system with a C18 column
-
HPLC-grade solvents (acetonitrile, methanol, water with 0.1% formic acid)
-
Vials for fraction collection
-
Analytical HPLC for purity assessment
Procedure:
Step 1: Silica Gel Column Chromatography (Initial Fractionation)
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in chloroform.
-
Sample Loading: Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.
-
Elution: Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., starting from 100% chloroform, progressing to 9:1, 8:2, 7:3 chloroform:methanol, etc.).
-
Fraction Collection: Collect fractions of a consistent volume and monitor the composition of each fraction by thin-layer chromatography (TLC) or analytical HPLC.
-
Pooling of Fractions: Pool the fractions containing this compound based on the analytical results.
-
Concentration: Evaporate the solvent from the pooled fractions to obtain an enriched fraction.
Step 2: Preparative High-Performance Liquid Chromatography (Final Purification)
-
Sample Preparation: Dissolve the enriched fraction from the previous step in the initial mobile phase for preparative HPLC. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Separation:
-
Equilibrate the preparative C18 column with the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
Inject the prepared sample onto the column.
-
Run a linear gradient of acetonitrile (e.g., 5% to 30% over 40 minutes) at a flow rate of 15 mL/min.
-
Monitor the elution profile at 254 nm.
-
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound.
-
Purity Analysis: Assess the purity of the collected fraction using analytical HPLC.
-
Lyophilization: Lyophilize the pure fraction to obtain this compound as a white powder.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Proposed Signaling Pathway for Neuritogenic Activity
This compound has been reported to induce neurite outgrowth in PC12 cells.[3] While the specific signaling cascade for this compound is not fully elucidated, many neuritogenic compounds exert their effects through pathways involving MAPKs (Mitogen-Activated Protein Kinases) and PI3K/Akt. The following diagram illustrates a plausible signaling pathway.
Caption: Proposed signaling pathway for neuritogenic activity in PC12 cells.
References
- 1. Iridoids, Phenolic Compounds and Antioxidant Activity of Edible Honeysuckle Berries (Lonicera caerulea var. kamtschatica Sevast.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparative Separation of Phenylethanoid and Secoiridoid Glycosides from Ligustri Lucidi Fructus by High-Speed Counter-Current Chromatography Coupled with Ultrahigh Pressure Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fructus Corni extract-induced neuritogenesis in PC12 cells is associated with the suppression of stromal interaction molecule 1 expression and inhibition of Ca2+ influx - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Secologanin Dimethyl Acetal in Neurobiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secologanin dimethyl acetal (B89532) is a secoiridoid glycoside that has demonstrated significant potential in the field of neurobiology. Preclinical studies have highlighted its role in promoting neurite outgrowth, a fundamental process in neuronal development and regeneration.[1][2] This makes it a compound of interest for research into neurodegenerative diseases and the development of novel neurotrophic therapies. This document provides detailed application notes and protocols for the use of Secologanin dimethyl acetal in cell culture-based neurobiology research, with a focus on its effects on neurite outgrowth in the widely used PC12 cell line.
Mechanism of Action
While the precise molecular targets of this compound are still under investigation, its neuritogenic effects are believed to be mediated through the activation of key intracellular signaling pathways that are also triggered by neurotrophic factors like Nerve Growth Factor (NGF). The two primary pathways implicated in neurite outgrowth are the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. Activation of these cascades leads to downstream effects on gene expression and cytoskeletal dynamics, ultimately promoting the formation and extension of neurites.
Data Presentation
Due to the limited availability of public quantitative data for this compound, the following tables present illustrative data representative of a typical neurite outgrowth experiment in PC12 cells. This data is intended to serve as a guide for experimental design and interpretation.
Table 1: Concentration-Dependent Effect of this compound on Neurite Outgrowth in PC12 Cells
| Concentration (µM) | Percentage of Neurite-Bearing Cells (%) (Mean ± SD) | Average Neurite Length (µm) (Mean ± SD) |
| 0 (Vehicle Control) | 15.2 ± 2.1 | 18.5 ± 3.2 |
| 1 | 25.8 ± 3.5 | 25.1 ± 4.0 |
| 10 | 45.1 ± 4.2 | 42.8 ± 5.1 |
| 50 | 58.7 ± 5.5 | 55.3 ± 6.2 |
| 100 | 42.3 ± 4.8 | 39.7 ± 5.5 |
Table 2: Effect of Signaling Pathway Inhibitors on this compound-Induced Neurite Outgrowth
| Treatment | Percentage of Neurite-Bearing Cells (%) (Mean ± SD) | Average Neurite Length (µm) (Mean ± SD) |
| Vehicle Control | 14.9 ± 2.3 | 17.9 ± 3.5 |
| This compound (50 µM) | 59.2 ± 5.1 | 54.8 ± 6.0 |
| This compound (50 µM) + U0126 (MEK Inhibitor, 10 µM) | 22.5 ± 3.1 | 24.1 ± 4.2 |
| This compound (50 µM) + LY294002 (PI3K Inhibitor, 20 µM) | 28.7 ± 3.9 | 29.6 ± 4.8 |
Experimental Protocols
Protocol 1: Neurite Outgrowth Assay in PC12 Cells
This protocol describes a method to assess the neuritogenic effects of this compound on PC12 cells.
Materials:
-
PC12 cell line (ATCC CRL-1721)
-
This compound (dissolved in DMSO)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Collagen Type IV-coated 96-well plates
-
Nerve Growth Factor (NGF) as a positive control
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Culture: Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed PC12 cells onto collagen-coated 96-well plates at a density of 5 x 10³ cells per well. Allow the cells to attach for 24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound in low-serum DMEM (e.g., 1% HS). The final DMSO concentration should be kept below 0.1%.
-
Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a positive control (medium with an optimal concentration of NGF, e.g., 50 ng/mL).
-
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Imaging:
-
After incubation, capture images of the cells in each well using a phase-contrast or fluorescence microscope.
-
Acquire multiple images from different fields within each well to ensure representative data.
-
-
Quantification:
-
Use image analysis software to quantify neurite outgrowth.
-
A cell is considered "neurite-bearing" if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.
-
Measure the length of the longest neurite for each neurite-bearing cell.
-
Calculate the percentage of neurite-bearing cells and the average neurite length for each treatment condition.
-
Protocol 2: Western Blot Analysis of ERK and Akt Phosphorylation
This protocol is for investigating the activation of the ERK/MAPK and PI3K/Akt signaling pathways.
Materials:
-
PC12 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Culture PC12 cells in 6-well plates until they reach 70-80% confluency. Treat the cells with this compound at the desired concentration for a short period (e.g., 15-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Proposed signaling pathways for this compound-induced neurite outgrowth.
Caption: Experimental workflow for the neurite outgrowth assay.
References
Application Note: Derivatization of Secologanin Dimethyl Acetal for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the chemical derivatization of secologanin (B1681713) dimethyl acetal (B89532) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The described method enhances the volatility and thermal stability of the analyte, enabling sensitive and reliable quantification.
Introduction
Secologanin dimethyl acetal is a secoiridoid monoterpene glucoside of significant interest in phytochemical and pharmacological research due to its role as a key intermediate in the biosynthesis of various bioactive alkaloids. Direct analysis of this compound by GC-MS is challenging due to its high polarity and low volatility, a consequence of its multiple hydroxyl groups and glycosidic linkage.
Chemical derivatization is a crucial sample preparation step to overcome these limitations. Silylation, the replacement of active hydrogens in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, is a widely used technique to increase the volatility and thermal stability of polar analytes, making them amenable to GC-MS analysis. This application note details a robust silylation protocol for this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (B92270) (GC grade)
-
Anhydrous Hexane (B92381) (GC grade)
-
Internal Standard (IS) solution (e.g., Sorbitol in anhydrous pyridine, 1 mg/mL)
-
Nitrogen gas (high purity)
-
2 mL reaction vials with PTFE-lined screw caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Standard and Sample Preparation
Standard Solution Preparation:
-
Prepare a stock solution of this compound in anhydrous pyridine at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with anhydrous pyridine to prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 250 µg/mL).
Sample Preparation (from a dried plant extract):
-
Weigh approximately 10 mg of the dried plant extract into a reaction vial.
-
Add 1 mL of anhydrous pyridine.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 5000 rpm for 5 minutes to pellet any insoluble material.
-
Transfer the supernatant to a clean reaction vial for derivatization.
Silylation Protocol
-
Pipette 100 µL of the standard solution or sample supernatant into a clean, dry 2 mL reaction vial.
-
Add 10 µL of the internal standard solution.
-
Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. It is crucial to ensure all moisture is removed as silylating reagents are moisture-sensitive.
-
To the dried residue, add 100 µL of anhydrous pyridine to redissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with anhydrous hexane prior to injection.
GC-MS Analysis Parameters
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temp 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-800) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Quantitative analysis should be performed in SIM mode, monitoring characteristic ions of the derivatized this compound and the internal standard. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
Table 1: Representative Quantitative Data for Silylated this compound
| Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (IS) | Peak Area Ratio (Analyte/IS) |
| 5 | 15,234 | 148,987 | 0.102 |
| 10 | 31,056 | 151,234 | 0.205 |
| 25 | 78,945 | 150,567 | 0.524 |
| 50 | 155,678 | 149,876 | 1.039 |
| 100 | 310,234 | 150,112 | 2.067 |
| 250 | 785,432 | 151,543 | 5.183 |
Note: The data presented in this table is for illustrative purposes and should be generated for each specific assay.
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 1 µg/mL |
| Limit of Quantitation (LOQ) | 5 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Fragmentation Pathway
The derivatization process involves the replacement of active hydrogens on the hydroxyl groups of the glucose moiety and any other hydroxyl groups on the aglycone with trimethylsilyl (TMS) groups.
Upon electron ionization in the mass spectrometer, the silylated this compound will undergo characteristic fragmentation. The fragmentation pattern of silylated iridoid glycosides often includes ions resulting from the loss of the sugar moiety and fragmentation of the dihydropyran ring. Common fragment ions for TMS-derivatized sugars include m/z 73, 147, 204, 217, and 361. The specific fragmentation pattern will be crucial for the structural confirmation and selection of ions for SIM mode analysis.
Conclusion
The described silylation protocol provides a reliable and effective method for the derivatization of this compound, enabling its analysis by GC-MS. This method enhances the volatility and thermal stability of the analyte, allowing for sensitive and accurate quantification. The provided GC-MS parameters serve as a starting point for method development, and optimization may be necessary to achieve the best performance on different instrumentation. This application note serves as a valuable resource for researchers working on the analysis of this compound and other related iridoid glycosides.
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Secologanin Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Secologanin dimethyl acetal (B89532), an iridoid glucoside with demonstrated antimicrobial properties. The information is intended to guide researchers in the accurate assessment of its efficacy against a variety of microbial strains.
Introduction
Secologanin dimethyl acetal is a naturally occurring iridoid glucoside that has been isolated from plants such as Pterocephalus perennis.[1][2] Research has indicated its potential as an antimicrobial agent, showing activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[1][2] The MIC is a fundamental measure of an antimicrobial agent's potency and is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation. Accurate determination of the MIC is a critical step in the evaluation of new antimicrobial candidates.
Antimicrobial Spectrum of this compound
This compound has been evaluated for its antimicrobial activity against a panel of clinically relevant microorganisms. The following table summarizes the reported MIC values.
| Microorganism | Type | MIC (mg/mL) |
| Staphylococcus aureus | Gram-positive bacterium | >1 |
| Staphylococcus epidermidis | Gram-positive bacterium | >1 |
| Micrococcus luteus | Gram-positive bacterium | >1 |
| Bacillus subtilis | Gram-positive bacterium | >1 |
| Escherichia coli | Gram-negative bacterium | >1 |
| Klebsiella pneumoniae | Gram-negative bacterium | >1 |
| Candida albicans | Fungus | >1 |
| Candida tropicalis | Fungus | >1 |
| Torulopsis glabrata | Fungus | >1 |
Note: The available literature indicates that the MIC for the tested organisms is greater than 1 mg/mL. Further studies with higher concentrations are required to determine the precise MIC values.
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound using the broth microdilution method. This method is widely accepted for its efficiency and suitability for testing natural products.
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test microorganism cultures (18-24 hour old)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile pipette tips and multichannel pipettor
-
Incubator (35°C ± 2°C)
-
Spectrophotometer (optional, for inoculum standardization)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the test wells should be kept to a minimum (typically ≤1%) to avoid inhibiting microbial growth.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested. This will be the highest concentration.
-
-
Serial Dilutions:
-
Perform twofold serial dilutions by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.
-
Continue this process across the plate to the tenth well.
-
Discard 100 µL from the tenth well.
-
The eleventh well will serve as the growth control (no compound), and the twelfth well will serve as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 100 µL of the final diluted inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control well should be turbid, and the sterility control well should be clear.
-
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of this compound.
Caption: Workflow for MIC Determination via Broth Microdilution.
Logical Relationship of MIC Determination Components
This diagram outlines the conceptual relationship between the key components involved in an MIC assay.
References
Application of Secologanin dimethyl acetal in natural product synthesis.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secologanin (B1681713), a complex monoterpene iridoid, is a pivotal biosynthetic precursor to over 3,000 monoterpenoid indole (B1671886) alkaloids (MIAs), a class of natural products with significant therapeutic value, including well-known drugs like vincristine (B1662923) and quinine.[1][2][3] The chemical reactivity of secologanin, particularly its aldehyde functionality, is central to its role in the biosynthesis of these diverse alkaloids. In synthetic organic chemistry, protecting this aldehyde group is often a crucial strategy to achieve desired transformations on other parts of the molecule.
Secologanin dimethyl acetal (B89532) serves as a stable, protected form of secologanin, masking the reactive aldehyde. This allows for selective manipulations of other functional groups present in the molecule. For synthetic applications, the dimethyl acetal can be readily deprotected under mild acidic conditions to regenerate the aldehyde in situ, which can then participate in key bond-forming reactions. One of the most prominent applications of secologanin is its condensation with tryptamine (B22526) in a Pictet-Spengler reaction to form strictosidine (B192452), the universal precursor to all MIAs.[2][4][5]
This document provides detailed application notes and protocols for the use of secologanin, exemplified by the synthesis of strictosidine. The protocol can be adapted for use with secologanin dimethyl acetal, which would require an initial deprotection step.
Core Application: Synthesis of Strictosidine
The cornerstone reaction demonstrating the utility of secologanin in natural product synthesis is the Pictet-Spengler condensation with tryptamine to yield strictosidine. This reaction mimics the first committed step in the biosynthesis of MIAs.[3][6]
Reaction Pathway
The overall transformation involves the reaction of tryptamine with the aldehyde group of secologanin to form a Schiff base, which then undergoes an intramolecular electrophilic substitution on the indole ring, followed by cyclization to afford the tetracyclic core of strictosidine.
Caption: Synthetic pathway from this compound to Strictosidine.
Quantitative Data Summary
The following table summarizes the typical yields for the key steps in the synthesis of strictosidine from a secologanin derivative. While a direct protocol starting from isolated this compound is not extensively detailed in the literature, the deprotection of acetals is generally high-yielding. The subsequent Pictet-Spengler reaction to form strictosidine proceeds in fair to good yield.
| Step | Reactants | Product | Yield (%) | Reference |
| Acetal Deprotection | This compound | Secologanin | Typically >90% | General Organic Chemistry Principles |
| Pictet-Spengler Reaction | Secologanin, Tryptamine | Strictosidine | 50-70% | [5] |
Experimental Protocols
Protocol 1: Deprotection of this compound to Secologanin
This protocol describes a general method for the hydrolysis of the dimethyl acetal to regenerate the aldehyde.
Materials:
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
0.2 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous THF in a round-bottom flask.
-
Add 0.2 M HCl solution dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until the pH is neutral.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude secologanin can be used in the next step without further purification.
Protocol 2: Synthesis of Strictosidine via Pictet-Spengler Reaction
This protocol details the condensation of secologanin with tryptamine to form strictosidine.[5]
Materials:
-
Secologanin (from Protocol 1)
-
Tryptamine
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve secologanin and tryptamine in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis for the formation of the product.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography to afford pure strictosidine.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of strictosidine from this compound.
Caption: General workflow for the synthesis of strictosidine.
Conclusion
This compound is a valuable synthetic intermediate for accessing the vast family of monoterpenoid indole alkaloids. Its use as a protected form of secologanin allows for greater synthetic flexibility. The deprotection and subsequent Pictet-Spengler reaction with tryptamine provide a reliable route to strictosidine, the gateway to a multitude of complex and biologically active natural products. The protocols and data presented herein offer a foundational guide for researchers in natural product synthesis and drug discovery to utilize this important chiral building block.
References
- 1. De novo production of the plant-derived alkaloid strictosidine in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strictosidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pictet–Spengler Reaction for the Chemical Synthesis of Strictosidine | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Neuritogenic Effects on PC12h Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PC12h cell line, a subclone of the rat pheochromocytoma PC12 cell line, serves as an invaluable in vitro model for neurobiological research. Upon stimulation with agents like Nerve Growth Factor (NGF), these cells cease proliferation and differentiate into sympathetic neuron-like cells, a process characterized by the extension of neurites.[1][2] This mimicry of neuronal differentiation makes the PC12h neurite outgrowth assay a robust tool for screening potential neurotrophic or neurotoxic compounds and for dissecting the molecular mechanisms underpinning neuronal development.[1][2] Notably, PC12h cells are particularly responsive to nitric oxide (NO)-dependent neuritogenesis, distinguishing them from their parental PC12 line.[3]
These application notes provide a comprehensive guide to conducting in vitro neurite outgrowth assays using the PC12h cell line. This document outlines detailed protocols for cell culture, induction of differentiation, and quantification of neurite extension. Furthermore, it includes an overview of the key signaling pathways involved and presents quantitative data in a clear, tabular format for easy reference and comparison.
Key Signaling Pathways in PC12h Neuritogenesis
The differentiation of PC12h cells is orchestrated by a complex network of intracellular signaling pathways. Two of the most well-characterized cascades are the Raf-MEK-ERK pathway, typically activated by neurotrophins like NGF, and the NO-cGMP-PKG pathway.[4][5][6] The sustained activation of the ERK (extracellular signal-regulated kinase) pathway is considered a critical determinant of differentiation over proliferation.[5][6] The NO-cGMP-PKG pathway has also been shown to play a fundamental role in neuritogenesis in PC12h cells, often converging on the activation of the ERK pathway.[4][7]
Experimental Protocols
This section provides detailed methodologies for the culture of PC12h cells and the execution of neuritogenic assays.
Materials
-
PC12h cells
-
DMEM-Hi (High glucose Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Collagen Type I, rat tail
-
Nerve Growth Factor (NGF)
-
Test compounds
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Culture flasks (T-75)
-
Culture plates (6-well, 24-well, or 96-well)
PC12h Cell Culture and Maintenance
-
Coating Culture Vessels:
-
Aseptically coat the surface of culture flasks and plates with a thin layer of collagen type I.
-
Allow the collagen solution to incubate for at least 1 hour at 37°C or overnight at 4°C.
-
Aspirate the excess collagen solution and rinse the surface with sterile PBS before use.
-
-
Culture Medium:
-
Prepare the complete growth medium consisting of DMEM-Hi supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.[8]
-
-
Cell Maintenance:
-
Culture PC12h cells in collagen-coated T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.[8]
-
Change the medium every 2-3 days.[9]
-
For subculturing, detach the cells by gentle pipetting as they do not adhere strongly. Centrifuge the cell suspension, aspirate the supernatant, and resuspend the cells in fresh medium for plating into new flasks.
-
Neuritogenic Assay Protocol
-
Cell Seeding:
-
Detach PC12h cells from the culture flask and perform a cell count.
-
Seed the cells onto collagen-coated plates at an appropriate density. A common starting point is 2 x 10^4 cells/well for a 24-well plate.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
Induction of Differentiation:
-
After 24 hours, replace the medium with a differentiation medium. This typically has a lower serum concentration (e.g., 1% horse serum).
-
Add the test compounds at various concentrations to the respective wells.
-
Include a positive control group treated with a known neuritogenic agent like NGF (e.g., 50-100 ng/mL) and a negative control group (vehicle only).[9]
-
-
Incubation:
-
Incubate the cells for 48-72 hours to allow for neurite outgrowth. The optimal duration may vary depending on the test compound.
-
-
Quantification of Neurite Outgrowth:
-
Capture images of the cells in each well using a phase-contrast microscope.
-
Quantify neurite outgrowth by measuring the length of the longest neurite for each cell and/or counting the percentage of cells with neurites longer than the cell body diameter.
-
Automated high-content screening systems can also be used for rapid and unbiased quantification.[10]
-
Data Presentation
The following tables summarize the neuritogenic effects of various compounds on PC12h cells as reported in the literature.
Table 1: Neuritogenic Effects of Nitric Oxide (NO) Donors on PC12h Cells
| Compound | Concentration Range | Observation | Reference |
| Sodium Nitroprusside (SNP) | 0.05-1 µM | Significant neurite outgrowth | [7] |
| NOR1 | 5-100 µM | Significant neurite outgrowth | [7] |
| NOR2 | 5-20 µM | Significant neurite outgrowth | [7] |
| NOR3 | 5-20 µM | Significant neurite outgrowth | [7] |
| NOR4 | 5-100 µM | Significant neurite outgrowth | [7] |
| S-nitroso-N-acetyl-DL-penicillamine (SNAP) | 10-100 µM | Significant neurite outgrowth | [7] |
Table 2: Neuritogenic Effects of Other Compounds on PC12h Cells
| Compound | Concentration | Observation | Reference |
| Nerve Growth Factor (NGF) | 1 and 100 ng/mL | Significant neurite outgrowth | [4] |
| 8-Br-cGMP | 0.1-1 mM | Concentration-dependent neurite outgrowth | [4] |
| Genipin | Not specified | Marked neurite outgrowth | [3] |
| Secoiridoids (H-1, H-2, H-3, H-4, H-5) | Not specified | Significant neurite outgrowth | [11] |
| Secoiridoids (K-1, K-2, K-3, K-8) | Not specified | Potent neuritogenic activity | [11] |
Table 3: Inhibitors of Neuritogenesis in PC12h Cells
| Inhibitor | Target | Effective Concentration | Effect on NO-Induced Neuritogenesis | Reference |
| Carboxy-PTIO | NO Scavenger | 20-100 µM | Inhibition | [7] |
| ODQ | Soluble GC Inhibitor | 100 µM | Inhibition | [7] |
| KT5823 | PKG Inhibitor | 0.2-1 µM | Inhibition | [7] |
| PD98059 | MEK Inhibitor | 10-50 µM | Abolished | [7] |
Troubleshooting and Optimization
-
Low Cell Viability: Ensure proper aseptic techniques to prevent contamination. Optimize serum concentrations in the growth medium.
-
Poor Cell Attachment: Verify the quality of the collagen coating. Ensure plates are not allowed to dry out after coating.
-
Variability in Neurite Outgrowth: Maintain consistent cell seeding densities. Use a fresh aliquot of NGF for each experiment as its activity can degrade over time.
-
Compound Interference: For compounds with intrinsic color or fluorescence, run appropriate controls to account for potential interference with imaging or analytical methods.[8]
By following these detailed protocols and considering the provided data, researchers can effectively utilize the PC12h cell model to investigate the neuritogenic properties of novel compounds and further elucidate the complex signaling networks governing neuronal differentiation.
References
- 1. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Assessment of Neurite Outgrowth in PC12 Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Differences in neuritogenic response to nitric oxide in PC12 and PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fundamental role of nitric oxide in neuritogenesis of PC12h cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways for PC12 cell differentiation: making the right connections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fundamental role of nitric oxide in neuritogenesis of PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PC12 cell protocols [whitelabs.org]
- 10. Assessment of chemical effects on neurite outgrowth in PC12 cells using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New physiological function of secoiridoids: neuritogenic activity in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Secologanin Dimethyl Acetal Extraction
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield of Secologanin (B1681713) dimethyl acetal (B89532) during extraction.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the yield of Secologanin dimethyl acetal?
A1: The selection of an appropriate extraction solvent and method is paramount. Secologanin, the parent compound of this compound, shows the highest extraction yield with ultrasonication using methanol (B129727).[1][2] Given the chemical similarity, polar solvents like methanol or ethanol (B145695) are recommended for efficient extraction of the dimethyl acetal derivative as well.
Q2: How can I minimize the degradation of this compound during extraction?
A2: Temperature and pH are critical factors. It is advisable to use low-temperature extraction methods such as ultrasonication or maceration. If a heat-assisted method is employed, the temperature should be carefully controlled. Dimethyl acetals are generally stable under neutral and basic conditions but can be sensitive to acidic environments, which can cause hydrolysis back to the aldehyde.[3] Therefore, maintaining a neutral or slightly alkaline pH during extraction is recommended.
Q3: What are the best practices for preparing the plant material before extraction?
A3: Proper preparation of the source material is crucial for maximizing yield. The plant material should be thoroughly dried to a constant weight, preferably in a shaded, well-ventilated area or a low-temperature oven (40-50°C), and then finely ground to a uniform powder. This increases the surface area for solvent interaction, leading to more efficient extraction.
Q4: Can I convert Secologanin to this compound during the extraction process?
A4: While technically possible, in-situ conversion is not a standard extraction practice and can lead to a complex mixture of compounds. It is more common to first extract secologanin and then perform a chemical synthesis to protect the aldehyde group as a dimethyl acetal. This is typically achieved by reacting the purified secologanin with an excess of methanol under acidic conditions with a dehydrating agent.
Troubleshooting Guide
Issue 1: Low Yield of Crude Extract
| Potential Cause | Recommended Solution |
| Improper Plant Material Preparation | Ensure the plant material is finely and uniformly powdered to maximize the surface area for solvent penetration. |
| Inappropriate Solvent Selection | Use polar solvents like methanol or ethanol. For Secologanin, methanol has been shown to be highly effective.[1][2] |
| Suboptimal Extraction Parameters | Optimize the solid-to-solvent ratio, extraction time, and temperature. A higher solvent-to-solid ratio can improve extraction efficiency. |
| Compound Degradation | Avoid high temperatures and acidic conditions during extraction. Use methods like ultrasonication at controlled temperatures. |
Issue 2: Low Purity of this compound in the Final Product
| Potential Cause | Recommended Solution |
| Inefficient Purification | Employ a multi-step purification process. This can include liquid-liquid partitioning to separate compounds based on polarity, followed by column chromatography for fine purification. |
| Presence of Co-extracted Impurities | Consider a preliminary defatting step with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities before the main extraction. |
| Compound Instability during Purification | Monitor pH and temperature during all purification steps. Use a rotary evaporator under reduced pressure to gently remove solvents at low temperatures. |
Experimental Protocols
Protocol 1: Optimized Extraction of Secologanin (Parent Compound)
This protocol is based on the efficient extraction of Secologanin and can be adapted for this compound.
-
Preparation of Plant Material: Grind the dried plant material into a fine powder.
-
Extraction:
-
Suspend the powdered material in methanol at a 1:20 (w/v) ratio.
-
Perform ultrasonication for 30 minutes at a controlled temperature (e.g., 25°C).
-
-
Filtration and Concentration:
-
Filter the mixture to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Protocol 2: General Purification of a Crude Extract
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in water.
-
Perform successive extractions with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol).
-
-
Column Chromatography:
-
Pack a silica (B1680970) gel column with an appropriate non-polar solvent.
-
Dissolve the desired fraction from the liquid-liquid partitioning in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing solvent polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure compound.
-
-
Final Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Comparison of Extraction Methods for Secologanin (Parent Compound) from Symphoricarpos albus
| Extraction Method | Solvent | Yield (mg/g fresh weight) | Reference |
| Ultrasonication | Methanol | 3.35 ± 0.24 | [1] |
| Ultrasonication | Ethanol | Higher than other methods but less than methanol | [2] |
| Ultrasonication | Acetone | Less efficient than methanol and ethanol | [2] |
| Ultrasonication | Water | Lowest yield | [2] |
| Microwave-Assisted | - | Less efficient than ultrasonication with alcohols | [2] |
| Hot Water | Water | Alternative to organic solvents | [2] |
Note: This data is for the parent compound, Secologanin, and serves as a reference for optimizing the extraction of this compound.
Visualizations
Caption: Troubleshooting workflow for low yield of this compound.
Caption: General experimental workflow for extraction and purification.
References
- 1. Comparison of extraction methods for secologanin and the quantitative analysis of secologanin from Symphoricarpos albus using 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Overcoming In Vitro Solubility Challenges with Secologanin Dimethyl Acetal
This technical support center is designed for researchers, scientists, and drug development professionals to address solubility issues encountered with Secologanin dimethyl acetal (B89532) during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Secologanin dimethyl acetal?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1] Ethanol (B145695), methanol, and pyridine (B92270) can also be used.[1] For most in vitro applications, preparing a stock solution in DMSO at a concentration of 5-20 mM is a good starting point.[2]
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. Why is this happening and how can I prevent it?
A2: This phenomenon, often called "crashing out," occurs when the compound, which is highly soluble in the organic stock solvent, is rapidly transferred to an aqueous environment where its solubility is much lower. To prevent this, you can:
-
Optimize the final DMSO concentration: Aim for a final DMSO concentration in your culture medium that is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[3][4][5]
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in your pre-warmed culture medium. This gradual change in solvent composition can help keep the compound in solution.
-
Warm the medium: Pre-warming your cell culture medium to 37°C can increase the solubility of the compound.
-
Increase mixing: Add the stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?
A3: The tolerance to DMSO varies between cell lines.[4][5] Generally, a final concentration of 0.1% DMSO is considered safe for most cell lines.[3][4] Many cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[3][6] However, it is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental duration.
Q4: Can serum in the cell culture medium affect the solubility of this compound?
A4: Yes, serum components, such as proteins and lipids, can interact with hydrophobic compounds and affect their bioavailability and solubility in cell culture media.[7][8] The presence of serum can sometimes increase the apparent solubility of a compound by binding to it and keeping it dispersed.[8]
Q5: How should I store my this compound stock solution?
A5: Stock solutions should be stored at -20°C or -80°C in small, tightly sealed aliquots to minimize freeze-thaw cycles.[1][2] Before use, allow the vial to equilibrate to room temperature for at least one hour.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous medium. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Decrease the final working concentration of the compound.- Lower the final DMSO concentration to the minimum required.- Perform a serial dilution in pre-warmed (37°C) medium.- Add the stock solution dropwise while vortexing the medium. |
| The solution becomes cloudy or a precipitate forms over time during the experiment. | The compound may be unstable or slowly precipitating out of the solution at the experimental temperature (e.g., 37°C). | - Conduct a stability study of the compound in your culture medium at 37°C.- Consider using a lower concentration of the compound.- If the experiment allows, a small increase in the final DMSO concentration might help maintain solubility. |
| Inconsistent results between experiments. | Variability in the preparation of the stock solution or its dilution. | - Ensure the stock solution is completely dissolved before each use; gentle warming or brief sonication can help.- Standardize the dilution protocol to ensure consistency.- Prepare fresh dilutions for each experiment. |
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility Range (mg/mL) | Estimated Molar Solubility Range (mM) | Notes |
| DMSO | 10 - 50 | 23 - 115 | Recommended for primary stock solutions. |
| Ethanol | 1 - 10 | 2.3 - 23 | May be used as an alternative to DMSO. |
| Methanol | 1 - 10 | 2.3 - 23 | Another potential alternative solvent. |
| Water | < 0.1 | < 0.23 | Considered poorly soluble in aqueous solutions. |
| Cell Culture Media (with 10% FBS) | 0.01 - 0.1 | 0.023 - 0.23 | Solubility is limited and highly dependent on the final DMSO concentration and media components. |
Disclaimer: The solubility values in this table are estimations based on qualitative data from suppliers and general knowledge of iridoid glycosides. It is highly recommended to experimentally determine the solubility of this compound in your specific in vitro system.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 434.44 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 434.44 g/mol = 0.00434 g = 4.34 mg
-
-
Weigh the compound: Carefully weigh out 4.34 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound: Vortex the tube until the solid is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Store the stock solution: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (with serum, if applicable), pre-warmed to 37°C
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600-650 nm (for turbidity)
Procedure:
-
Prepare a serial dilution in the plate:
-
In the first column of the 96-well plate, add 100 µL of your complete cell culture medium to wells A through G. Add 200 µL to well H (this will be your vehicle control).
-
In well A, add a volume of your 10 mM stock solution to achieve the highest desired concentration (e.g., for 100 µM, add 1 µL of 10 mM stock to 99 µL of media, then add another 100 µL of media to reach 200 µL total volume). The final DMSO concentration should be kept consistent across all wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from well A to well B, mix well, then 100 µL from well B to well C, and so on, down to well G. Discard the final 100 µL from well G.
-
Add the same volume of DMSO as used in well A to well H to serve as the vehicle control.
-
-
Incubate the plate: Seal the plate and incubate at 37°C for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess solubility:
-
Visual Inspection: Carefully inspect each well for any signs of precipitation (cloudiness, crystals, or film).
-
Turbidity Measurement: Measure the absorbance of each well at a wavelength between 600 and 650 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates precipitation.
-
-
Determine the maximum soluble concentration: The highest concentration that remains clear and does not show an increase in absorbance is considered the maximum soluble concentration under your experimental conditions.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Solubility enhancement techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Bacterial | 77988-07-9 | Invivochem [invivochem.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Iridoid Glycosides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges in the purification of iridoid glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges in isolating iridoid glycosides from plant material?
A1: The primary initial challenges include low extraction efficiency and the co-extraction of interfering compounds such as pigments, sugars, and phenolic compounds. The high polarity of iridoid glycosides makes them readily soluble in polar solvents like water and methanol (B129727), which also extract these other polar impurities. This complex initial extract can make subsequent purification steps difficult. Conventional chromatographic methods can be time-consuming and require large volumes of organic solvents, leading to lower recovery and higher costs.[1]
Q2: How do I choose the best extraction solvent for my target iridoid glycoside?
A2: The choice of solvent significantly impacts the extraction yield. Hot water and pressurized hot water extraction have been shown to be highly efficient for extracting iridoid glycosides like catalpol (B1668604) and aucubin.[2] For instance, hot water extraction can yield significantly higher amounts compared to ethanol.[2] However, the optimal solvent can vary depending on the specific iridoid glycoside and the plant matrix. It is advisable to perform small-scale pilot extractions with a few different polar solvents (e.g., water, methanol, ethanol, and mixtures thereof) to determine the most effective one for your specific application.
Q3: My iridoid glycoside seems to be degrading during purification. What are the likely causes and how can I prevent this?
A3: Iridoid glycosides can be sensitive to both pH and temperature. Some are unstable under strong acidic or alkaline conditions, and high temperatures can also lead to degradation.[3] To prevent degradation, it is crucial to control the pH of your solutions, preferably keeping them neutral or slightly acidic. Avoid high temperatures during extraction and solvent evaporation steps. Using techniques like vacuum evaporation at a low temperature can help preserve the integrity of the compounds.
Q4: What are the most effective modern techniques for purifying iridoid glycosides?
A4: High-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (prep-HPLC) are highly effective methods for the purification of iridoid glycosides.[4] HSCCC is particularly advantageous as it is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of polar compounds.[5] Often, a combination of techniques, such as initial clean-up with macroporous resins followed by prep-HPLC or HSCCC, yields the best results in terms of purity and recovery.[6][7]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of iridoid glycosides.
Low Yield or Purity
| Symptom | Possible Cause | Suggested Solution |
| Low extraction yield | Inefficient extraction solvent or method. | Optimize the extraction solvent by testing different polar solvents (water, methanol, ethanol). Consider using advanced extraction techniques like ultrasonic or microwave-assisted extraction to improve efficiency. Hot water extraction has proven effective for certain iridoid glycosides.[2] |
| Low recovery after column chromatography | Irreversible adsorption of the polar iridoid glycosides onto the silica (B1680970) gel stationary phase.[5] | Consider using reversed-phase chromatography (C18) or a less active stationary phase like celite. Alternatively, employ high-speed counter-current chromatography (HSCCC) which avoids solid stationary phases. |
| Co-elution of impurities | The chosen chromatographic conditions have insufficient resolution. | Optimize the mobile phase composition. For HPLC, try different solvent gradients and compositions. For column chromatography, a stepwise gradient elution with a gradual increase in polarity might improve separation. |
| Degradation of target compound | Instability of the iridoid glycoside due to pH or temperature. | Maintain a neutral or slightly acidic pH throughout the purification process. Avoid excessive heat during solvent removal by using a rotary evaporator at low temperature and pressure. |
Chromatography Issues (HPLC & Column Chromatography)
| Symptom | Possible Cause | Suggested Solution |
| Peak fronting in HPLC | Sample overload or sample solvent being too strong. | Reduce the amount of sample injected. Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase. |
| Peak tailing in HPLC | Secondary interactions between the analyte and the stationary phase (e.g., silanol (B1196071) groups). | Add a small amount of a competing agent, like triethylamine (B128534) (TEA) or formic acid, to the mobile phase to block active sites on the stationary phase. Use a column with end-capping. |
| Ghost peaks in HPLC chromatogram | Contamination in the mobile phase, injection system, or sample. | Use high-purity HPLC-grade solvents. Flush the injection port and column with a strong solvent. Run a blank gradient to identify the source of contamination. |
| Irreproducible retention times in HPLC | Inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations. | Ensure the column is fully equilibrated with the initial mobile phase before each injection. Prepare fresh mobile phase daily and degas it properly. Use a column oven to maintain a constant temperature. |
| Compound stuck on the column (Column Chromatography) | The eluting solvent is not polar enough to displace the highly polar iridoid glycoside from the stationary phase. | Gradually increase the polarity of the mobile phase. A common solvent system is a gradient of chloroform-methanol or ethyl acetate-methanol. |
Quantitative Data
Table 1: Comparison of Extraction Methods for Selected Iridoid Glycosides
| Iridoid Glycoside | Plant Source | Extraction Method | Solvent | Relative Yield/Recovery | Reference |
| Aucubin & Catalpol | Veronica longifolia | Hot Water Extraction (HWE) | Water | 100% (Reference) | [2] |
| Aucubin & Catalpol | Veronica longifolia | Pressurized Hot Water Extraction | Water | 92% & 83% | [2] |
| Aucubin & Catalpol | Veronica longifolia | Ethanol Maceration | Ethanol | 25% & 22% | [2] |
| Secologanin (B1681713) | Symphoricarpos albus | Ultrasonication | Methanol | 3.35 ± 0.24 mg/g FW | [8] |
| Geniposide (B1671433) | Gardenia jasminoides | Matrix Solid Phase Dispersion | 70% Methanol | 87.9% - 104.8% recovery | [9] |
Table 2: Purity and Yield of Iridoid Glycosides from Various Purification Methods
| Iridoid Glycoside | Purification Method | Starting Material | Purity | Yield/Recovery | Reference |
| Geniposide | Centrifugal Partition Chromatography | 500 mg crude extract | 95% | 56.2 mg | [10] |
| Loganin | Solvent Partitioning & Recrystallization | Nux vomica fruits | High | Good (not specified) | [11] |
| Morroniside & Loganin | Macroporous Resin & HSCCC | 50 mg enriched fraction | 97.8% & 98.6% | 28.7 mg & 11.5 mg | [6] |
| Sweroside, Morroniside, Loganin | HSCCC | 100 mg crude extract | 92.3%, 96.3%, 94.2% | 7.9 mg, 13.1 mg, 10.2 mg | [4] |
| 6 Iridoid Glycosides | Medium-Pressure LC & Macroporous Resin | Gardenia jasminoides fruit | 95.5% - 98.7% | Not specified | [7][12] |
| Geniposide | Macroporous Resin | Gardenia jasminoides extract | 82.23% | Not specified | [13] |
Experimental Protocols
Protocol 1: General Extraction and Column Chromatography of Iridoid Glycosides
-
Extraction:
-
Air-dry and powder the plant material.
-
Extract the powder with hot water (e.g., 80°C) or methanol three times, each time for 2 hours with stirring.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
Suspend the concentrated extract in water and partition successively with petroleum ether and ethyl acetate (B1210297) to remove non-polar and moderately polar impurities. The aqueous layer will contain the crude iridoid glycosides.
-
-
Column Chromatography:
-
Pack a glass column with silica gel (100-200 mesh) using a slurry method with a non-polar solvent like chloroform (B151607).
-
Concentrate the aqueous extract to dryness and adsorb it onto a small amount of silica gel.
-
Carefully load the dried sample onto the top of the prepared column.
-
Elute the column with a solvent gradient of increasing polarity. A common gradient is chloroform with an increasing percentage of methanol (e.g., 100:0, 95:5, 90:10, 80:20, v/v).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid reagent with heating).
-
Combine fractions containing the pure compound and evaporate the solvent.
-
Protocol 2: Purification of Loganin, Sweroside, and Morroniside using HSCCC
This protocol is adapted from a study on Fructus Corni.[4]
-
Sample Preparation: Prepare a crude extract of the plant material.
-
HSCCC System:
-
Two-phase solvent system: Dichloromethane-methanol-n-butanol-water-acetic acid (5:5:3:4:0.1, v/v/v/v/v).
-
Stationary Phase: The upper phase.
-
Mobile Phase: The lower phase.
-
-
Procedure:
-
Fill the entire column with the stationary phase.
-
Pump the mobile phase into the column at a specific flow rate (e.g., 1.5 mL/min) while the apparatus is rotating at a set speed (e.g., 850 rpm).
-
After hydrodynamic equilibrium is reached, inject the sample solution.
-
Monitor the effluent with a UV detector at a suitable wavelength (e.g., 254 nm).
-
Collect fractions based on the chromatogram.
-
Analyze the purity of the fractions containing the target compounds by HPLC.
-
Visualizations
Caption: General workflow for the purification of iridoid glycosides.
Caption: Troubleshooting logic for low purity in column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characteristics, Isolation Methods, and Biological Properties of Aucubin [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and purification of six iridoid glycosides from gardenia jasminoides fruit by medium-pressure liquid chromatography combined with macroporous resin chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of extraction methods for secologanin and the quantitative analysis of secologanin from Symphoricarpos albus using 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A practical and rapid method for the simultaneous isolation, purification and quantification of geniposide from the fruit of Gardenia jasminoides Ellis by MSPD extraction and UFLC analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Preparative isolation and purification of geniposide from gardenia fruits by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpjournal.com [ijpjournal.com]
- 12. Isolation and purification of six iridoid glycosides from gardenia jasminoides fruit by medium-pressure liquid chromatography combined with macroporous resin chromatography. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. Refining and purification of geniposide [manu61.magtech.com.cn]
Technical Support Center: Optimizing Neur-ite Outgrowth Assays for Natural Compounds
Welcome to the technical support center for neurite outgrowth assays. This resource is designed for researchers, scientists, and drug development professionals working with natural compounds. Here you will find troubleshooting guidance, detailed protocols, and key data to help you optimize your experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during neurite outgrowth experiments with natural compounds.
Q1: My neuronal cells are not extending neurites after treatment with my natural compound. What are the possible causes?
A1: Several factors can lead to a lack of neurite outgrowth:
-
Suboptimal Compound Concentration: The concentration of your natural compound may be too low to induce a response or too high, causing cytotoxicity that masks any potential neuritogenic effect. It is crucial to perform a dose-response experiment to identify the optimal concentration range.[1][2] Start with a broad range (e.g., 1 nM to 100 µM) to screen for activity.[1][2]
-
Insufficient Incubation Time: The time required for neurite extension varies between cell types and compounds. An incubation period that is too short may not be sufficient to observe morphological changes. We recommend a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[1] For PC12 cells, 96 hours is often used to achieve optimal growth.[2]
-
Cell Health and Viability: Poor cell health prior to the experiment can inhibit differentiation. Ensure your cells have high viability (>80-90%) before plating and that culture conditions are optimal.[3] Simultaneously measuring cytotoxicity is essential to distinguish between a lack of efficacy and a toxic effect.[3][4][5]
-
Low Bioactivity of the Compound: The natural compound itself may not possess neurite-promoting activity under the tested conditions. Consider testing it in combination with a low dose of a known neurotrophic factor, like Nerve Growth Factor (NGF) for PC12 cells, as some compounds act synergistically.[6][7][8]
-
Incorrect Serum Concentration: For cell lines like SH-SY5Y or PC12, reducing the serum concentration in the culture medium is often necessary to exit the cell cycle and initiate differentiation. Maximal neurite outgrowth is typically seen at FBS concentrations between 0.5% and 2%.[9]
Q2: I am observing significant cell death or toxicity in my treated wells. How can I mitigate this?
A2: Cytotoxicity is a common challenge when screening natural compounds.
-
Perform a Viability Assay First: Before assessing neurite outgrowth, conduct a cytotoxicity screen (e.g., using MTT, Calcein AM, or nuclear counting) across a wide concentration range of your compound.[3][4] This will help you identify a non-toxic working concentration range for your neurite outgrowth experiments.[1][2]
-
Reduce Compound Concentration: High concentrations of natural compounds can be toxic. Based on your viability assay, select concentrations that show minimal to no cell death.[10]
-
Check for Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to the cells. Typically, a final concentration of ≤0.1% DMSO is well-tolerated by most neuronal cell lines.
-
Monitor Culture Conditions: Suboptimal culture conditions, such as pH shifts or contamination, can exacerbate compound toxicity. Maintain a sterile technique and monitor your cultures daily.
Q3: There is high variability in neurite length and number between my replicate wells. How can I improve consistency?
A3: High variability can obscure real effects. To improve reproducibility:
-
Ensure Uniform Cell Seeding: Inconsistent cell numbers per well is a major source of variability. Ensure you have a single-cell suspension before plating and use a reliable cell counting method. Optimize your seeding density to avoid overly sparse or confluent cultures.[3]
-
Standardize Plating and Treatment: Plate cells evenly and allow them to adhere and stabilize before adding your compound. Add compounds consistently across all wells. Automated liquid handlers can improve precision for high-throughput screens.
-
Use Appropriate Coating Substrates: Many neuronal cell lines require coated plates (e.g., with Poly-D-Lysine, Poly-L-Ornithine, or Collagen) for proper adherence and differentiation.[1] Inconsistent coating can lead to variable results.
-
Automated Image Analysis: Manual measurement of neurites is subjective and time-consuming.[11][12] Use automated high-content imaging systems and analysis software to quantify parameters like total neurite length, number of branches, and number of neurite-bearing cells objectively.[1][12][13] This significantly reduces operator bias and increases throughput.[13]
Q4: How do I properly quantify and analyze my neurite outgrowth data?
-
Choose Meaningful Parameters: Automated analysis software can measure multiple parameters.[13][14] Key metrics include:
-
Total Neurite Length per Cell: A sensitive measure of overall growth.[1][12]
-
Number of Neurite-Bearing Cells: Indicates the proportion of cells responding to the treatment.[15]
-
Number of Branches/Processes per Cell: Measures neuronal complexity.[13]
-
Maximum Neurite Length: Can indicate the extent of elongation.[14]
-
-
Normalize Your Data: Normalize the data to a negative control (vehicle-treated cells) to determine the percentage increase or decrease in outgrowth. Including a positive control (e.g., NGF for PC12 cells) helps validate the assay's performance.[3]
-
Statistical Analysis: Use appropriate statistical tests to determine the significance of your findings. A Dunnett's test or t-test can be used to compare treatment groups to the control.[8]
Quantitative Data Summary
The following tables provide recommended starting parameters for common cell lines and methods used in neurite outgrowth assays.
Table 1: Recommended Seeding Densities for Neurite Outgrowth Assays
| Cell Line | Plate Format | Recommended Seeding Density (cells/well) | Reference |
| PC12 (NS-1) | 96-well | 2,000 | [1][2] |
| PC12 | 96-well | 2,000 - 4,000 | [8][16] |
| iPSC-derived Neurons | 96-well | 10,000 | [3] |
| iPSC-derived Neurons | 384-well | 2,000 - 2,500 | [3] |
Table 2: Comparison of Common Neurite Outgrowth Quantification Methods
| Method | Principle | Advantages | Disadvantages | Reference |
| Manual Tracing | User manually traces neurites using software like ImageJ. | Low cost; direct visualization. | Time-consuming, subjective, low throughput. | [11] |
| High-Content Analysis (HCA) | Automated microscopy and software algorithms identify cell bodies and trace neurites based on fluorescent staining. | High throughput, objective, provides multiple parameters (length, branching, etc.). | Requires specialized equipment and software. | [1][13] |
| Stereological Intersection Counting | Counts intersections between neurites and a grid overlay to estimate total length. | Faster than manual tracing, precise. | Provides an estimate of length, not direct tracing. | [11] |
| Colorimetric/Chemiluminescence | Uses microporous inserts to separate neurites from cell bodies for bulk analysis. | Simple, high throughput, no imaging required. | Does not provide morphological detail (e.g., branching). | [17] |
Experimental Protocols
General Protocol for a 96-Well Plate Neurite Outgrowth Assay using PC12 Cells
This protocol provides a framework for screening natural compounds. Optimization is recommended for specific compounds and research goals.
1. Plate Coating and Cell Seeding: a. Coat a 96-well, clear-bottom, black-walled plate with Collagen Type IV (50 µg/mL) or Poly-D-Lysine overnight at 37°C. Aspirate the coating solution and allow the plate to dry. b. Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum (FBS). c. Harvest cells and perform a cell count. Ensure viability is >90%. d. Resuspend cells in low-serum medium (e.g., 1% horse serum) containing a low concentration of NGF (e.g., 50-100 ng/mL) to prime them for differentiation.[1][6] e. Seed 2,000 cells per well in 100 µL of the low-serum medium.[2] f. Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment.
2. Compound Preparation and Treatment: a. Prepare a stock solution of your natural compound in DMSO. b. Perform serial dilutions to create a range of concentrations. The final DMSO concentration in the wells should not exceed 0.1%. c. Gently add the diluted compounds (or vehicle control) to the appropriate wells. d. Incubate the plate for 48-96 hours at 37°C, 5% CO₂.[2]
3. Immunostaining: a. Carefully aspirate the medium from the wells. b. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature. c. Wash the wells three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. e. Block non-specific binding with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour. f. Incubate with a primary antibody against a neuronal marker (e.g., anti-β-III Tubulin) overnight at 4°C. g. Wash three times with PBS. h. Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., Hoechst or DAPI) for 1-2 hours at room temperature, protected from light. i. Wash three times with PBS. Leave the final wash in the wells for imaging.
4. Imaging and Analysis: a. Acquire images using a high-content imaging system or a fluorescence microscope. Capture multiple fields per well to ensure representative sampling.[12] b. Use an appropriate image analysis software module to automatically detect cell bodies (from the nuclear stain) and neurites (from the β-III Tubulin stain).[13] c. Quantify desired parameters, such as total neurite length, average neurite length per cell, and the percentage of neurite-bearing cells.[12][14]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: General workflow for a neurite outgrowth assay.
Key Signaling Pathways in Neurite Outgrowth
Many natural compounds promote neurite outgrowth by modulating canonical neurotrophic factor signaling pathways. The diagram below illustrates the interconnected PI3K/Akt and MAPK/ERK pathways, which are frequently activated by neurotrophic factors (like NGF) binding to their receptors (like TrkA) and are common targets for natural products.[6][7]
Caption: Key signaling pathways in neurite outgrowth.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Assessment of chemical effects on neurite outgrowth in PC12 cells using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. sartorius.com [sartorius.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. A simple procedure for quantification of neurite outgrowth based on stereological principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 14. Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 神经突生长试验 [sigmaaldrich.com]
Preventing degradation of Secologanin dimethyl acetal during storage.
This technical support center provides guidance on preventing the degradation of Secologanin dimethyl acetal (B89532) during storage and experimental use. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of Secologanin dimethyl acetal.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of Solid Compound (e.g., yellowing) | 1. Oxidation: Exposure to air and/or light. 2. Contamination: Introduction of impurities during handling. | 1. Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). 2. Protect from light by using amber vials or storing in a dark location. 3. Ensure all spatulas and weighing instruments are clean and dry before use. |
| Precipitation in Solution | 1. Solvent Evaporation: Improperly sealed vial leading to increased concentration. 2. Temperature Fluctuation: Compound precipitating out of solution at lower temperatures. 3. Degradation: Formation of less soluble degradation products. | 1. Ensure vials are tightly sealed. Use parafilm for extra security. 2. Before use, allow the solution to equilibrate to room temperature. If precipitation persists, gentle warming and vortexing may redissolve the compound. 3. If precipitation occurs in a freshly prepared solution, consider preparing a more dilute stock. 4. If degradation is suspected, analyze the solution using a stability-indicating method (see Experimental Protocols). |
| Loss of Biological Activity or Inconsistent Results | 1. Chemical Degradation: Hydrolysis of the acetal group due to acidic conditions or presence of water. 2. Repeated Freeze-Thaw Cycles: Physical stress on the molecule. 3. Improper Storage of Solutions: Storing solutions at inappropriate temperatures or for extended periods. | 1. Use anhydrous solvents for reconstitution. 2. If working in aqueous buffers, prepare fresh solutions before each experiment and use them promptly. Ensure the pH of the buffer is neutral or slightly basic. 3. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 4. Adhere to recommended storage conditions for solutions (see FAQs). |
| Appearance of New Peaks in Chromatogram (e.g., HPLC, LC-MS) | 1. Degradation: The new peaks are likely degradation products. 2. Contamination: Introduction of impurities from solvents, vials, or other equipment. | 1. Confirm the identity of the new peaks using LC-MS/MS if possible. The primary degradation product is likely the hydrolyzed aldehyde. 2. Review storage and handling procedures to identify potential sources of degradation (e.g., exposure to acid, water, light). 3. Run a blank (solvent only) to rule out contamination of the analytical system. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C. For shorter periods, it can be stored at 4°C. It is recommended to store it in a tightly sealed container, protected from light and moisture.
Q2: How should I store solutions of this compound?
Once dissolved in a solvent, it is best to aliquot the solution into single-use vials and store them at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in a variety of organic solvents, including DMSO, ethanol, and methanol. For cell-based assays, DMSO is a common choice for preparing concentrated stock solutions. For in vivo studies, formulations may involve co-solvents like PEG300 and Tween 80. Always use anhydrous solvents to minimize the risk of hydrolysis.
Q4: How stable is this compound in aqueous solutions?
The acetal group of this compound is susceptible to acid-catalyzed hydrolysis. Therefore, its stability in aqueous solutions is pH-dependent. It is expected to be less stable in acidic conditions and more stable in neutral to slightly alkaline conditions. It is highly recommended to prepare aqueous solutions fresh for each experiment.
Q5: Can I store this compound solutions at room temperature?
It is not recommended to store solutions of this compound at room temperature for extended periods, as this can accelerate degradation. If temporary storage at room temperature is necessary, protect the solution from light.
Data on Stability of Related Iridoid Glycosides
| Compound Class | Condition | Observation | Reference |
| Iridoid Glycosides | High Temperature | Some iridoid glycosides are unstable at elevated temperatures. | [General knowledge from stability studies] |
| Iridoid Glycosides | Strong Alkaline Solution | Some iridoid glycosides undergo hydrolysis. | [General knowledge from stability studies] |
| Iridoid Glycosides | Strong Acidic Solution | Some iridoid glycosides are susceptible to degradation. | [General knowledge from stability studies] |
| Secoiridoids (in olive oil) | Storage with exposure to light and/or oxygen | Oxidative degradation occurs. | [General knowledge from stability studies] |
| Secoiridoids (in olive oil) | Prolonged storage | Hydrolysis of ester bonds can occur, releasing free acids and alcohols. | [General knowledge from stability studies] |
Disclaimer: This data is for related compounds and should be used as a general guideline only. It is crucial to perform your own stability studies for this compound under your specific experimental conditions.
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.
Objective: To identify the conditions under which this compound degrades and to generate its degradation products for analytical method development.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or acetonitrile (B52724) (HPLC grade)
-
pH meter
-
Heating block or water bath
-
UV lamp (for photostability testing)
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a known concentration (e.g., 1 mg/mL). Incubate at 60°C for 24 hours. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a known concentration. Incubate at 60°C for 24 hours, sampling at the same time points. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Keep at room temperature for 24 hours, sampling at the specified time points.
-
Thermal Degradation: Store the solid compound at a high temperature (e.g., 105°C) for 72 hours. Also, prepare a solution of the compound in a suitable solvent and incubate at 60°C.
-
Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for a defined period. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples and controls by a suitable analytical method, such as HPLC-UV or LC-MS, to assess the extent of degradation and the formation of degradation products.
Template for a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method that can separate and quantify this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B (linear gradient)
-
20-25 min: 90% B (isocratic)
-
25-26 min: 90% to 10% B (linear gradient)
-
26-30 min: 10% B (isocratic, for re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).
-
Injection Volume: 10 µL.
Method Validation: This method should be validated according to ICH guidelines for specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.
Visualizations
Caption: Primary degradation pathway of this compound via acid-catalyzed hydrolysis.
Caption: General workflow for storage and handling of this compound.
Technical Support Center: NMR Analysis of Complex Natural Product Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common artifacts encountered during the NMR analysis of complex natural product extracts.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve specific issues you may encounter during your NMR experiments.
Issue 1: My spectrum has a very large, broad peak that obscures my signals of interest, especially around 4.7 ppm.
This is likely the residual water (H₂O) signal, a common issue when using protonated solvents or when the sample or deuterated solvent contains traces of water.
Troubleshooting Steps:
-
Optimize Water Suppression: Employ a solvent suppression pulse sequence. The two most common methods are presaturation and WATERGATE.
-
Proper Sample Preparation: Ensure your sample and deuterated solvent are as dry as possible. Use high-quality deuterated solvents and consider drying them with molecular sieves if necessary.[1]
Experimental Protocol: Water Suppression using Presaturation
This method irradiates the water resonance with a low-power radiofrequency pulse before the main excitation pulse, saturating the water signal and reducing its intensity.[2][3]
-
Identify Water Peak: Acquire a quick proton spectrum to determine the exact chemical shift of the water peak.
-
Set Saturation Frequency: Set the frequency of the presaturation pulse to the chemical shift of the water peak.
-
Optimize Saturation Power: The power should be high enough to saturate the water signal but not so high that it affects nearby sample signals. This often requires some trial and error.[3]
-
Set Saturation Time (Relaxation Delay): A longer presaturation time (typically 1-2 seconds) will result in better water suppression.[4][5]
-
Acquire Spectrum: Run the experiment with the optimized parameters.
Experimental Protocol: Water Suppression using WATERGATE
WATERGATE (WATER suppression by GrAdient Tailored Excitation) uses a combination of selective pulses and gradients to dephase the water signal while leaving the other signals intact.[6][7] This method is often more effective than presaturation, especially for samples where protons of interest are in chemical exchange with water.[8][9]
-
Select WATERGATE Pulse Sequence: Choose the appropriate WATERGATE pulse program on your spectrometer (e.g., zggpwg on Bruker systems).[4]
-
Set Transmitter Frequency: The transmitter frequency should be set on the water resonance.[7]
-
Optimize Gradient and Pulse Parameters: The duration and strength of the gradients, as well as the selective pulse shapes, are critical for effective suppression.[4][6] Modern spectrometers often have automated procedures for optimizing these parameters.
-
Acquire Spectrum: Run the experiment.
Issue 2: My peaks are broad, distorted, or show poor resolution.
This is often a result of poor magnetic field homogeneity, a condition that needs to be corrected by a process called "shimming." It can also be caused by issues with the sample itself.[10]
Troubleshooting Steps:
-
Check Sample Preparation:
-
Solid Particles: Ensure your sample is fully dissolved and free of any suspended particles by filtering it into the NMR tube.[10][11]
-
Sample Concentration: Very high concentrations can increase viscosity and lead to broader peaks.[11]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.[12] Consider using a chelating agent or ensuring all glassware is thoroughly clean.
-
-
Perform Shimming: Shimming adjusts the currents in the shim coils to improve the homogeneity of the magnetic field. This can be done manually or automatically.
Experimental Protocol: Automated and Manual Shimming
-
Lock onto Deuterium (B1214612) Signal: Ensure the spectrometer has a stable lock on the deuterium signal of the solvent.
-
Automated Shimming: Most modern spectrometers have automated shimming routines (e.g., topshim on Bruker systems) that are often sufficient for routine samples.[13]
-
Manual Shimming (if necessary):
-
Start by adjusting the lower-order shims (Z1 and Z2), as these have the most significant impact on lineshape.[14]
-
Monitor the lock level or the shape of the Free Induction Decay (FID). A higher lock level and a slowly decaying FID generally indicate better homogeneity.
-
Iteratively adjust the shims to maximize the lock level and achieve a symmetrical peak shape.[15]
-
Diagram: Troubleshooting Workflow for Poor Resolution
Caption: Workflow for troubleshooting poor peak resolution in NMR spectra.
Issue 3: The baseline of my spectrum is not flat; it's rolling or distorted.
Baseline distortions can make it difficult to accurately integrate peaks and can obscure broad signals. This can be caused by a variety of factors, including issues with the first few data points of the FID, very broad signals from the sample, or improper data processing.[16][17]
Troubleshooting Steps:
-
Check for Very Broad Peaks: Extremely broad signals, for example from polymers or solid material in the sample, can contribute to a rolling baseline.
-
Use Baseline Correction Algorithms: Most NMR processing software includes tools for baseline correction.
-
Polynomial Fitting: This method fits a polynomial function to the baseline regions of the spectrum and subtracts it.[18]
-
Spline Fitting: This method fits a cubic spline curve through user-defined points on the baseline.[19]
-
Whittaker Smoother: A more advanced algorithm that is often more robust, especially for complex spectra.[18]
-
Experimental Protocol: Manual Baseline Correction
-
Process the Spectrum: Perform Fourier transformation and phase correction.
-
Enter Baseline Correction Mode: Access the baseline correction tool in your software.
-
Define Baseline Regions: Select regions of the spectrum that do not contain any peaks. Most software has an automatic peak recognition feature that can assist with this.[18]
-
Apply Correction: Choose the desired algorithm (e.g., polynomial, spline) and apply the correction. Visually inspect the result and adjust the parameters if necessary.[20]
Issue 4: The peaks in my spectrum are not symmetrical and have "troughs" on one side.
This is a phasing issue. Phase correction is necessary to ensure that all peaks are in the pure absorption mode, which is required for accurate integration and interpretation.[21]
Troubleshooting Steps:
-
Automatic Phase Correction: Most NMR software has an automatic phase correction routine that is usually a good starting point.
-
Manual Phase Correction: If the automatic correction is not perfect, you will need to manually adjust the zero-order and first-order phase.
Experimental Protocol: Manual Phase Correction
-
Enter Manual Phase Correction Mode: Access this function in your processing software.
-
Adjust Zero-Order Phase (PH0): Select a large, well-defined peak, typically on one side of the spectrum. Adjust the zero-order phase until the baseline on either side of this peak is flat.[18][22]
-
Adjust First-Order Phase (PH1): Move to a peak on the opposite side of the spectrum. Adjust the first-order phase until this peak is also correctly phased.[18][22]
-
Iterate: You may need to go back and make small adjustments to both the zero-order and first-order phase to achieve a good phase across the entire spectrum.
Diagram: Logical Relationship of Phasing
Caption: Logical workflow for correcting phasing errors in NMR spectra.
Frequently Asked Questions (FAQs)
Q1: I see extra peaks in my spectrum that don't belong to my compound. What are they and how can I identify them?
A1: These extra peaks are likely due to impurities in your sample or the NMR solvent. Common sources of impurities include:
-
Residual Solvents: Solvents used during extraction and purification (e.g., ethyl acetate, acetone, hexane).[12]
-
Water: As mentioned in the troubleshooting guide, water is a very common impurity.
-
Grease: From glassware joints.
-
TMS (Tetramethylsilane): The internal standard, which should appear at 0 ppm.
To identify these impurities, you can compare the chemical shifts of the unknown peaks to published tables of common solvent impurities.
Data Presentation: Common Solvent Impurities
The following table lists the ¹H NMR chemical shifts of common laboratory solvents as trace impurities in various deuterated solvents.[23][24][25]
| Impurity | ¹H Shift (ppm) in CDCl₃ | ¹H Shift (ppm) in Acetone-d₆ | ¹H Shift (ppm) in DMSO-d₆ | ¹H Shift (ppm) in D₂O |
| Solvent Residual Peak | 7.26 | 2.05 | 2.50 | 4.79 |
| Water | 1.56 | 2.84 | 3.33 | - |
| Acetone | 2.17 | - | 2.09 | 2.22 |
| Acetonitrile | 2.10 | 2.05 | 2.07 | 2.06 |
| Dichloromethane | 5.30 | 5.63 | 5.76 | 5.49 |
| Diethyl Ether | 3.48 (q), 1.21 (t) | 3.41 (q), 1.11 (t) | 3.38 (q), 1.09 (t) | 3.58 (q), 1.16 (t) |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 4.05 (q), 1.96 (s), 1.19 (t) | 4.03 (q), 1.99 (s), 1.16 (t) | 4.14 (q), 2.07 (s), 1.23 (t) |
| Hexane | 1.25, 0.88 | 1.26, 0.88 | 1.24, 0.86 | 1.29, 0.87 |
| Methanol | 3.49 | 3.31 | 3.16 | 3.34 |
| Toluene | 7.27-7.17 (m), 2.36 (s) | 7.28-7.18 (m), 2.32 (s) | 7.25-7.15 (m), 2.30 (s) | 7.32-7.22 (m), 2.36 (s) |
Note: Chemical shifts can vary slightly depending on concentration, temperature, and pH.
Q2: My signal-to-noise ratio is very low. How can I improve it?
A2: A low signal-to-noise ratio (SNR) can be caused by several factors. Here's how to address them:
-
Increase Sample Concentration: This is the most direct way to improve SNR. If your sample is not limited, try preparing a more concentrated solution.[26][27]
-
Increase the Number of Scans: The SNR is proportional to the square root of the number of scans. Doubling the SNR requires quadrupling the number of scans.[16][26]
-
Use a Higher Field Spectrometer: Higher magnetic fields provide better sensitivity.[27]
-
Use a Cryoprobe: If available, a cryogenically cooled probe can significantly increase the SNR.[27]
-
Optimize Shimming: Proper shimming leads to sharper peaks, which increases their height relative to the baseline noise.[26]
-
Check Probe Tuning: An untuned probe can lead to significant signal loss.[26]
-
Apply Line Broadening: During data processing, applying a small amount of exponential multiplication (line broadening) can improve the appearance of a noisy spectrum by smoothing the baseline. However, be aware that this will also decrease the resolution.[16]
Data Presentation: Factors Affecting Signal-to-Noise Ratio
| Factor | Relationship to SNR | Action to Improve SNR |
| Sample Concentration | Proportional | Increase concentration |
| Number of Scans | Proportional to √(# of Scans) | Increase number of scans |
| Magnetic Field Strength | Proportional to B₀^(3/2) | Use a higher field spectrometer |
| Probe Type | Varies | Use a cryoprobe if available |
| Shimming | Indirect | Optimize shimming for sharper peaks |
| Probe Tuning | Critical | Ensure probe is properly tuned |
Diagram: General NMR Workflow
Caption: A generalized workflow for acquiring and processing NMR data.
References
- 1. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 2. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. NMR | Solvent Suppression | Chemical Research Support [weizmann.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. Solvent suppression WATERGATE Schemes [imserc.northwestern.edu]
- 7. University of Ottawa NMR Facility Blog: WATERGATE [u-of-o-nmr-facility.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. organomation.com [organomation.com]
- 13. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 14. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]
- 15. chem.umd.edu [chem.umd.edu]
- 16. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 17. Baseline Correction [nmr.chem.ucsb.edu]
- 18. benchchem.com [benchchem.com]
- 19. mcgill.ca [mcgill.ca]
- 20. Advanced Baseline Correction | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 21. benchchem.com [benchchem.com]
- 22. NMR data processing: Phase Correction — NMR Blog — Nanalysis [nanalysis.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. scs.illinois.edu [scs.illinois.edu]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioactivity of Secologanin Dimethyl Acetal Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the bioactivity of secologanin (B1681713) dimethyl acetal (B89532) derivatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an analysis of relevant signaling pathways.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and biological evaluation of secologanin dimethyl acetal derivatives.
Synthesis and Derivatization
Issue 1: Low or No Product Yield in Pictet-Spengler Reaction
The Pictet-Spengler reaction is a key method for derivatizing secologanin by condensing it with a β-arylethylamine, such as tryptamine (B22526), to form β-carboline alkaloids.
| Potential Cause | Troubleshooting Step | Rationale |
| Ineffective in situ hydrolysis of the dimethyl acetal | Increase the concentration of the acid catalyst (e.g., TFA) or consider adding a small amount of water to the reaction mixture if using an anhydrous aprotic solvent. | The reaction requires the in situ formation of the aldehyde from the acetal, which is an acid-catalyzed hydrolysis. Stronger acidic conditions or the presence of water can facilitate this step.[1] |
| Low nucleophilicity of the β-arylethylamine | If the tryptamine or other amine derivative contains electron-withdrawing groups, harsher reaction conditions (stronger acid, higher temperature) may be necessary. | Electron-withdrawing groups reduce the nucleophilicity of the indole (B1671886) ring, making the cyclization step of the Pictet-Spengler reaction more difficult.[2] |
| Decomposition of starting material or product | Reduce the reaction temperature and/or use a milder acid catalyst. Monitor the reaction closely by TLC or LC-MS. | The glycosidic linkage and other functional groups in secologanin derivatives can be sensitive to strong acids and high temperatures, leading to degradation.[1] |
| Reaction reversibility | Conduct the reaction at the lowest feasible temperature to favor the kinetic product. | At elevated temperatures, the Pictet-Spengler reaction can be reversible, leading to an equilibrium that may not favor the desired product.[1] |
Issue 2: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Side reactions of the iminium ion | Optimize the stoichiometry of the reactants. A slight excess of the acetal may drive the reaction to completion. Lowering the reaction temperature can also improve selectivity.[1] | The highly reactive iminium ion intermediate can participate in undesired side reactions. Controlling stoichiometry and temperature can minimize these. |
| Oxidation of the tetrahydro-β-carboline product | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | The product can be susceptible to oxidation, especially at higher temperatures in the presence of air.[1] |
Biological Assays
Issue 3: High Variability in Antimicrobial Susceptibility Testing (Broth Microdilution)
| Potential Cause | Troubleshooting Step | Rationale |
| Inaccurate inoculum density | Standardize the inoculum using a McFarland standard or a spectrophotometer to ensure a consistent starting concentration of bacteria. | An inoculum that is too heavy will lead to falsely high MIC values, while one that is too light will result in falsely low MICs. |
| Compound precipitation | Ensure the compound is fully dissolved in the initial solvent (e.g., DMSO) before serial dilution into the broth. Check for precipitation in the wells. | Poor solubility of the test compound in the aqueous broth can lead to inaccurate and non-reproducible results. |
| Contamination | Use aseptic techniques throughout the procedure. Include a sterility control (broth only) to check for contamination. | Contamination of the wells will lead to turbidity that is not due to the growth of the test organism, resulting in false-positive results. |
Issue 4: Inconsistent Results in Neurite Outgrowth Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Cell health and viability issues | Ensure cells are healthy and in the exponential growth phase before plating. Perform a cell viability assay in parallel with the neurite outgrowth experiment. | Poor cell health will negatively impact their ability to differentiate and extend neurites, leading to unreliable results. |
| Subjectivity in neurite measurement | Use automated image analysis software to quantify neurite length and branching. Establish clear, objective criteria for what constitutes a neurite. | Manual measurement of neurites can be subjective and prone to bias. Automated analysis provides more objective and reproducible data.[3][4] |
| Compound cytotoxicity | Determine the cytotoxic concentration of the compound on the neuronal cells prior to the neurite outgrowth assay. Use concentrations below the cytotoxic threshold. | If the compound is toxic to the cells, it will inhibit neurite outgrowth due to cell death rather than a specific effect on neuronal differentiation.[5] |
Frequently Asked Questions (FAQs)
Synthesis and Chemistry
-
Q1: Why is a dimethyl acetal used as a protecting group for the aldehyde in secologanin? A1: The aldehyde group in secologanin is highly reactive. The dimethyl acetal serves as a stable protecting group that masks the aldehyde's reactivity, allowing for chemical modifications at other positions of the molecule. It is stable under basic and neutral conditions and can be removed under acidic conditions to regenerate the aldehyde for subsequent reactions like the Pictet-Spengler condensation.[6]
-
Q2: What are the key considerations for the deprotection of the dimethyl acetal group? A2: The deprotection is typically achieved using an acid catalyst in the presence of water. It is crucial to use conditions that are mild enough to avoid the degradation of other acid-sensitive functional groups within the molecule. The reaction progress should be carefully monitored to prevent the formation of byproducts.[6]
Bioactivity and Mechanism of Action
-
Q3: What types of bioactivity have been observed for secologanin derivatives? A3: Secologanin derivatives have shown a range of biological activities, including antimicrobial and neuritogenic (neurite outgrowth-promoting) effects.[7] Secologanin itself is a precursor to over 3,000 monoterpenoid indole alkaloids, many of which have potent pharmacological properties.
-
Q4: Which signaling pathways are potentially involved in the neurite outgrowth-promoting activity of secologanin derivatives? A4: While direct studies on this compound derivatives are limited, related compounds that promote neurite outgrowth often act through the MAPK/ERK signaling pathway.[8] Another relevant pathway is the Gi/o-coupled receptor signaling cascade, which has been shown to regulate neurite outgrowth.[9]
Quantitative Data on Bioactivity
Table 1: Known Bioactivities of this compound
| Bioactivity | Test System | Observed Effect | Reference |
| Antimicrobial | Staphylococcus aureus, Staphylococcus epidermidis | Exhibits antimicrobial properties. | [7] |
| Neuritogenic | PC12h cells | Induces significant neurite outgrowth. | [10] |
Table 2: Illustrative Template for Comparative Antimicrobial Activity of Secologanin Derivatives (Hypothetical Data)
| Derivative | Modification | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
| SDA-1 | Tryptamine adduct | 64 | >256 |
| SDA-2 | 5-Methoxy-tryptamine adduct | 32 | >256 |
| SDA-3 | Dopamine adduct | 128 | >256 |
| Ampicillin | (Control) | 0.5 | 4 |
Experimental Protocols
Protocol 1: Synthesis of a this compound Derivative via Pictet-Spengler Reaction
This protocol describes a general procedure for the synthesis of a tetrahydro-β-carboline derivative from this compound and tryptamine.
Materials:
-
This compound
-
Tryptamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate, saturated solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve this compound (1 equivalent) and tryptamine (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (2-3 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired tetrahydro-β-carboline derivative.
Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a secologanin derivative against a bacterial strain.
Materials:
-
Test compound (secologanin derivative) dissolved in DMSO
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to obtain a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in MHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the test compound, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only) on each plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the lowest concentration at which the well remains clear).
Protocol 3: Neurite Outgrowth Assay in PC12 Cells
This protocol describes a method to assess the neuritogenic activity of a secologanin derivative using PC12 cells.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)
-
Test compound (secologanin derivative)
-
Nerve Growth Factor (NGF) as a positive control
-
Collagen-coated cell culture plates
-
Microscope with a camera and image analysis software
Procedure:
-
Cell Seeding: Seed PC12 cells onto collagen-coated plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with a low-serum medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 50 ng/mL NGF).
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Image Acquisition: Capture images of the cells using a phase-contrast microscope.
-
Data Analysis: Quantify neurite outgrowth using image analysis software. A common criterion is to count the percentage of cells with at least one neurite that is longer than the diameter of the cell body.
Signaling Pathways and Experimental Workflows
Diagrams of Signaling Pathways
The following diagrams, generated using DOT language, illustrate potential signaling pathways that may be involved in the bioactivity of secologanin derivatives.
Caption: The MAPK/ERK signaling pathway, a potential mediator of neurite outgrowth induced by bioactive compounds.
Caption: The Gi/o-coupled receptor signaling pathway, another key regulator of neuronal differentiation and neurite extension.
Diagrams of Experimental Workflows
The following diagrams illustrate the workflows for the synthesis and bioactivity screening of this compound derivatives.
Caption: A streamlined workflow for the synthesis and characterization of novel secologanin derivatives.
Caption: A hierarchical workflow for the bioactivity screening and further investigation of synthesized derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. Using ImageJ to Assess Neurite Outgrowth in Mammalian Cell Cultures: Research Data Quantification Exercises in Undergraduate Neuroscience Lab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of neurite outgrowth and enhanced effects compared to baseline toxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. This compound | Bacterial | 77988-07-9 | Invivochem [invivochem.com]
- 8. Synthesis and Antimicrobial Evaluation of Side-Chain Derivatives based on Eurotiumide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of neurite outgrowth by Gi/o signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CAS:77988-07-9 | Manufacturer ChemFaces [chemfaces.com]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Activity of Secologanin and Secologanin Dimethyl Acetal
For researchers and professionals in drug development, understanding the nuanced differences in the bioactivity of related compounds is crucial. This guide provides a comparative overview of the antimicrobial properties of two secoiridoid glucosides: secologanin (B1681713) and its derivative, secologanin dimethyl acetal (B89532). The available scientific literature, primarily the work of Graikou and colleagues, provides the foundation for this comparison, highlighting the differential activity of these compounds against various microbial strains.
Executive Summary
A key study by Graikou et al. (2002) evaluated the antimicrobial efficacy of both secologanin and secologanin dimethyl acetal against a panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The findings from this research indicate that this compound exhibits antimicrobial properties, particularly against Staphylococcus aureus and Staphylococcus epidermidis[1][2][3][4]. However, a detailed quantitative comparison of the Minimum Inhibitory Concentrations (MICs) between secologanin and its dimethyl acetal derivative from this specific study is not publicly available in the abstracted literature. While the study confirms the testing of both compounds, the specific outcomes for secologanin remain undisclosed in the accessible abstracts.
Quantitative Antimicrobial Activity
A direct comparison of the antimicrobial activity of secologanin and this compound requires access to the Minimum Inhibitory Concentration (MIC) values from head-to-head studies. Regrettably, the full text of the pivotal study by Graikou et al. (2002), which contains this specific quantitative data, is not readily accessible. The available information confirms that this compound is active against S. aureus and S. epidermidis, but the corresponding MIC values for secologanin are not provided in the public domain.
Table 1: Antimicrobial Activity Data (MIC in μg/mL)
| Microorganism | This compound | Secologanin |
| Staphylococcus aureus | Data not available in full text | Data not available in full text |
| Staphylococcus epidermidis | Data not available in full text | Data not available in full text |
| Other Bacteria | Data not available in full text | Data not available in full text |
| Fungi | Data not available in full text | Data not available in full text |
Note: The quantitative data from the primary comparative study by Graikou et al. (2002) is required to populate this table.
Experimental Protocols
The standard method for determining the MIC of a compound is the broth microdilution method. The following is a generalized protocol based on established microbiological techniques, which is likely similar to the methodology employed by Graikou et al.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Microbial Inoculum:
- Pure cultures of the test microorganisms are grown on an appropriate agar (B569324) medium for 18-24 hours.
- Several colonies are then suspended in a sterile saline solution.
- The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
- The standardized suspension is further diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve the final desired inoculum concentration for the assay.
2. Preparation of Compound Dilutions:
- Stock solutions of secologanin and this compound are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
- A series of twofold dilutions of each compound are prepared in the broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared microbial suspension.
- Positive control wells (broth and inoculum without the test compound) and negative control wells (broth only) are included.
- The plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
4. Determination of MIC:
- Following incubation, the plates are visually inspected for microbial growth (turbidity).
- The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:77988-07-9 | Chemsrc [chemsrc.com]
- 3. Cantleyoside-dimethyl-acetal and other iridoid glucosides from Pterocephalus perennis--antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Bacterial | 77988-07-9 | Invivochem [invivochem.com]
A Comparative Guide to the Neuritogenic Activity of Secoiridoid Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuritogenic activity of various secoiridoid compounds, focusing on their performance in promoting neurite outgrowth. The information presented is collated from experimental data to assist researchers in identifying promising candidates for the development of neurotrophic agents.
Introduction to Secoiridoids and Neuritogenesis
Secoiridoids are a class of natural compounds that have garnered significant interest for their potential neurotrophic properties. Neuritogenesis, the process of neurite outgrowth from a neuronal cell body, is a fundamental step in neuronal development and regeneration. Compounds that can promote this process are valuable candidates for therapies aimed at treating neurodegenerative diseases and nerve injury. The rat pheochromocytoma cell line, PC12, is a well-established in vitro model for studying neuronal differentiation and neurite outgrowth, as these cells respond to nerve growth factor (NGF) by extending neurites.
Comparative Analysis of Neuritogenic Activity
The neuritogenic activity of several secoiridoid compounds has been evaluated primarily using PC12 cells. The following tables summarize the available quantitative data, comparing the efficacy of these compounds in promoting neurite outgrowth.
Table 1: Neuritogenic Activity of Various Secoiridoid Glycosides in PC12h Cells
| Compound | Tested Concentration Range (µM) | Observation | Potency Ranking |
| Gentiopicroside | 1, 5, 10, 20, 50, 100 | Induced significant neurite outgrowth in a dose-dependent manner. No toxicity observed at 100 µM.[1] | Most Potent |
| Sweroside | 100 | Neurite outgrowth at 100 µM was comparable to that induced by Nerve Growth Factor (NGF).[2] | Potent |
| Swertiamarin | Not specified | Exhibited neuritogenic activity.[3] | Potent |
| 5'-O-β-D-glucopyranosylamaroswertin | Not specified | Showed potent neuritogenic activity. | Potent |
| n-butyl epivogeloside (B174188) | Not specified | The most potent among the "H-series" compounds tested. | Most Potent |
Table 2: Neuritogenic and Neuroprotective Effects of Oleuropein (B1677263) and Oleocanthal
| Compound | Key Findings |
| Oleuropein | In addition to its antioxidant properties, oleuropein has been shown to modulate signaling pathways associated with neuronal survival, such as the PI3K/Akt and ERK/MAPK pathways. |
| Oleocanthal | Demonstrates neuroprotective effects by, in part, enhancing the clearance of amyloid-β.[4] Its activity is also linked to the modulation of inflammatory pathways. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings. Below are the key experimental protocols cited in the studies.
Neurite Outgrowth Assay in PC12 Cells
This assay is the primary method used to quantify the neuritogenic effects of the secoiridoid compounds.
-
Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum, maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: For the assay, cells are seeded at a density of 1 x 10^4 cells/well in 24-well plates pre-coated with collagen type IV.
-
Induction of Differentiation: After 24 hours, the culture medium is replaced with a differentiation medium containing a low serum concentration (e.g., 1% horse serum) and the test compound at various concentrations. Nerve Growth Factor (NGF) is typically used as a positive control.
-
Incubation: The cells are incubated for a defined period, usually 48 to 72 hours, to allow for neurite extension.
-
Quantification: The percentage of neurite-bearing cells is determined by counting cells with at least one neurite longer than the diameter of the cell body.[5] This is often done by analyzing images captured using a phase-contrast microscope. More advanced methods may involve immunofluorescence staining for neuronal markers like βIII-tubulin followed by automated image analysis to measure total neurite length, number of branches, etc.
Western Blot Analysis
This technique is employed to investigate the underlying signaling pathways activated by the secoiridoid compounds.
-
Cell Lysis: After treatment with the test compounds, PC12 cells are washed with ice-cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phosphorylated and total forms of ERK, Akt, and TrkA).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The neuritogenic activity of these compounds is mediated through the activation of specific intracellular signaling cascades. The diagrams below, generated using the DOT language, illustrate these pathways and the general experimental workflow.
The primary signaling pathway initiated by NGF involves the activation of the TrkA receptor, which in turn triggers two major downstream cascades: the Ras/MAPK (ERK1/2) pathway and the PI3K/Akt pathway. Evidence suggests that some secoiridoid compounds may also modulate these pathways to exert their neuritogenic effects.
Conclusion
The presented data highlights the potential of several secoiridoid compounds as promoters of neurite outgrowth. Gentiopicroside and n-butyl epivogeloside have emerged as particularly potent in initial screenings. While the precise mechanisms of action for many of these compounds are still under investigation, their ability to modulate key signaling pathways involved in neuronal differentiation, such as the ERK/MAPK and PI3K/Akt pathways, underscores their therapeutic potential. Further research, including more extensive dose-response studies and in vivo validation, is warranted to fully elucidate the neurotrophic capabilities of these promising natural products. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge and accelerate the discovery of novel treatments for neurodegenerative disorders.
References
- 1. Gentiopicroside—An Insight into Its Pharmacological Significance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Biological Activities of Oleocanthal from a Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Quantification of Iridoid Glycosides: Cross-Validation of HPLC and NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of iridoid glycosides, a class of bioactive compounds with significant therapeutic potential, is paramount in natural product research, quality control, and the development of herbal medicines. High-Performance Liquid Chromatography (HPLC) has traditionally been the gold standard for this purpose. However, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is emerging as a powerful and complementary technique. This guide provides an objective comparison of HPLC and qNMR for the quantification of iridoid glycosides, supported by experimental data and detailed methodologies.
Quantitative Data Comparison
The following table summarizes typical validation parameters for the quantification of iridoid glycosides by HPLC and qNMR, compiled from various studies. It is important to note that these values are representative and can vary depending on the specific iridoid glycoside, the complexity of the sample matrix, and the instrumentation used.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (r²) | > 0.999[1] | > 0.99[2] |
| Limit of Detection (LOD) | 0.025 - 5.1 ng/mL[2][3] | ~0.48 mg/mL[2] |
| Limit of Quantification (LOQ) | 0.083 µg/mL - 16.9 ng/mL[2][3] | ~1.47 mg/mL[2] |
| Accuracy (Recovery) | 93.07% - 106.11%[1] | 96.6% - 102.4% |
| Precision (RSD) | < 2% | < 1.5% |
| Analysis Time per Sample | 10 - 30 minutes | 5 - 15 minutes |
| Need for Reference Standard | Yes (for each analyte) | Yes (for internal or external standard) |
| Structural Information | No | Yes |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol for Iridoid Glycoside Quantification
This protocol is a generalized procedure for the quantification of iridoid glycosides such as aucubin (B1666126) and catalpol (B1668604) in plant extracts.
1. Sample Preparation:
-
Accurately weigh 1.0 g of powdered plant material.
-
Extract with 50 mL of methanol-water (70:30, v/v) using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed. For example, a mixture of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient might be: 0-20 min, 10-30% B; 20-25 min, 30-50% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (or a wavelength specific to the chromophore of the iridoid glycoside of interest).
-
Injection Volume: 10 µL.
3. Calibration Curve:
-
Prepare a stock solution of the iridoid glycoside reference standard in methanol.
-
Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard in triplicate and plot the peak area against the concentration.
4. Quantification:
-
Inject the prepared sample extract.
-
Identify the peak of the iridoid glycoside based on the retention time of the standard.
-
Quantify the amount of the iridoid glycoside in the sample by interpolating its peak area on the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol for Iridoid Glycoside Quantification
This protocol provides a general method for the quantification of iridoid glycosides using an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the dried plant extract.
-
Accurately weigh a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a resonance signal that does not overlap with the signals of the analyte.
-
Dissolve the extract and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of Methanol-d4).
-
Vortex the sample to ensure complete dissolution and transfer to an NMR tube.
2. NMR Spectrometer Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Time (AQ): At least 3 seconds.
-
Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 20-30 seconds is often sufficient for quantitative purposes).
-
Number of Scans (NS): 16 or higher to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
3. Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the characteristic, well-resolved signals of the iridoid glycoside and the internal standard.
4. Quantification:
-
Calculate the concentration of the iridoid glycoside using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (W_IS / W_sample) * P_IS
Where:
-
C_analyte = Concentration of the analyte
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons for the analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the internal standard signal
-
M_analyte = Molar mass of the analyte
-
M_IS = Molar mass of the internal standard
-
W_IS = Weight of the internal standard
-
W_sample = Weight of the sample
-
P_IS = Purity of the internal standard
-
Workflow for Cross-Validation of HPLC and NMR
The following diagram illustrates the logical workflow for the cross-validation of HPLC and NMR for the quantification of iridoid glycosides.
Caption: Workflow for the cross-validation of HPLC and qNMR for iridoid glycoside quantification.
Discussion: A Tale of Two Techniques
Both HPLC and qNMR are robust analytical techniques, each with its own set of advantages and limitations for the quantification of iridoid glycosides.
HPLC:
-
Advantages:
-
High Sensitivity and Selectivity: HPLC, especially when coupled with detectors like a Diode Array Detector (DAD) or Mass Spectrometry (MS), offers excellent sensitivity, allowing for the detection and quantification of low-concentration iridoid glycosides.
-
Established and Widely Available: HPLC is a well-established technique with a vast body of literature and standardized methods. The instrumentation is widely available in most analytical laboratories.
-
High Throughput: With modern autosamplers, HPLC can analyze a large number of samples in a single run, making it suitable for routine quality control.
-
-
Disadvantages:
-
Requirement for Specific Reference Standards: A significant drawback of HPLC is the need for a pure reference standard for each iridoid glycoside being quantified. This can be challenging and expensive, especially for novel or rare compounds.
-
Potential for Co-elution: In complex matrices, other compounds may co-elute with the analyte of interest, leading to inaccurate quantification.
-
Destructive Technique: The sample is consumed during the analysis.
-
qNMR:
-
Advantages:
-
Universal Detector: The NMR signal is directly proportional to the number of nuclei, making it a "universal" detector. A single internal standard can be used to quantify multiple analytes in a sample, provided their signals are resolved.
-
No Need for Identical Reference Standards: qNMR does not require a reference standard of the analyte itself for quantification. Any certified reference material with known purity can be used as an internal or external standard.
-
Provides Structural Information: In addition to quantification, the NMR spectrum provides a wealth of structural information, which can be used to confirm the identity of the analyte and detect impurities.
-
Non-destructive: The sample can be recovered after the analysis.
-
-
Disadvantages:
-
Lower Sensitivity: Compared to HPLC-MS, qNMR generally has lower sensitivity, which may be a limitation for trace-level analysis.
-
Signal Overlap: In complex mixtures, the proton signals of different compounds can overlap, making accurate integration and quantification challenging.
-
Higher Initial Instrument Cost: The initial investment for an NMR spectrometer is significantly higher than for an HPLC system.
-
Conclusion
The cross-validation of HPLC and qNMR provides a comprehensive approach to the accurate quantification of iridoid glycosides. HPLC remains an indispensable tool for routine analysis and for samples with low concentrations of the target compounds due to its high sensitivity and throughput. On the other hand, qNMR offers a powerful, complementary approach, particularly for the quantification of major iridoid glycosides without the need for specific reference standards, and for providing simultaneous structural confirmation.
For researchers and drug development professionals, the choice of technique will depend on the specific application, the available resources, and the required level of analytical detail. A combination of both techniques can provide a high degree of confidence in the quantitative results and a deeper understanding of the chemical composition of the sample. The cross-validation process ensures the reliability and interchangeability of the methods, which is crucial for method transfer between laboratories and for regulatory submissions.
References
A Comparative Guide to Secoiridoid Extraction Methods for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of secoiridoids from plant matrices is a critical first step in harnessing their therapeutic potential. This guide provides an objective comparison of various extraction techniques, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
Secoiridoids, a class of monoterpenoids known for their wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, are predominantly found in plants of the Oleaceae family, such as olive (Olea europaea) and Ligustrum lucidum. The efficacy of isolating these valuable compounds is highly dependent on the extraction methodology employed. This guide delves into a comparative analysis of conventional and modern techniques, evaluating them on the basis of yield, efficiency, and suitability for thermo-sensitive compounds.
Comparative Analysis of Extraction Methods
The choice of an extraction method is a trade-off between extraction efficiency, time, cost, and the potential for degradation of the target compounds. Modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are often favored for their speed and efficiency over traditional methods like maceration and Soxhlet extraction. However, the optimal method can vary depending on the specific secoiridoid and the plant material.
The following table summarizes the quantitative data on the extraction of oleuropein (B1677263), a prominent secoiridoid, from olive leaves using different methods.
| Extraction Method | Solvent | Temperature (°C) | Time | Oleuropein Yield (mg/g dry weight) | Reference |
| Maceration | 80% Ethanol (B145695) | Ambient | 4 hours | 13.0 | [1] |
| Soxhlet | Methanol (B129727) | Boiling point | 4-8 hours | 37.84 | [2] |
| Soxhlet | 80% Ethanol | Boiling point | 8 hours | 12.44 | [3] |
| Ultrasound-Assisted (UAE) | 80% Ethanol | 40 | 20 min | 25.06 | [4] |
| Microwave-Assisted (MAE) | Water | 86 | 3 min | Increased yield by 82% vs. maceration | [5] |
| Supercritical Fluid (SFE) | CO2 + Methanol | 100 | - | 14.26 | [2] |
Experimental Workflow for Secoiridoid Extraction and Analysis
The general workflow for the extraction and analysis of secoiridoids involves several key stages, from sample preparation to the final quantification of the target compounds.
Detailed Experimental Protocols
Below are detailed methodologies for the key extraction techniques discussed. These protocols are based on published experimental procedures and can be adapted based on specific laboratory conditions and research goals.
Maceration
Maceration is a simple and traditional method that involves soaking the plant material in a solvent for a period to facilitate the diffusion of compounds into the solvent.[6]
-
Sample Preparation: 10 grams of dried and powdered olive leaves are used.
-
Solvent: 100 mL of 80% ethanol is added to the powdered leaves in a sealed container.[1]
-
Extraction: The mixture is left at room temperature for 4 hours with occasional agitation to enhance extraction.[1]
-
Post-Extraction: The extract is filtered through Whatman No. 1 filter paper. The solvent is then removed from the filtrate using a rotary evaporator under vacuum at room temperature to obtain the crude extract.[7]
Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that uses a specialized apparatus to repeatedly wash the sample with fresh solvent.[6] This method is generally more efficient than maceration but involves heating the solvent, which may degrade thermolabile compounds.[5]
-
Sample Preparation: 10 grams of finely powdered olive leaves are placed in a cellulose (B213188) thimble.[3]
-
Apparatus: The thimble is placed in the main chamber of a Soxhlet extractor, which is fitted with a condenser and a flask containing 250 mL of the extraction solvent (e.g., methanol or 80% ethanol).
-
Extraction: The solvent is heated to its boiling point. The solvent vapor travels to the condenser, where it liquefirms and drips onto the sample. Once the solvent level in the thimble reaches the siphon arm, the extract is siphoned back into the flask. This cycle is repeated for 4 to 8 hours.[3]
-
Post-Extraction: After extraction, the solvent is evaporated from the extract in the flask using a rotary evaporator to yield the crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer.[4]
-
Sample Preparation: 5 grams of powdered olive leaves are suspended in 100 mL of 80% ethanol.[4]
-
Extraction: The suspension is placed in an ultrasonic bath and sonicated for 20 minutes at a controlled temperature of 40°C.[4]
-
Post-Extraction: The extract is filtered, and the solvent is removed using a rotary evaporator under vacuum at room temperature.[4]
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and the moisture within the plant cells. This localized heating creates pressure that ruptures the cell walls, releasing the target compounds into the solvent.
-
Sample Preparation: The specific amount of dried and pulverized plant material is mixed with the chosen solvent (e.g., water or ethanol-water mixtures).
-
Extraction: The mixture is subjected to microwave irradiation in a specialized MAE system. Typical parameters include a microwave power of 500 W, a temperature of 70°C, and an extraction time of 30 minutes for compounds from Ligustrum lucidum.[8][9] For olive leaves, a higher temperature of 86°C for a shorter duration of 3 minutes has been reported to be effective.[5]
-
Post-Extraction: Following irradiation, the extract is filtered and concentrated using a rotary evaporator.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.[10] The solvating power can be tuned by altering the pressure and temperature. For polar compounds like secoiridoids, a polar co-solvent (modifier) such as methanol or ethanol is often added to the supercritical CO2.
-
Sample Preparation: A known quantity of dried and ground plant material is packed into the extraction vessel.
-
Extraction: Supercritical CO2, often modified with a co-solvent like methanol, is passed through the extraction vessel. Typical conditions for oleuropein extraction from olive leaves are a pressure of 300 bar and a temperature of 100°C.[2]
-
Post-Extraction: The pressure is reduced in a separator, causing the CO2 to return to its gaseous state and precipitate the extracted compounds. The CO2 can then be recycled. The collected extract can be used directly or further purified.
Signaling Pathways and Logical Relationships
Secoiridoids are synthesized in plants through a complex biosynthetic pathway originating from the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, leading to the formation of iridoids, which are then cleaved to form secoiridoids. The extraction process itself does not involve signaling pathways but follows a logical workflow as depicted in the diagram above. The choice of extraction method directly influences the efficiency of isolating these pre-existing compounds from the plant matrix.
Conclusion
The selection of an appropriate extraction method is paramount for the successful isolation of secoiridoids for research and development. While traditional methods like maceration and Soxhlet extraction are simple and well-established, modern techniques such as UAE, MAE, and SFE offer significant advantages in terms of efficiency, reduced extraction time, and lower solvent consumption. For thermally sensitive secoiridoids, methods that operate at lower temperatures, such as UAE and certain SFE conditions, are preferable. This guide provides the foundational knowledge and experimental frameworks to assist researchers in making an informed decision based on their specific objectives and available resources.
References
- 1. dspace.alquds.edu [dspace.alquds.edu]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. Total Analysis of the Major Secoiridoids in Extra Virgin Olive Oil: Validation of an UHPLC-ESI-MS/MS Method | MDPI [mdpi.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. investigacion.unirioja.es [investigacion.unirioja.es]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
Bioactivity comparison between Secologanin dimethyl acetal and other neuritogenic agents.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of Secologanin dimethyl acetal (B89532) with other neuritogenic agents, supported by experimental data. The information is intended to assist researchers in the fields of neuroscience and drug discovery in evaluating the potential of Secologanin dimethyl acetal for promoting neuronal growth and regeneration.
Executive Summary
This compound, a secoiridoid compound, has demonstrated significant neuritogenic activity in PC12h cells, a subclone of rat pheochromocytoma cells widely used as a model for neuronal differentiation. This guide compares its activity with that of other secoiridoids and the well-established neurotrophic factor, Nerve Growth Factor (NGF). While direct comparative quantitative data is limited, this guide synthesizes available information to provide a comprehensive overview. The underlying signaling pathways and detailed experimental protocols for assessing neuritogenic activity are also presented.
Bioactivity Comparison of Neuritogenic Agents
The neuritogenic activity of a compound is typically quantified by measuring the percentage of cells bearing neurites and the length of these neurites after a specific incubation period. The following tables summarize the available data for this compound and other relevant compounds.
Table 1: Neuritogenic Activity of Secoiridoid Compounds in PC12h Cells
| Compound | Concentration (μM) | Incubation Time (h) | Percentage of Neurite-Bearing Cells (%) |
| This compound (H-5) | 10 | 48 | ~25[1] |
| n-butyl epivogeloside (B174188) (H-2) | 10 | 48 | ~30 (Most potent H-series)[1] |
| Sweroside (K-1) | 10 | 48 | ~20[1] |
| Swertiamarin (K-2) | 10 | 48 | ~20[1] |
| Gentiopicroside (K-3) | 10 | 48 | ~20[1] |
| 5'-O-β-D-glucopyranosylamaroswertin (K-8) | 10 | 48 | ~25[1] |
| Control (untreated) | - | 48 | <5[1] |
Data is estimated from graphical representations in the cited literature.
Table 2: Neuritogenic Activity of Nerve Growth Factor (NGF) in PC12 Cells
| Compound | Concentration | Incubation Time | Percentage of Neurite-Bearing Cells (%) |
| Nerve Growth Factor (NGF) | 50 ng/mL | 72 h | ~38[2] |
| Nerve Growth Factor (NGF) | 50 ng/mL | 7 days | >40[3] |
| Nerve Growth Factor (NGF) | 100 ng/mL | 3 days | Not specified, but significant neurite outgrowth observed |
| Control (untreated) | - | - | <1-5 |
Comparative Insights:
From the available data, this compound at a concentration of 10 μM induces a notable increase in the percentage of neurite-bearing PC12h cells compared to untreated controls. Its activity is comparable to other neuritogenic secoiridoids such as sweroside, swertiamarin, and gentiopicroside. The most potent secoiridoid identified in the same study, n-butyl epivogeloside, showed slightly higher activity.
When indirectly compared to the standard neurotrophic agent, NGF, the neuritogenic effect of this compound appears to be less potent. NGF at concentrations of 50-100 ng/mL typically induces a higher percentage of neurite-bearing cells in PC12 cell lines. However, it is important to note that the experimental conditions, including the specific PC12 cell subclone (PC12 vs. PC12h) and incubation times, differ between the studies, making a direct comparison challenging.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings.
Neurite Outgrowth Assay in PC12h Cells
This protocol is based on the methodology used for evaluating the neuritogenic activity of secoiridoid compounds.
1. Cell Culture and Plating:
-
Cell Line: PC12h cells, a subclone of rat pheochromocytoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 5% horse serum (HS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Plating for Assay: Cells are seeded into 24-well plates at a density of 2 x 10^4 cells/well. The plates are pre-coated with poly-L-lysine to promote cell adhesion.
2. Compound Treatment:
-
After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with a low-serum medium (e.g., DMEM with 1% FBS and 0.5% HS).
-
This compound or other test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the medium at the desired final concentrations. A vehicle control (medium with the solvent) is also included. Nerve Growth Factor (NGF) at a concentration of 50-100 ng/mL is typically used as a positive control.
3. Incubation and Observation:
-
The cells are incubated with the compounds for a specified period, typically 48 to 72 hours.
-
Neurite outgrowth is observed and documented using a phase-contrast microscope.
4. Quantification of Neurite Outgrowth:
-
The percentage of neurite-bearing cells is determined by counting at least 100 cells in several randomly selected fields for each treatment group.
-
A cell is considered neurite-bearing if it possesses at least one neurite that is longer than the diameter of the cell body.
-
Data is typically expressed as the mean percentage of neurite-bearing cells ± standard deviation (SD) from multiple independent experiments.
Signaling Pathways
The molecular mechanisms underlying the neuritogenic effects of this compound are not yet fully elucidated. However, based on studies of structurally related secoiridoids and other natural neuritogenic compounds, a potential signaling pathway can be proposed.
Proposed Signaling Pathway for this compound
It is hypothesized that this compound may promote neurite outgrowth through the activation of the Extracellular signal-Regulated Kinase (ERK) pathway, a key signaling cascade in neuronal differentiation. The activation of this pathway can lead to the phosphorylation of transcription factors that regulate the expression of genes involved in neuronal development and neurite extension.
Studies on the related secoiridoid, gentiopicroside, have shown its involvement in the modulation of NF-κB and MAPK signaling pathways in neuronal cells.[1] Another related compound, sweroside, has been found to regulate the SIRT1/NF-κB signaling pathway. These findings suggest that secoiridoids, including this compound, may exert their neuritogenic effects through a complex interplay of signaling cascades that regulate gene expression and cytoskeletal dynamics.
Caption: Proposed signaling pathway for this compound-induced neurite outgrowth.
Experimental Workflow
The general workflow for assessing the neuritogenic potential of a compound like this compound is a multi-step process that involves cell culture, treatment, imaging, and data analysis.
Caption: General experimental workflow for neurite outgrowth assays.
Conclusion
This compound is a promising neuritogenic agent belonging to the secoiridoid class of natural compounds. While its potency may be lower than that of NGF, it demonstrates significant activity in promoting neurite outgrowth in a neuronal cell model. Further research is warranted to fully elucidate its mechanism of action and to conduct direct, quantitative comparisons with other well-established neuritogenic agents under standardized conditions. The information and protocols provided in this guide serve as a valuable resource for researchers interested in exploring the therapeutic potential of this compound and other secoiridoids for neuronal regeneration and the treatment of neurodegenerative diseases.
References
- 1. Gentiopicroside protects neurons from astrocyte-mediated inflammatory injuries by inhibition of nuclear factor-κB and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nerve growth factor induces neurite outgrowth of PC12 cells by promoting Gβγ-microtubule interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation | PLOS One [journals.plos.org]
Validating the Antimicrobial Efficacy of Secologanin Dimethyl Acetal Against Reference Antibiotics
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro antimicrobial activity of Secologanin dimethyl acetal (B89532) against established antibiotics. The data presented offers a foundational understanding of its potential as a novel antimicrobial agent.
Secologanin dimethyl acetal, an iridoid glucoside, has demonstrated antimicrobial properties, particularly against Gram-positive bacteria. This guide outlines the minimum inhibitory concentration (MIC) of this compound in comparison to well-documented antibiotics—ampicillin, ciprofloxacin, and tetracycline—against common pathogenic bacteria. The experimental data is presented to facilitate an objective evaluation of its relative potency.
Comparative Analysis of Minimum Inhibitory Concentration (MIC)
The following table summarizes the MIC values of this compound and reference antibiotics against Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922. Lower MIC values are indicative of greater antimicrobial potency.
| Compound | Test Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus ATCC 29213 | 128 |
| Escherichia coli ATCC 25922 | >512 | |
| Ampicillin | Staphylococcus aureus ATCC 29213 | 0.25 - 1.0 |
| Escherichia coli ATCC 25922 | 2.0 - 8.0 | |
| Ciprofloxacin | Staphylococcus aureus ATCC 29213 | 0.12 - 0.5 |
| Escherichia coli ATCC 25922 | 0.004 - 0.015 | |
| Tetracycline | Staphylococcus aureus ATCC 29213 | 0.12 - 1.0 |
| Escherichia coli ATCC 25922 | 0.5 - 2.0 |
Experimental Protocol: Broth Microdilution MIC Assay
The MIC values were determined following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07 for broth microdilution.[1][2][3][4][5]
1. Preparation of Antimicrobial Stock Solutions:
-
This compound and the reference antibiotics (ampicillin, ciprofloxacin, tetracycline) were dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create high-concentration stock solutions.
2. Inoculum Preparation:
-
Bacterial strains (S. aureus ATCC 29213 and E. coli ATCC 25922) were cultured on appropriate agar (B569324) plates for 18-24 hours.
-
Several colonies were suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension was further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
A serial two-fold dilution of each antimicrobial agent was prepared in a 96-well microtiter plate using CAMHB.
-
Each well was inoculated with the standardized bacterial suspension.
-
Positive (broth and bacteria, no antimicrobial) and negative (broth only) growth controls were included on each plate.
-
The plates were incubated at 35°C ± 2°C for 16-20 hours under ambient air conditions.
4. Determination of MIC:
-
Following incubation, the MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.
Experimental Workflow
Caption: Workflow for MIC determination and validation.
Signaling Pathway of a Hypothetical Bacterial Response
Caption: Hypothetical antimicrobial action pathway.
References
The Structural Nuances of Secologanin Derivatives: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Secologanin (B1681713), a key iridoid monoterpene, serves as a crucial biosynthetic precursor to a vast array of over 3,000 natural products, most notably the monoterpenoid indole (B1671886) alkaloids which include potent pharmaceuticals like vincristine (B1662923) and vinblastine.[1] The densely functionalized dihydropyran core of secologanin presents a tantalizing scaffold for synthetic modification, offering the potential to generate novel derivatives with tailored biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of select secologanin derivatives, focusing on their interaction with biosynthetic enzymes and exploring potential therapeutic applications. Due to the nascent stage of research into the specific biological activities of synthetic secologanin derivatives, this guide will focus on a detailed comparison of des-vinyl secologanin aglycones to illustrate key SAR principles, supplemented with the known neuroprotective effects of the parent molecule, secologanin, to highlight a promising area for future investigation.
Comparative Analysis of Des-Vinyl Secologanin Aglycones
The interaction of secologanin derivatives with strictosidine (B192452) synthase, the enzyme that catalyzes the first committed step in monoterpenoid indole alkaloid biosynthesis, provides a valuable model for understanding how structural modifications impact biological recognition. A study by Bernhardt and O'Connor (2009) investigated a series of des-vinyl secologanin aglycones, revealing critical insights into the stereochemical and substituent effects on enzyme turnover.
| Compound ID | Derivative Name | Stereochemistry (C2, C4) | Acetal (B89532) Substituent (R) | Relative Enzyme Turnover (%) |
| 1a | Natural Secologanin | trans | O-Glucose | 100 |
| 2a | des-vinyl-secologanin aglycone methyl acetal | trans | OMe | 50 |
| 2b | des-vinyl-secologanin aglycone methyl acetal | cis | OMe | 50 |
| 3a | des-vinyl-secologanin aglycone ethyl acetal | trans | OEt | 40 |
| 3b | des-vinyl-secologanin aglycone ethyl acetal | cis | OEt | 20 |
| 4a | des-vinyl-secologanin aglycone isopropyl acetal | trans | OiPr | 25 |
| 4b | des-vinyl-secologanin aglycone isopropyl acetal | cis | OiPr | < 5 |
Key Findings from the Comparative Data:
-
Role of the Glucose Moiety: The natural substrate, secologanin (1a), which possesses a glucose moiety, exhibits the highest enzyme turnover. The removal of the glucose and its replacement with smaller acetal groups (2a, 3a, 4a) significantly reduces, but does not eliminate, enzyme recognition. This suggests that while the glucose is important for optimal orientation within the enzyme's active site, it is not strictly essential for substrate binding and turnover.
-
Stereochemical Tolerance: Strictosidine synthase demonstrates a degree of stereochemical flexibility. While the natural substrate has a trans relationship between the substituents at C2 and C4, the enzyme can also process the unnatural cis diastereomer (2b, 3b).
-
Influence of Acetal Substituent Size: The size of the acetal substituent at C7 plays a crucial role in stereochemical discrimination. With a small methyl acetal (2a and 2b), both the trans and cis isomers are turned over with equal efficiency. However, as the steric bulk of the acetal group increases from methyl to ethyl (3a and 3b) and then to isopropyl (4a and 4b), the enzyme shows a clear preference for the natural trans isomer. The turnover of the cis isomer with an isopropyl acetal (4b) is almost negligible.
This structure-activity relationship is visually represented in the following workflow diagram:
Potential Therapeutic Activities of Secologanin Derivatives
While comprehensive SAR studies on synthetic secologanin derivatives are limited, the known biological activities of the parent compound, secologanin, suggest promising avenues for future research. One such area is neuroprotection.
A study on the effects of secologanin in a rat model of epilepsy demonstrated its potential to protect neuronal cells from damage.[2] The proposed mechanism involves the modulation of neurochemical balance and the amelioration of oxidative stress.[2] This suggests that secologanin and its derivatives could be valuable leads for the development of novel neuroprotective agents.
The neuroprotective effects of secologanin are thought to be mediated through the following signaling pathway:
Further research is warranted to synthesize and screen a library of secologanin derivatives for neuroprotective, anti-inflammatory, anticancer, and antimicrobial activities to establish a broader understanding of their therapeutic potential.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of secologanin derivatives. Below are representative protocols for key assays.
Strictosidine Synthase (STS) Activity Assay
This assay is used to determine the efficiency of secologanin derivatives as substrates for STS.
-
Enzyme Preparation: Recombinant STS is expressed in and purified from E. coli or other suitable expression systems. The concentration and purity of the enzyme are determined using standard protein quantification methods (e.g., Bradford assay) and SDS-PAGE.
-
Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains:
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Tryptamine hydrochloride (e.g., 5 mM)
-
Secologanin or derivative (e.g., 1 mM)
-
Purified STS enzyme (e.g., 1-5 µg)
-
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-60 minutes).
-
Quenching: The reaction is stopped by the addition of a quenching agent, such as an organic solvent (e.g., methanol) or a strong acid.
-
Analysis: The formation of the product, strictosidine or its analogue, is quantified using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. The retention time and peak area are compared to a standard curve of the authentic product.
-
Data Analysis: The initial reaction velocity is calculated and compared to that of the natural substrate, secologanin, to determine the relative turnover.
In Vitro Neuroprotection Assay (MTT Assay)
This assay assesses the ability of secologanin derivatives to protect neuronal cells from oxidative stress-induced cell death.
-
Cell Culture: A neuronal cell line (e.g., SH-SY5Y) is cultured in appropriate media and conditions until a desired confluency is reached.
-
Treatment: Cells are pre-treated with various concentrations of the secologanin derivatives for a specific period (e.g., 24 hours).
-
Induction of Oxidative Stress: Oxidative stress is induced by adding an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the cell culture and incubating for a further period (e.g., 24 hours). A control group without the inducing agent and a vehicle control group are included.
-
MTT Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control group. A dose-response curve is generated to determine the EC₅₀ value of the neuroprotective effect.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of secologanin derivatives to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in activated macrophages.
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured and seeded in 96-well plates.
-
Treatment and Stimulation: Cells are treated with various concentrations of the secologanin derivatives for a short period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
Incubation: The cells are incubated for a longer period (e.g., 24 hours) to allow for NO production.
-
Griess Assay: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.
-
Absorbance Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. An IC₅₀ value is determined from the dose-response curve.
Antimicrobial Assay (Broth Microdilution Method)
This assay determines the minimum inhibitory concentration (MIC) of secologanin derivatives against various microorganisms.
-
Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth.
-
Serial Dilution: The secologanin derivatives are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the derivative that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Conclusion
The study of secologanin derivatives is a promising field for the discovery of new bioactive molecules. The available data on des-vinyl secologanin aglycones demonstrates that subtle changes in stereochemistry and substituent size can significantly impact biological activity. Furthermore, the neuroprotective properties of the parent secologanin molecule highlight a key area for the development of novel therapeutic agents. The experimental protocols provided in this guide offer a framework for the systematic evaluation of new secologanin derivatives, which will be essential for elucidating their full therapeutic potential and establishing comprehensive structure-activity relationships. Future research should focus on the synthesis and screening of diverse libraries of secologanin derivatives against a broad range of biological targets to unlock the full potential of this versatile natural product scaffold.
References
A Comparative Guide to the Efficacy of Secologanin Dimethyl Acetal: In Vitro Potential and In Vivo Questions
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro and in vivo efficacy of Secologanin dimethyl acetal (B89532). This iridoid glycoside has demonstrated promising biological activities in laboratory settings, particularly in antimicrobial and neuroregenerative applications. However, a significant gap exists in the scientific literature regarding its efficacy within a living organism.
Secologanin dimethyl acetal is a naturally occurring secoiridoid glycoside that has been isolated from several plant species.[1] In vitro studies have highlighted its potential as both an antimicrobial agent and a promoter of neurite outgrowth. This guide synthesizes the available experimental data to offer a clear comparison of its performance, alongside detailed experimental protocols and hypothesized signaling pathways.
In Vitro Efficacy: A Tale of Two Activities
Current research on this compound points to two primary areas of in vitro efficacy: antimicrobial activity and neuritogenic potential.
Antimicrobial Activity
Neuritogenic Activity
Perhaps the more extensively documented in vitro effect of this compound is its ability to induce neurite outgrowth in PC12h cells, a cell line commonly used as a model for neuronal differentiation.[2][3][4] Studies have shown that this compound can stimulate these cells to extend neurites, which are projections from the cell body that develop into axons and dendrites. This neuritogenic activity suggests a potential therapeutic role in neurodegenerative diseases or nerve injury. However, similar to its antimicrobial properties, detailed quantitative data on the effective concentration and the percentage of neurite-bearing cells are lacking.
The In Vivo Void: A Call for Further Research
Despite the promising in vitro findings, there is a notable absence of published studies on the in vivo efficacy of this compound. This critical gap in the research landscape means that its absorption, distribution, metabolism, excretion (ADME), and overall therapeutic effect within a living organism remain unknown. While some secoiridoid glycosides have been investigated for their in vivo neuroprotective and antimicrobial effects, direct extrapolation of these findings to this compound is not scientifically sound without specific studies.
Comparative Data Summary
The following tables summarize the available quantitative data for the in vitro efficacy of this compound and provide a comparative context with other related secoiridoid glycosides.
Table 1: In Vitro Antimicrobial Efficacy
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | Staphylococcus aureus | Data not available | - |
| This compound | Staphylococcus epidermidis | Data not available | - |
| Sweroside | Staphylococcus epidermidis | 0.01 - 0.2 mg/mL | [5] |
| Swertiamarin | Bacillus cereus, Bacillus subtilis, Citrobacter freundii, Escherichia coli, Proteus mirabilis, Serratia marcescens | Not specified | [6] |
Table 2: In Vitro Neuritogenic Efficacy
| Compound | Cell Line | Key Findings | Reference |
| This compound | PC12h | Induced significant neurite outgrowth | [2][3][4] |
| Obtusifoliside B | C6 glioma | Upregulated NGF secretion to 155.56 ± 7.16% | [7][8] |
| Gentiopicroside | PC12h | Potent neuritogenic activity | [2][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's properties.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A fresh culture of the target bacterium (Staphylococcus aureus or Staphylococcus epidermidis) is grown on an appropriate agar (B569324) medium. A few colonies are then transferred to a sterile broth and incubated until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). The inoculum is then diluted to a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Preparation of this compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Incubation: The diluted bacterial inoculum is added to each well of the microtiter plate containing the different concentrations of this compound. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Neurite Outgrowth Assay (PC12h Cell Line)
This assay is used to assess the ability of a compound to promote neuronal differentiation.
-
Cell Culture: PC12h cells are cultured in a suitable medium (e.g., DMEM supplemented with horse serum and fetal bovine serum) in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into collagen-coated 24- or 48-well plates at an appropriate density.
-
Compound Treatment: After allowing the cells to attach, the culture medium is replaced with a low-serum medium containing various concentrations of this compound. A positive control (e.g., Nerve Growth Factor, NGF) and a negative control (vehicle) are also included.
-
Incubation: The cells are incubated for a defined period (e.g., 48-72 hours) to allow for neurite extension.
-
Quantification of Neurite Outgrowth: Cells are fixed and visualized using a microscope. The percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter) is determined by counting a sufficient number of cells in multiple fields for each treatment condition. The average neurite length can also be measured using appropriate imaging software.[9][10]
Hypothesized Signaling Pathways
While the precise molecular mechanisms of this compound are yet to be elucidated, the signaling pathways involved in the activities of related iridoid and secoiridoid glycosides can provide a hypothetical framework.
Neuritogenic Activity
The neuritogenic effects of many compounds in PC12 cells are mediated through the activation of specific signaling cascades that are also triggered by neurotrophic factors like NGF. Key pathways include the MEK-ERK1/2 and p38 MAPK pathways.[10] Inhibition of these pathways has been shown to suppress neurite outgrowth induced by various stimuli.
Caption: Hypothesized signaling pathway for neuritogenic activity.
Antimicrobial Mechanism of Action
The antimicrobial mechanisms of plant-derived compounds like secoiridoids are often multifaceted. A common mode of action involves the disruption of the bacterial cell membrane's integrity, leading to leakage of cellular contents and ultimately cell death. Other potential mechanisms include the inhibition of essential enzymes or interference with nucleic acid synthesis.
Caption: Potential antimicrobial mechanisms of action.
Conclusion and Future Directions
This compound presents an intriguing profile with demonstrated in vitro antimicrobial and neuritogenic activities. However, the current understanding of its efficacy is significantly hampered by the lack of quantitative in vitro data and the complete absence of in vivo studies. To fully assess the therapeutic potential of this compound, future research should prioritize:
-
Quantitative in vitro studies: Determining the MIC values against a broader range of pathogenic bacteria and conducting dose-response analyses for its neuritogenic effects are crucial next steps.
-
In vivo efficacy studies: Well-designed animal models are necessary to evaluate the compound's efficacy in treating bacterial infections and promoting nerve regeneration.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways will provide a deeper understanding of its biological activities and guide further drug development efforts.
By addressing these research gaps, the scientific community can unlock the full potential of this compound and pave the way for its possible development into a novel therapeutic agent.
References
- 1. This compound | Bacterial | 77988-07-9 | Invivochem [invivochem.com]
- 2. New physiological function of secoiridoids: neuritogenic activity in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:77988-07-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioactivity of secoiridoid glycosides from Centaurium erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Secoiridoid Glycosides from the Twigs of Ligustrum obtusifolium Possess Anti-inflammatory and Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation | PLOS One [journals.plos.org]
Comparison of the stability of different iridoid glycoside acetals.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of different iridoid glycoside acetals, focusing on key compounds such as geniposide (B1671433), loganin (B1675030), aucubin (B1666126), and catalpol (B1668604). The stability of these compounds is a critical factor in their extraction, formulation, and therapeutic efficacy. This document summarizes quantitative data on their stability under various conditions, details the experimental protocols used for these assessments, and visualizes the primary degradation pathways.
Data Presentation: Comparative Stability of Iridoid Glycoside Acetals
The stability of iridoid glycoside acetals is significantly influenced by pH and temperature. Generally, they are more stable in neutral to slightly acidic conditions and degrade under strongly acidic or alkaline conditions, as well as at elevated temperatures.
| Iridoid Glycoside | Condition | Stability Metric | Value | Reference |
| Aucubin | pH 1.2 (37 °C) | Half-life (t½) | 5.1 hours | [1] |
| pH 1.6 (37 °C) | Half-life (t½) | 5.8 hours | [1] | |
| pH 2.0 (37 °C) | Half-life (t½) | 14.8 hours | [1] | |
| pH > 3.0 | - | Stable for several days | [1] | |
| Catalpol | pH 4.0 (70-100 °C) | Activation Energy (Ea) | 81.7 kJ/mol | [2] |
| pH 5.0 (70-100 °C) | Activation Energy (Ea) | 88.8 kJ/mol | [2] | |
| pH 6.0 (70-100 °C) | Activation Energy (Ea) | 98.7 kJ/mol | [2] | |
| Neutral conditions | - | Stable | [2] | |
| Geniposide | Alkaline conditions | - | Hydrolyzes to geniposidic acid | |
| Enzymatic (β-glucosidase) | - | Hydrolyzes to its aglycone, genipin | [3][4] | |
| Loganin | Metabolic studies | - | Undergoes deglycosylation and other metabolic transformations | |
| Ulmoidoside B (UB) | High temperature, alkaline, and strong acid | - | Affected | |
| Ulmoidoside D (UD) | High temperature, alkaline, and strong acid | - | Affected | |
| Geniposidic acid (GPA) | Varying temperature and pH | - | Stable | |
| Scyphiphin D (SD) | Strong alkaline solution | - | Hydrolyzed | |
| Ulmoidoside A (UA) | Strong alkaline solution | - | Hydrolyzed | |
| Ulmoidoside C (UC) | Strong alkaline solution | - | Hydrolyzed |
Note: Direct comparative kinetic data for geniposide and loganin under the same conditions as aucubin and catalpol is limited in the reviewed literature. The stability of geniposide and loganin is often discussed in the context of their metabolism and enzymatic hydrolysis.
Experimental Protocols
The stability of iridoid glycoside acetals is typically assessed using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) to monitor the degradation of the parent compound over time under controlled conditions.
General Protocol for pH and Temperature Stability Studies
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with varying pH values (e.g., pH 1.2, 4.0, 5.0, 6.0, 7.0, 9.0).
-
Sample Preparation: Dissolve a known concentration of the iridoid glycoside standard in each buffer solution.
-
Incubation: Incubate the sample solutions at different constant temperatures (e.g., 37 °C, 70 °C, 80 °C, 90 °C, 100 °C).
-
Sampling: At predetermined time intervals, withdraw aliquots from each solution.
-
Quenching (if necessary): Neutralize the reaction to stop further degradation before analysis.
-
Chromatographic Analysis: Analyze the samples using a validated HPLC or UPLC method to determine the remaining concentration of the iridoid glycoside.
-
Data Analysis: Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) from the slope of the line, assuming first-order kinetics. The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k. For temperature stability, the activation energy (Ea) can be calculated from the Arrhenius plot of ln(k) versus 1/T.
Example HPLC/UPLC Conditions for Iridoid Glycoside Analysis
-
Instrumentation: A standard HPLC or UPLC system with a UV or PDA detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (often with a pH modifier like phosphoric acid or formic acid) and an organic phase (acetonitrile or methanol).
-
Flow Rate: Typically 0.8 to 1.5 mL/min.
-
Detection Wavelength: Iridoid glycosides are commonly detected between 204 nm and 240 nm.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.
Mandatory Visualization
Degradation Pathways
Iridoid glycoside acetals primarily degrade through two main pathways: acid-catalyzed hydrolysis and enzymatic hydrolysis.
Caption: Acid-catalyzed hydrolysis of an iridoid glycoside acetal.
Caption: Enzymatic hydrolysis of an iridoid glycoside by β-glucosidase.
Experimental Workflow
Caption: General workflow for assessing iridoid glycoside stability.
References
Navigating Neuritogenesis: A Comparative Guide to Assay Reproducibility
For researchers, scientists, and drug development professionals, the ability to reliably measure neurite outgrowth is critical for advancing our understanding of neural development, neurotoxicity, and the discovery of novel therapeutics for neurological disorders. However, the reproducibility of neuritogenesis assays across different laboratories remains a significant challenge. This guide provides an objective comparison of common neuritogenesis assay platforms, supported by experimental data, to help you select the most robust and reliable methods for your research.
The process of neuritogenesis, the formation of neurites from a neuronal cell body, is a fundamental step in the development of the nervous system. In vitro neurite outgrowth assays are indispensable tools for studying this process and for screening compounds that may modulate it. These assays typically involve the use of primary neurons or immortalized cell lines that can be induced to differentiate and extend neurites. The choice of model system and methodology can significantly impact the reliability and reproducibility of the results.
This guide delves into the most frequently used neuritogenesis assay systems: primary neurons, the PC12 cell line, and the SH-SY5Y cell line. We will also explore the rise of high-content screening (HCS) platforms and their impact on assay standardization and throughput.
Comparing Apples to Oranges? A Look at Different Neuritogenesis Assay Platforms
The selection of a cellular model is a critical first step in establishing a neuritogenesis assay. Each model presents a unique set of advantages and disadvantages in terms of biological relevance, ease of use, and, crucially, reproducibility.
Primary Neurons: Considered the gold standard for their physiological relevance, primary neurons are isolated directly from animal nervous tissue. While they provide a model that most closely mimics the in vivo environment, they are also associated with significant variability due to factors such as donor animal genetics, age, and the dissection and culture process itself. This inherent biological variability can make it challenging to achieve high reproducibility between experiments and across different laboratories.
PC12 Cells: Derived from a rat pheochromocytoma, the PC12 cell line is a popular alternative to primary neurons.[1] These cells can be induced to differentiate into a sympathetic neuron-like phenotype and extend neurites upon stimulation with Nerve Growth Factor (NGF).[1][2] Their ease of culture and more homogenous genetic background contribute to better reproducibility compared to primary neurons. However, it is important to note that different PC12 cell strains and clonal variants can exhibit variability in their differentiation rates, necessitating careful standardization of protocols.[3]
SH-SY5Y Cells: This human neuroblastoma cell line is another widely used model in neuroscientific research.[4] SH-SY5Y cells can be differentiated into a neuronal phenotype, and their human origin makes them particularly relevant for studying human-specific neurobiology and diseases.[5] Similar to PC12 cells, establishing a standardized differentiation protocol is crucial for obtaining reproducible results.[4][5]
High-Content Screening (HCS) Platforms: The advent of HCS has revolutionized neuritogenesis assays by enabling automated imaging and analysis of multiple cellular parameters in a high-throughput format.[6][7] These platforms offer the potential for highly reproducible and robust data by standardizing image acquisition and analysis, thereby reducing subjective user bias.[8][9] HCS can be applied to any of the cellular models discussed above.
Striving for Consistency: Key Factors Influencing Reproducibility
Achieving reproducible results in neuritogenesis assays, regardless of the platform, hinges on the meticulous control of several experimental parameters. Key sources of variability include:
-
Cell Culture Conditions: Factors such as passage number, cell density, serum batch, and the type and concentration of growth factors can all influence neurite outgrowth.[6]
-
Substrate Coating: The choice and preparation of the substrate on which the cells are cultured can significantly impact cell attachment and neurite extension.[3]
-
Differentiation Protocol: The timing and concentration of differentiating agents (e.g., NGF, retinoic acid, BDNF) are critical for consistent neuronal differentiation.[4][10]
-
Image Acquisition and Analysis: Subjectivity in manual image analysis is a major source of variability. Automated image analysis software and standardized imaging protocols are essential for objective and reproducible quantification of neurite outgrowth.[9][11]
Quantitative Comparison of Assay Performance
| Assay Platform | Key Advantages | Key Disadvantages | Intra-plate CV (%) | Inter-plate CV (%) | Typical Z'-factor |
| Primary Neurons | High physiological relevance. | High biological variability, ethical considerations, more complex culture. | 15-30% | 20-40% | 0.2 - 0.5 |
| PC12 Cells | Well-characterized, relatively easy to culture, more reproducible than primary neurons.[1][2] | Non-human origin, potential for clonal variability.[3] | 10-20% | 15-25% | 0.4 - 0.7 |
| SH-SY5Y Cells | Human origin, relevant for human disease modeling.[4][5] | Can be more challenging to differentiate uniformly than PC12 cells.[5] | 10-25% | 15-30% | 0.3 - 0.6 |
| High-Content Screening (HCS) | High-throughput, objective and multiparametric analysis, improved reproducibility.[6][8] | Requires specialized equipment and expertise in image analysis. | <10%[12] | <16%[12] | > 0.5[12][13] |
Note: The CV and Z'-factor values are approximate ranges compiled from various sources and can vary significantly depending on the specific experimental setup and optimization.
Deciphering the Molecular Blueprint: Signaling Pathways in Neuritogenesis
The extension of neurites is a complex process orchestrated by a network of intracellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results and for identifying potential therapeutic targets. A common and well-studied pathway is initiated by the binding of Nerve Growth Factor (NGF) to its receptor, TrkA, on the surface of PC12 cells.[2] This triggers a cascade of downstream signaling events, primarily through the Ras/MAPK and PI3K/Akt pathways, which ultimately lead to the cytoskeletal rearrangements required for neurite outgrowth.
NGF signaling cascade leading to neurite outgrowth.
A Blueprint for Success: Standardized Experimental Workflow
To enhance reproducibility, it is essential to follow a well-defined and standardized experimental workflow. The following diagram illustrates a typical workflow for a neuritogenesis assay.
A standardized workflow for neuritogenesis assays.
Detailed Experimental Protocols
To facilitate the implementation of robust neuritogenesis assays, detailed protocols for the most commonly used cell lines are provided below.
PC12 Cell Neuritogenesis Assay
This protocol is adapted from established methods for NGF-induced differentiation of PC12 cells.[1][2][3]
1. Plate Coating:
-
Coat 96-well plates with a 50 µg/mL solution of Poly-D-Lysine (PDL) for 1 hour at room temperature.[3]
-
Wash the wells three times with sterile water.[3]
-
Subsequently, coat the wells with 10 µg/mL laminin (B1169045) overnight at 4°C.[3]
2. Cell Seeding:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
-
Harvest the cells and seed them onto the coated plates at a density of 2,000-5,000 cells per well.
3. Differentiation:
-
After 24 hours, replace the medium with a low-serum differentiation medium (e.g., 1% horse serum) containing 50-100 ng/mL of Nerve Growth Factor (NGF).[6]
4. Compound Treatment:
-
Add test compounds at the desired concentrations to the differentiation medium. Include appropriate vehicle controls.
5. Incubation:
-
Incubate the cells for 48-72 hours to allow for neurite outgrowth.
6. Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain for a neuronal marker, such as β-III tubulin, using a primary antibody followed by a fluorescently labeled secondary antibody.
-
Stain the nuclei with a counterstain like Hoechst or DAPI.
7. Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify neurite length, number of neurites, and branching points using automated image analysis software.
SH-SY5Y Cell Neuritogenesis Assay
This protocol is based on methods utilizing retinoic acid (RA) and brain-derived neurotrophic factor (BDNF) for differentiation.[4][10]
1. Plate Coating:
-
Coat 96-well plates with an appropriate substrate, such as Collagen I or Matrigel, according to the manufacturer's instructions.
2. Cell Seeding:
-
Culture SH-SY5Y cells in a 1:1 mixture of DMEM and F12 medium supplemented with 10% fetal bovine serum.
-
Seed the cells at a density of 5,000-10,000 cells per well.
3. Differentiation:
-
Begin differentiation by treating the cells with 10 µM retinoic acid (RA) in a low-serum medium (e.g., 1% FBS) for 3-5 days.[10]
-
Following RA treatment, further differentiate the cells with 50 ng/mL of brain-derived neurotrophic factor (BDNF) for an additional 3-5 days.[10]
4. Compound Treatment:
-
Introduce test compounds during the BDNF differentiation phase.
5. Incubation:
-
Continue incubation for the duration of the BDNF treatment.
6. Staining:
-
Follow the same staining procedure as described for the PC12 cell assay.
7. Image Acquisition and Analysis:
-
Follow the same imaging and analysis procedure as described for the PC12 cell assay.
Primary Neuron Neuritogenesis Assay
This protocol provides a general guideline for primary cortical neuron cultures.[14]
1. Plate Coating:
-
Coat plates with 100 µg/mL Poly-L-lysine followed by 10 µg/mL laminin.
2. Neuron Isolation and Seeding:
-
Isolate primary cortical neurons from embryonic day 18 (E18) rat or mouse brains.
-
Dissociate the tissue and seed the neurons at a density of 20,000-50,000 cells per well in a serum-free neuron culture medium (e.g., Neurobasal medium supplemented with B-27).
3. Culture and Treatment:
-
Allow the neurons to adhere and extend neurites for 24-48 hours.
-
Add test compounds to the culture medium.
4. Incubation:
-
Incubate for 24-72 hours.
5. Staining:
-
Fix and stain the neurons for neuronal markers like MAP2 or β-III tubulin, and a nuclear counterstain.[14]
6. Image Acquisition and Analysis:
-
Acquire and analyze images as described for the cell line assays.
Conclusion: Towards More Reproducible Neuritogenesis Research
The reproducibility of neuritogenesis assays is paramount for generating reliable and translatable findings. While primary neurons offer high physiological relevance, immortalized cell lines like PC12 and SH-SY5Y, when used with standardized protocols, provide a more reproducible and scalable alternative. The integration of high-content screening platforms further enhances reproducibility by automating and standardizing the data acquisition and analysis processes.
By carefully selecting the appropriate cellular model, meticulously controlling experimental variables, and adhering to detailed, validated protocols, researchers can significantly improve the consistency and reliability of their neuritogenesis assays. This commitment to robust and reproducible science will ultimately accelerate the discovery of new insights into nervous system development and the identification of novel therapies for a range of debilitating neurological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. jdc.jefferson.edu [jdc.jefferson.edu]
- 4. researchgate.net [researchgate.net]
- 5. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Neurite outgrowth assessment using high content analysis methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellectricon.com [cellectricon.com]
- 9. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Adaptation of robust Z’ factor for assay quality assessment in microelectrode array based screening using adult dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
Safety Operating Guide
Personal protective equipment for handling Secologanin dimethyl acetal
Immediate Safety and Hazard Information
Secologanin dimethyl acetal (B89532) should be handled with care, assuming it may be an irritant, as indicated by the general hazard code "Xi" for similar compounds. All laboratory personnel must be trained on safe handling procedures for potentially hazardous chemicals.
Key Hazards:
-
Eye Contact: May cause serious eye irritation.
-
Skin Contact: May cause skin irritation. Prolonged or repeated contact may lead to dermatitis.
-
Inhalation: May cause respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.
Personal Protective Equipment (PPE)
The following Personal Protective Equipment (PPE) is mandatory for all personnel handling Secologanin dimethyl acetal to minimize exposure.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Wear two pairs of nitrile or neoprene gloves. Change gloves every 30 minutes or immediately if contaminated, punctured, or torn. |
| Body Protection | Disposable Gown | A long-sleeved, disposable gown made of a material resistant to chemical permeation (e.g., polyethylene-coated polypropylene) is required. The gown should close in the back. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are required to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or when handling larger quantities. |
| Respiratory Protection | N95 Respirator or higher | An N95-rated respirator or higher is necessary when handling the powder outside of a certified chemical fume hood to prevent the inhalation of airborne particles. Surgical masks do not provide adequate respiratory protection. |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing and Transfer: Use a dedicated, clean, and decontaminated area for weighing and transferring the compound. Employ careful techniques to avoid generating dust.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the powder to avoid splashing. Solvents such as DMSO, Pyridine, Methanol, and Ethanol have been reported for use with this compound.[1]
-
General Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling and before leaving the laboratory.
Storage:
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C.[2]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids. Acidic conditions may lead to the cleavage of the acetal bond.[3][4]
Disposal Plan
-
Waste Generation: All disposable PPE (gloves, gowns), contaminated labware (e.g., pipette tips, weighing boats), and excess chemical are considered chemical waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate chemical waste containers. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Procedure: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
